Product packaging for Fendizoic acid(Cat. No.:CAS No. 84627-04-3)

Fendizoic acid

Número de catálogo: B1329940
Número CAS: 84627-04-3
Peso molecular: 318.3 g/mol
Clave InChI: PKHPZNKXOBWFCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fendizoic Acid is a reagent in the synthesis of fluorinated polyphthalazinone ethers containing perfluorophenylene moieties.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B1329940 Fendizoic acid CAS No. 84627-04-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHPZNKXOBWFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276528
Record name Fendizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84627-04-3
Record name 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84627-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fendizoic Acid: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, with the systematic IUPAC name 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a synthetic organic compound that has transitioned from a subject of specialized chemical interest to a key intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound. It includes detailed experimental protocols for its synthesis and its subsequent use in the preparation of the antitussive agent, levocloperastine fendizoate. The guide also presents key quantitative data in a structured format and visualizes relevant biological pathways and experimental workflows to provide a thorough understanding of this compound for researchers and drug development professionals.

Introduction and Discovery

This compound first appeared in the chemical literature in 1981, with its initial synthesis being documented in the Polish Journal of Chemistry.[1] For several decades, it remained a compound of niche interest within synthetic organic chemistry. However, its significance grew substantially in the 2010s with the filing of patents detailing its use in the asymmetric synthesis of enantiomerically pure derivatives.[1] A pivotal application that brought this compound to the forefront is its role in the formation of levocloperastine fendizoate, an effective antitussive (cough suppressant) agent.[1] This development marked its transition from a laboratory chemical to a valuable intermediate in the production of active pharmaceutical ingredients (APIs).[1]

The primary role of this compound in medicinal chemistry is as a salt-forming agent. Its carboxylic acid functionality allows it to react with basic compounds, such as the active pharmaceutical ingredient cloperastine, to form stable salts. This salt formation is crucial for improving the physicochemical properties of the drug, such as its stability and bioavailability. The fendizoate salt of levocloperastine, the levorotatory enantiomer of cloperastine, has been shown to have a favorable therapeutic profile as a cough suppressant.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
IUPAC Name 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid
CAS Number 84627-04-3
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
Melting Point 262-264 °C
Boiling Point (Predicted) 593.9 ± 50.0 °C
Density (Predicted) 1.305 g/cm³
pKa (Predicted) 3.28 ± 0.36
Appearance White to pale yellow solid

Synthesis of this compound

The most direct and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation (Generalized)

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2-phenylphenol and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred suspension.

  • In a separate beaker, dissolve phthalic anhydride in the anhydrous solvent.

  • Add the phthalic anhydride solution dropwise to the reaction mixture via the addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system.

G 2-Phenylphenol 2-Phenylphenol Reaction_Vessel Reaction Vessel (Anhydrous Solvent) 2-Phenylphenol->Reaction_Vessel Phthalic_anhydride Phthalic anhydride Phthalic_anhydride->Reaction_Vessel AlCl3 AlCl₃ (catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice, HCl) Reaction_Vessel->Quenching Friedel-Crafts Acylation Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Fendizoic_Acid This compound Purification->Fendizoic_Acid

Synthesis workflow for this compound.

Spectroscopic Data of this compound (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data for this compound, based on its structure, are summarized in Table 2. This information is crucial for the characterization and quality control of the synthesized compound.

Spectroscopic Data Predicted Values
¹H NMR Aromatic protons: δ 7.0-8.5 ppm; Phenolic -OH: broad singlet, δ 9.0-12.0 ppm; Carboxylic acid -OH: very broad singlet, δ 10.0-13.0 ppm
¹³C NMR Aromatic carbons: δ 110-160 ppm; Carbonyl carbon (ketone): δ ~195 ppm; Carbonyl carbon (carboxylic acid): δ ~170 ppm
IR (Infrared) O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹ (broad); C=O stretch (ketone): ~1680 cm⁻¹; C=O stretch (carboxylic acid): ~1700 cm⁻¹; O-H bend (phenol): ~1350 cm⁻¹; C-O stretch: ~1250 cm⁻¹
Mass Spectrometry [M+H]⁺: m/z 319.0965; [M-H]⁻: m/z 317.0819

Synthesis of Levocloperastine Fendizoate

This compound is primarily used to synthesize levocloperastine fendizoate. The following experimental protocol is adapted from patent literature and describes the salification reaction between levocloperastine and this compound.

Experimental Protocol: Salification Reaction

Materials:

  • Levocloperastine

  • This compound

  • Acetone

  • Reaction flask with reflux condenser

Procedure:

  • In a 500 mL reaction flask, add 50 g (0.152 mol) of levocloperastine, 47.4 g (0.149 mol) of this compound, and 300 mL of acetone.

  • Heat the mixture to reflux with stirring and maintain reflux for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate.

  • Dry the solid product to obtain levocloperastine fendizoate.

  • The reported yield for this procedure is 95.6% with a purity of 99.8% as determined by HPLC.

G Levocloperastine Levocloperastine Reaction_Vessel Reaction Vessel Levocloperastine->Reaction_Vessel Fendizoic_Acid This compound Fendizoic_Acid->Reaction_Vessel Acetone Acetone (solvent) Acetone->Reaction_Vessel Reflux Reflux (30 minutes) Reaction_Vessel->Reflux Salification Cooling_Filtration Cooling & Filtration Reflux->Cooling_Filtration Drying Drying Cooling_Filtration->Drying Levocloperastine_Fendizoate Levocloperastine Fendizoate Drying->Levocloperastine_Fendizoate

Synthesis of Levocloperastine Fendizoate.

Mechanism of Action of Cloperastine Fendizoate

Cloperastine, the active component of the fendizoate salt, is an antitussive agent with a multifaceted mechanism of action that involves both central and peripheral pathways. This compound in this formulation acts as a stabilizer, enhancing the efficacy and prolonging the duration of action of cloperastine.

The cough reflex is a complex physiological process. It is initiated by the stimulation of receptors in the respiratory tract, which send afferent signals via the vagus nerve to the cough center in the medulla oblongata. An efferent signal is then generated, leading to the coordinated contraction of expiratory muscles and resulting in a cough.

Cloperastine is believed to exert its antitussive effects through the following mechanisms:

  • Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.

  • Peripheral Action:

    • Antihistamine Activity: Cloperastine is an antagonist of the histamine H1 receptor, which can help reduce cough associated with allergic reactions.

    • Anticholinergic Activity: It exhibits mild anticholinergic properties, which can decrease mucus secretion and bronchoconstriction.

  • Other Mechanisms: Cloperastine is also known to be a ligand for the sigma-1 receptor and a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

G cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System cluster_effector Effector Muscles Irritants Irritants (Mechanical, Chemical) Cough_Receptors Cough Receptors (Larynx, Trachea, Bronchi) Irritants->Cough_Receptors Vagus_Nerve_Afferent Vagus Nerve (Afferent Signals) Cough_Receptors->Vagus_Nerve_Afferent Cough_Center Cough Center (Medulla Oblongata) Vagus_Nerve_Afferent->Cough_Center Efferent_Pathway Efferent Pathway (Vagus, Phrenic, Spinal Nerves) Cough_Center->Efferent_Pathway Expiratory_Muscles Expiratory Muscles Efferent_Pathway->Expiratory_Muscles Cough Cough Expiratory_Muscles->Cough Cloperastine_Action_Central Cloperastine (Central Action) Cloperastine_Action_Central->Cough_Center Inhibits Cloperastine_Action_Peripheral Cloperastine (Peripheral Action) Cloperastine_Action_Peripheral->Cough_Receptors Inhibits (Antihistamine, Anticholinergic)

The Cough Reflex Pathway and Sites of Cloperastine Action.

The antihistaminic action of cloperastine at the H1 receptor involves blocking the signaling cascade initiated by histamine. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses that can contribute to coughing. By blocking the H1 receptor, cloperastine prevents these downstream effects.

Simplified Histamine H1 Receptor Signaling Pathway.

Conclusion

This compound has evolved from a relatively obscure chemical compound to a vital component in the formulation of an important antitussive medication. Its discovery and the development of its synthesis have paved the way for the production of levocloperastine fendizoate, offering a valuable therapeutic option for the management of cough. This technical guide has provided a detailed overview of the history, synthesis, and application of this compound, along with practical experimental protocols and visualizations of key biological pathways. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and further exploration of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of fendizoic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental context, and illustrative visualizations to support advanced applications.

Core Physicochemical Properties

This compound, a synthetic benzoic acid derivative, is primarily recognized for its role as a salt-forming agent in pharmaceutical formulations.[1] Its IUPAC name is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.[1] The key physicochemical data for this compound are summarized in the table below, providing a consolidated resource for laboratory and development settings.

PropertyValue
Molecular Formula C₂₀H₁₄O₄[2][3][4][5]
Molecular Weight 318.32 g/mol [3][4][5]
Appearance White to Pale Yellow Solid[1][3][5]
Melting Point 262-264 °C[1][2][6]
Boiling Point 593.9 °C at 760 mmHg[1][6]
Density 1.305 g/cm³[1][2][6]
pKa 3.28 ± 0.36 (Predicted)[3][5][6]
LogP 3.9884[2]
Solubility Sparingly soluble in water.[3] Slightly soluble in DMSO and Methanol (with heating).[5][6][7]
Flash Point 327 °C[1][6]
Storage Temperature -20°C Freezer, Under inert atmosphere[5][6]

Experimental Protocols

The synthesis and analysis of this compound and its derivatives involve specific chemical and analytical methodologies. The following sections detail the protocols for its synthesis and its role in the formulation of the antitussive agent, levocloperastine fendizoate.

The primary route for synthesizing this compound is through a selective Friedel-Crafts acylation reaction.[1] This method involves the reaction of 2-phenylphenol with phthalic anhydride.

  • Reactants : 2-phenylphenol and phthalic anhydride.[1][6]

  • Catalyst : Aluminum chloride is used to facilitate the acylation.[1]

  • Procedure :

    • The reactants, 2-phenylphenol and phthalic anhydride, are combined in a suitable solvent.

    • Aluminum chloride is added as the catalyst to initiate the Friedel-Crafts acylation.

    • The reaction selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid (this compound) without the presence of other isomers.[1]

  • Outcome : This process, specifically a 2-carboxybenzoylation, yields this compound.[1]

This compound's primary application is in forming a stable salt with the active pharmaceutical ingredient, levocloperastine.[1] This salt, levocloperastine fendizoate, is used as an antitussive agent.[1]

  • Reactants : Levocloperastine (which contains a basic piperidine functional group) and this compound.[1]

  • Reaction Type : Acid-base reaction to form a fendizoate salt.[1]

  • Procedure :

    • Levocloperastine and this compound are reacted, typically under reflux.

    • A ketone solvent such as acetone or benzene is commonly used as the reaction medium.[1]

  • Outcome : The reaction yields the stable salt, levocloperastine fendizoate, which improves the physicochemical characteristics of the drug.[1]

While specific protocols for pure this compound are not extensively detailed, methods for its salt form, levocloperastine fendizoate, are established and include:

  • High-Performance Liquid Chromatography (HPLC) : HPLC-MS is a highly sensitive and specific method used for the analysis of drugs and their metabolites, making it suitable for pharmacokinetic studies and ensuring pharmaceutical quality control.[1]

  • Gas Chromatography (GC) : A validated headspace GC (GC-HS) method with flame ionization detection (FID) is utilized to quantify organic volatile impurities in levocloperastine fendizoate.[1] Due to the high boiling point of carboxylic acids, a derivatization step is often required to increase volatility for GC analysis.[1]

  • Spectrophotometry : UV spectrophotometry can be an effective quantitative tool for phenolic compounds like this compound. For related compounds, a wavelength of 248 nm has been used for analysis.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound, from its synthesis to its functional role in pharmaceutical formulations.

Synthesis_of_Fendizoic_Acid cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Phenylphenol P1 Friedel-Crafts Acylation R1->P1 R2 Phthalic Anhydride R2->P1 Fendizoic_Acid This compound P1->Fendizoic_Acid Catalyst: AlCl₃

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Salt_Formation_Workflow cluster_components Components cluster_reaction Reaction cluster_final_product Final Product API Levocloperastine (Active Pharmaceutical Ingredient) Reaction Salt Formation (Acid-Base Reaction) API->Reaction SaltFormer This compound (Salt-Forming Agent) SaltFormer->Reaction FinalDrug Levocloperastine Fendizoate (Antitussive Drug) Reaction->FinalDrug Improves Stability & Physicochemical Properties

Caption: Workflow for the formation of Levocloperastine Fendizoate salt.

Mechanism_of_Action_Relationship cluster_drug Cloperastine Fendizoate cluster_effects Pharmacological Effects cluster_outcome Therapeutic Outcome Cloperastine Cloperastine Central Central Antitussive Effect (Inhibits Cough Center) Cloperastine->Central Peripheral Peripheral Effects (Antihistamine Properties) Cloperastine->Peripheral FendizoicAcid This compound Stabilizer Enhanced Efficacy & Prolonged Action FendizoicAcid->Stabilizer Acts as a Stabilizer Outcome Cough Suppression Central->Outcome Peripheral->Outcome Stabilizer->Cloperastine Enhances & Stabilizes

Caption: Role of this compound in the mechanism of Cloperastine Fendizoate.

References

An In-depth Technical Guide to Fendizoic Acid (CAS 84627-04-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, with the CAS Number 84627-04-3, is a synthetic benzoic acid derivative. Its chemical name is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.[1][2] While it does not exhibit significant pharmacological activity on its own, it plays a crucial role as a salt-forming agent in the pharmaceutical industry. By forming fendizoate salts with active pharmaceutical ingredients (APIs), it can enhance their stability, bioavailability, and overall therapeutic profile. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an analysis of its role in drug formulation, with a particular focus on its use with the antitussive agent levocloperastine.

Chemical and Physical Properties

This compound is a white to pale yellow solid.[3] Its chemical structure features a biphenyl backbone with carboxylic acid, ketone, and phenolic hydroxyl functional groups.[1] This combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 84627-04-3[1]
Molecular Formula C₂₀H₁₄O₄[3][4]
Molecular Weight 318.32 g/mol [3]
IUPAC Name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid[1][2]
Melting Point 262-264 °C[3][5]
Boiling Point (Predicted) 593.9 ± 50.0 °C at 760 mmHg[3]
Density (Predicted) 1.305 g/cm³[3][5]
pKa (Predicted) 3.28 ± 0.36[6]
Solubility Slightly soluble in DMSO and Methanol (when heated)[3][5]

Synthesis of this compound

Experimental Protocol: Synthesis of 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

This protocol is based on the principles of the Friedel-Crafts acylation reaction.

Materials:

  • 2-Phenylphenol (1 mol)

  • Phthalic anhydride (1 mol)

  • Anhydrous aluminum chloride (2.2 mol)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium hydroxide solution (10% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2-phenylphenol and nitrobenzene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Once the addition is complete, add phthalic anhydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition of phthalic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 50-60 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash them with a 5% hydrochloric acid solution, followed by water, and then a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 2-Phenylphenol 2-Phenylphenol ReactionMixture Friedel-Crafts Acylation (0-5°C -> 50-60°C) 2-Phenylphenol->ReactionMixture Add to flask Phthalic anhydride Phthalic anhydride Phthalic anhydride->ReactionMixture Add portion-wise Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->ReactionMixture Add slowly Nitrobenzene Nitrobenzene Nitrobenzene->ReactionMixture Solvent Hydrolysis Hydrolysis with HCl/ice ReactionMixture->Hydrolysis Reaction Completion Extraction Work-up & Extraction (Dichloromethane) Hydrolysis->Extraction Decomposition of complex Purification Recrystallization (Ethanol) Extraction->Purification FendizoicAcid This compound Purification->FendizoicAcid Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific, detailed spectral assignments for this compound are not widely published, the following table summarizes the expected spectroscopic characteristics based on its chemical structure and data for analogous compounds.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the range of 6.8-8.2 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the phenolic hydroxyl proton.
¹³C NMR Aromatic carbons (in the range of 115-160 ppm), a carbonyl carbon from the ketone (~195 ppm), and a carbonyl carbon from the carboxylic acid (~170 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid dimer, 2500-3300), O-H stretch (phenol, ~3400), C=O stretch (ketone, ~1650), C=O stretch (carboxylic acid, ~1700), C=C stretches (aromatic, 1450-1600), and C-O stretch (~1250).[7][8][9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 318. Key fragmentation patterns would likely involve the loss of H₂O, CO, and COOH.[10]

Role in Drug Formulation and Mechanism of Action

The primary application of this compound is as a counter-ion to form fendizoate salts with basic drug molecules.[1] This is particularly well-documented in the case of the antitussive (cough suppressant) agent, cloperastine, and its levorotatory enantiomer, levocloperastine.[1]

Levocloperastine Fendizoate

The formation of the fendizoate salt of levocloperastine offers several advantages:

  • Enhanced Stability: The salt form is generally more stable than the free base, which is important for formulation and shelf-life.

  • Improved Bioavailability: this compound can aid in the absorption of the active drug, leading to improved bioavailability.

  • Prolonged Duration of Action: By modifying the release and absorption characteristics of levocloperastine, this compound can contribute to a longer duration of its therapeutic effect.

Mechanism of Action of Levocloperastine Fendizoate

The antitussive effect of levocloperastine fendizoate is primarily due to the action of levocloperastine. This compound itself is considered to be biologically inert in this context. Levocloperastine is thought to act on the central nervous system's cough center. The fendizoate moiety enhances the overall efficacy of the drug.

Logical Relationship in the Action of Levocloperastine Fendizoate

G Levocloperastine Levocloperastine SaltFormation Salt Formation Levocloperastine->SaltFormation TherapeuticEffect Antitussive Effect (Cough Suppression) Levocloperastine->TherapeuticEffect Direct Action FendizoicAcid This compound FendizoicAcid->SaltFormation LevocloperastineFendizoate Levocloperastine Fendizoate SaltFormation->LevocloperastineFendizoate EnhancedProperties Enhanced Stability & Bioavailability LevocloperastineFendizoate->EnhancedProperties EnhancedProperties->TherapeuticEffect

Caption: Role of this compound in drug formulation.

Biological Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates any specific biological signaling pathways. Its role in pharmacology is understood to be that of a pharmaceutically acceptable acid that improves the physicochemical and pharmacokinetic properties of the active drug it is paired with.

Conclusion

This compound is a key excipient in the pharmaceutical industry, valued for its ability to form stable and effective salts with active pharmaceutical ingredients. While it does not possess intrinsic pharmacological activity, its contribution to drug formulation through the enhancement of stability and bioavailability is significant. The synthesis of this compound is achievable through established organic chemistry reactions, and its structure can be confirmed by standard spectroscopic methods. For researchers and professionals in drug development, understanding the properties and function of this compound is essential for the rational design and formulation of new medicines.

References

Fendizoic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fendizoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and key properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a synthetic organic compound, chemically classified as a derivative of benzoic acid.[1]

  • IUPAC Name: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid[1][]

  • CAS Number: 84627-04-3[1][3][4]

  • Molecular Formula: C₂₀H₁₄O₄[3][4][5]

  • Molecular Weight: 318.32 g/mol [3][4][5]

Synonyms:

  • 2-[(6-Hydroxy[1,1'-biphenyl]-3-yl)carbonyl]benzoic acid[4][5]

  • o-[(6-Hydroxy-3-biphenylyl)carbonyl]benzoic acid[4][5]

  • 2-(3'-Phenyl-4'-hydroxybenzoyl)benzoic acid[3][4]

Chemical Structure

The molecular architecture of this compound is distinguished by several key functional groups which dictate its chemical behavior and reactivity.[1] The structure comprises:

  • A biphenyl backbone , which consists of two linked phenyl groups.[1]

  • A carboxylic acid group attached to one of the benzene rings, classifying it as a benzoic acid derivative.[1]

  • A ketone functional group .[1]

  • A phenolic hydroxyl group .[1]

The presence of both an acidic carboxylic group and a phenolic hydroxyl group, in conjunction with the biphenyl system, are pivotal to its chemical properties and its application in the formation of pharmaceutical salts.[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference.

PropertyValueSource
Melting Point262-264 °C[6][7]
Boiling Point593.9 °C at 760 mmHg[6][7]
pKa3.28 ± 0.36 (Predicted)[3]
Density1.305 g/cm³[]
AppearanceWhite solid[3]
SolubilitySparingly soluble in water[3]

Synthesis and Manufacturing

The primary synthetic route for this compound is a Friedel-Crafts acylation reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the selective Friedel-Crafts acylation for the production of this compound.

Reactants:

  • 2-phenylphenol[1]

  • Phthalic anhydride[1]

  • Aluminum chloride (catalyst)[1]

Procedure:

  • The reaction is a 2-carboxybenzoylation.[1]

  • 2-phenylphenol and phthalic anhydride are reacted in the presence of aluminum chloride.[1]

  • This reaction selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid.[1]

It is important to note that as this compound itself is an achiral molecule, its role in the synthesis of enantiomerically pure pharmaceutical salts is dependent on the chiral properties of the partner molecule it reacts with.[1] For instance, the fendizoate salt of Levocloperastine is formed by reacting the basic piperidine functional group of Levocloperastine with this compound, typically under reflux in a solvent such as acetone or benzene.[1]

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of the this compound synthesis.

Fendizoic_Acid_Synthesis Reactant1 2-phenylphenol Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Phthalic anhydride Reactant2->Reaction Catalyst Aluminum chloride Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via Friedel-Crafts acylation.

References

Early Research on the Biological Activity of Fendizoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fendizoic acid, a synthetic benzoic acid derivative, is primarily recognized for its crucial role as a salt-forming agent in pharmaceutical formulations, most notably in the antitussive agent cloperastine fendizoate. Early research has predominantly focused on its capacity to enhance the stability, bioavailability, and efficacy of the active pharmaceutical ingredient, cloperastine. Direct investigations into the intrinsic biological activity of this compound are limited. This technical guide synthesizes the available early research, highlighting its established role in drug formulation and exploring preliminary findings on its independent biological effects. Due to the scarcity of comprehensive studies, this paper also outlines standard experimental protocols that could be employed to further elucidate the biological activity of this compound.

Introduction

This compound, with the systematic IUPAC name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a complex organic molecule. Its chemical structure features a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group. Historically, its principal application in medicinal chemistry has been to form stable salts with basic drug compounds, thereby improving their physicochemical properties for pharmaceutical use. The most prominent example is its use in cloperastine fendizoate, where it is believed to act as a stabilizer for cloperastine, prolonging its duration of action and enhancing its therapeutic effects.[1] While the pharmacological actions of cloperastine are well-documented, the independent biological activities of this compound remain largely unexplored.

Role in Cloperastine Fendizoate Formulation

The primary established function of this compound is to serve as a counter-ion for cloperastine, forming the cloperastine fendizoate salt. This formulation is reported to offer several advantages over other salt forms of cloperastine:

  • Enhanced Stability: this compound contributes to the chemical stability of the cloperastine molecule.

  • Improved Bioavailability: The fendizoate salt form may aid in the absorption and overall bioavailability of cloperastine, ensuring more effective delivery of the active drug.[1]

  • Prolonged Duration of Action: By influencing the release and metabolism of cloperastine, this compound is thought to extend its therapeutic window.[1]

The synergistic effect in cloperastine fendizoate is primarily attributed to the improved pharmaceutical properties conferred by this compound, rather than a direct pharmacological action on the cough reflex.

Early In-Vitro Biological Activity of this compound

Direct research into the biological effects of this compound is sparse. However, some preliminary findings suggest potential intrinsic activities that warrant further investigation.

Cytotoxicity Profile

Table 1: Summary of Available Cytotoxicity Data for this compound

ParameterObservationConcentrationCell LinesSource
CytotoxicityMinimal toxic effectsUp to 10 μg/mLNot specified (cancer cell lines)[2]
Potential Influence on Proteostasis

There are indications that this compound may modulate the cellular proteostasis network, which is responsible for maintaining protein homeostasis. It has been suggested that this compound could enhance the activity of the two primary cellular protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A well-functioning proteostasis network is crucial for cellular health, and its modulation is a target for various therapeutic interventions. As with the cytotoxicity data, these observations are not yet supported by detailed experimental evidence or quantitative measurements in the public domain.

Proposed Experimental Protocols for Further Research

To address the current gaps in knowledge, the following standard experimental protocols are proposed to systematically evaluate the biological activity of this compound.

Cytotoxicity Assessment

A standard MTT or MTS assay would be suitable for determining the cytotoxic effects of this compound on various cell lines.

  • Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate selected human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours.

    • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for a specified period. The viable cells will convert the reagent into a colored formazan product.

    • Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Ubiquitin-Proteasome Pathway (UPP) Activity Assay

A luminogenic assay can be used to measure the chymotrypsin-like activity of the proteasome in cells treated with this compound.

  • Objective: To determine if this compound modulates the activity of the 20S proteasome.

  • Methodology:

    • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to release the proteasomes.

    • Proteasome Activity Assay: Use a commercially available proteasome activity assay kit. This typically involves adding a luminogenic proteasome substrate to the cell lysate.

    • Luminescence Reading: The cleavage of the substrate by the proteasome generates a luminescent signal that is proportional to the proteasome activity. Measure the luminescence using a luminometer.

    • Data Analysis: Compare the proteasome activity in this compound-treated cells to that in untreated control cells.

Autophagy-Lysosome Pathway (ALP) Activity Assay

The formation of autophagosomes can be monitored using fluorescence microscopy of cells expressing a GFP-LC3 fusion protein.

  • Objective: To assess whether this compound induces autophagy.

  • Methodology:

    • Cell Transfection: Transfect a suitable cell line with a plasmid encoding GFP-LC3.

    • Treatment: Treat the transfected cells with this compound.

    • Fluorescence Microscopy: During autophagy, the LC3 protein is recruited to the autophagosome membrane, resulting in the formation of fluorescent puncta. Visualize and quantify the formation of these GFP-LC3 puncta using a fluorescence microscope.

    • Data Analysis: An increase in the number of GFP-LC3 puncta per cell in treated cells compared to control cells indicates an induction of autophagy.

Visualizations of Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for investigating the biological activity of this compound.

cluster_0 Proposed Influence on Proteostasis This compound This compound UPP Ubiquitin-Proteasome Pathway This compound->UPP enhances? ALP Autophagy-Lysosome Pathway This compound->ALP enhances? Protein Degradation Protein Degradation UPP->Protein Degradation ALP->Protein Degradation

Caption: Proposed mechanism of this compound on cellular proteostasis.

cluster_1 Experimental Workflow: Cytotoxicity Assay (MTT/MTS) A 1. Plate Cells B 2. Treat with this compound A->B C 3. Add MTT/MTS Reagent B->C D 4. Incubate C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow for assessing the cytotoxicity of this compound.

cluster_2 Experimental Workflow: Proteasome Activity Assay G 1. Treat Cells with this compound H 2. Cell Lysis G->H I 3. Add Luminogenic Substrate H->I J 4. Measure Luminescence I->J K 5. Analyze Data J->K

Caption: Workflow for measuring proteasome activity.

Conclusion and Future Directions

The early research on this compound has firmly established its role as a valuable component in pharmaceutical formulations, particularly in enhancing the therapeutic profile of cloperastine. While direct evidence of its intrinsic biological activity is currently limited, preliminary findings regarding its low cytotoxicity and potential influence on cellular proteostasis are intriguing and merit further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for future studies that could uncover novel biological functions of this compound. A more profound understanding of its standalone activities could open new avenues for its application in drug development, either as a modulator of other active compounds or potentially as a therapeutic agent in its own right. Future research should focus on generating robust quantitative data to validate these early observations and to fully characterize the biological activity profile of this compound.

References

An In-depth Technical Guide to Fendizoic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendizoic acid, a synthetic derivative of benzoic acid, serves as a crucial component in the formulation of various pharmaceutical products. Its primary role is as a salt-forming agent, most notably in combination with the antitussive agent cloperastine, to form cloperastine fendizoate. This whitepaper provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their chemical synthesis, mechanism of action, and pharmacological properties. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts

This compound, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a polycyclic aromatic compound. Its structure, featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group, allows for the formation of stable salts with basic drug molecules. This salt formation can enhance the physicochemical properties of the active pharmaceutical ingredient (API), such as its stability and bioavailability.

The most prominent application of this compound is in the preparation of cloperastine fendizoate and its levorotatory enantiomer, levocloperastine fendizoate. Cloperastine is a non-narcotic, centrally and peripherally acting antitussive agent. The fendizoate salt form is believed to enhance the efficacy and prolong the duration of action of cloperastine.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cloperastine (administered as Fendizoate Salt)
ParameterValueSpeciesNotes
Time to Peak Concentration (Tmax)1-1.5 hoursHumanAfter oral administration.[2]
Half-life (t½)23.0 ± 7.7 hoursHuman
Area Under the Curve (AUC₀-∞)81.0 ± 46.9 h∙ng/mLHuman
Table 2: In Vitro Activity of Cloperastine Fendizoate
TargetActivityValueAssay
hERG K+ ChannelsInhibitionIC₅₀ = 0.027 µMElectrophysiology

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Aluminum chloride (anhydrous)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2-phenylphenol and phthalic anhydride is dissolved in an anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Anhydrous aluminum chloride is gradually added to the mixture while stirring. The amount of aluminum chloride should be in molar excess relative to the reactants.

  • The reaction mixture is heated under reflux for several hours to allow the acylation to complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate is collected by filtration, washed with water, and then treated with a sodium hydroxide solution to dissolve the acidic product.

  • The alkaline solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

  • The crude this compound is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

  • The final product is dried under vacuum.

Synthesis of Levocloperastine Fendizoate

The synthesis of levocloperastine fendizoate involves the salification of levocloperastine with this compound.

Materials:

  • Levocloperastine base

  • This compound

  • Acetone (or another suitable ketone solvent)

Procedure:

  • Levocloperastine base is dissolved in acetone in a reaction vessel.

  • A stoichiometric amount of this compound, also dissolved in acetone, is added to the levocloperastine solution with stirring.

  • The mixture is heated to reflux for a period of time to ensure complete salt formation.

  • The reaction mixture is then cooled to room temperature, which will induce the precipitation of levocloperastine fendizoate.

  • The precipitated salt is collected by filtration, washed with cold acetone, and then dried under vacuum to yield the final product.

Mandatory Visualization

Signaling Pathways

The antitussive effect of cloperastine, the active moiety in cloperastine fendizoate, is mediated through both central and peripheral mechanisms.

cloperastine_mechanism cough_stimuli Cough Stimuli (Irritants, Inflammation) peripheral_nerves Peripheral Sensory Nerves cough_stimuli->peripheral_nerves Activates cough_center Cough Center (Medulla) peripheral_nerves->cough_center Signals to cough_reflex Cough Reflex cough_center->cough_reflex Initiates cloperastine Cloperastine h1_receptor H1 Receptor Antagonism cloperastine->h1_receptor Exhibits anticholinergic Anticholinergic Effects cloperastine->anticholinergic Exhibits central_inhibition Central Inhibition cloperastine->central_inhibition Mediates reduced_inflammation Reduced Inflammation/ Irritation h1_receptor->reduced_inflammation bronchodilation Bronchodilation anticholinergic->bronchodilation central_inhibition->cough_center Inhibits bronchodilation->peripheral_nerves Reduces Activation reduced_inflammation->peripheral_nerves Reduces Activation

Caption: Dual mechanism of action of cloperastine.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of levocloperastine fendizoate.

synthesis_workflow start Starting Materials: - Levocloperastine - this compound - Acetone dissolution Dissolution in Acetone start->dissolution reaction Reflux for Salification dissolution->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Levocloperastine Fendizoate drying->product

Caption: Synthesis workflow for levocloperastine fendizoate.

Conclusion

This compound and its derivatives, particularly cloperastine fendizoate, represent an important class of compounds in the management of cough. The unique chemical properties of this compound make it a valuable tool for enhancing the therapeutic profile of basic drugs. Further research into the structure-activity relationships of novel this compound analogues could lead to the development of new and improved therapeutic agents. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this versatile chemical entity.

References

In Silico Modeling of Fendizoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, a synthetic benzoic acid derivative, is primarily recognized for its role as a salt-forming agent in the antitussive medication, cloperastine fendizoate. While not pharmacologically active in isolation, its formulation with cloperastine is thought to enhance the latter's therapeutic efficacy, stability, and bioavailability.[1] This technical guide provides a comprehensive overview of the known functions of this compound, its physicochemical properties, and proposes a detailed framework for the in silico modeling of its interactions. Given the limited direct research on this compound's specific molecular interactions, this document serves as a foundational resource for researchers looking to explore its role through computational methods. We will delve into the mechanism of action of its partner drug, cloperastine, to provide context and propose a structured workflow for investigating the synergistic relationship through molecular docking and molecular dynamics simulations.

Introduction to this compound

This compound is a synthetic organic compound, chemically described as 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid. Its principal application in the pharmaceutical industry is as a counter-ion for basic drug substances to form stable salts. The most notable example is its use in combination with cloperastine, a centrally-acting cough suppressant, to form cloperastine fendizoate.[1] In this formulation, this compound is believed to act as a stabilizer for cloperastine, enhancing its efficacy and prolonging its duration of action by aiding in its absorption and bioavailability.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for the parameterization of the molecule in in silico modeling studies.

PropertyValueSource
Molecular Formula C20H14O4[2][3][4]
Molecular Weight 318.32 g/mol [2][3]
Melting Point 262-264 °C[3][4]
Boiling Point 593.9 °C at 760 mmHg[3][4]
Topological Polar Surface Area 74.6 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 4[2]
pKa 3.28 ± 0.36 (Predicted)[3]
LogP 3.45[5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[3][6]

The Pharmacological Context: Cloperastine's Mechanism of Action

To understand the potential interactions of this compound, it is essential to first understand the mechanism of its active partner, cloperastine. Cloperastine's antitussive effects are attributed to its activity as a ligand for the sigma-1 (σ1) receptor (Ki = 20 nM) and as a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] It also exhibits antihistaminic (H1 receptor, Ki = 3.8 nM) and anticholinergic properties, which are primarily associated with its side effects, such as sedation.[7]

The interaction with the σ1 receptor and GIRK channels is considered central to its cough-suppressing action.[7] The following diagram illustrates the proposed signaling pathway of cloperastine.

Cloperastine_Mechanism Cloperastine Cloperastine Sigma1 Sigma-1 (σ1) Receptor Cloperastine->Sigma1 Binds (Agonist) GIRK GIRK Channels Cloperastine->GIRK Blocks Cough_Center Cough Center (Medulla Oblongata) Sigma1->Cough_Center Modulates Neuronal Activity GIRK->Cough_Center Reduces Neuronal Excitability Antitussive_Effect Antitussive Effect Cough_Center->Antitussive_Effect Inhibition of Cough Reflex

Figure 1: Proposed mechanism of action of cloperastine.

Proposed In Silico Modeling Workflow for this compound Interactions

Given the lack of direct experimental data on this compound's molecular interactions, a computational approach is highly valuable for generating hypotheses and guiding future experimental work. The following workflow outlines a comprehensive in silico strategy to investigate the role of this compound in the context of cloperastine fendizoate.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Analysis & Hypothesis Generation Ligand_Prep Ligand Preparation (this compound, Cloperastine) - 3D Structure Generation - Energy Minimization Docking_Cloperastine Dock Cloperastine to Targets - Identify Binding Poses - Scoring Function Analysis Ligand_Prep->Docking_Cloperastine Docking_Fendizoic Dock this compound to Targets - Explore Potential Allosteric Sites Ligand_Prep->Docking_Fendizoic Target_Prep Target Preparation (Sigma-1 Receptor, GIRK Channel) - Obtain Crystal Structure (PDB) - Homology Modeling (if needed) Target_Prep->Docking_Cloperastine Target_Prep->Docking_Fendizoic Docking_Complex Dock this compound to Cloperastine-Target Complex - Assess Influence on Binding Docking_Cloperastine->Docking_Complex MD_Cloperastine MD of Cloperastine-Target Complex - Assess Binding Stability (RMSD) - Analyze Interactions (H-bonds) Docking_Cloperastine->MD_Cloperastine MD_Complex MD of this compound-Cloperastine-Target - Compare Stability with/without this compound Docking_Complex->MD_Complex Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Cloperastine->Binding_Energy MD_Complex->Binding_Energy Hypothesis Hypothesis Generation - Role of this compound in Binding Affinity and Stability Binding_Energy->Hypothesis

Figure 2: Proposed workflow for in silico modeling.

Detailed Methodologies for Proposed Experiments

The following tables provide detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These are generalized protocols and may require optimization based on the specific software used and the biological systems being studied.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] This protocol outlines the steps for docking this compound and cloperastine to the σ1 receptor and GIRK channels.

StepActionDetails and Rationale
1. Ligand Preparation Generate 3D conformers of this compound and cloperastine.Use software like Open Babel or ChemDraw. Assign partial charges (e.g., Gasteiger) and define rotatable bonds. This prepares the ligand for flexible docking.
2. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).If a crystal structure is unavailable, homology modeling may be necessary. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman).
3. Binding Site Definition Define the grid box for the docking simulation.The grid box should encompass the known active site (for cloperastine) or the entire protein surface to search for potential allosteric sites (for this compound).
4. Docking Simulation Run the docking algorithm using software like AutoDock, GOLD, or Glide.A Lamarckian Genetic Algorithm (as used in AutoDock) is a common choice for exploring a wide conformational space.[9] Set the number of runs to ensure adequate sampling (e.g., 50-100 runs).
5. Pose Analysis Cluster and rank the resulting binding poses.Analyze the top-ranked poses based on their scoring function values (e.g., binding energy). Examine key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of a system over time, allowing for the assessment of binding stability.[10][11]

StepActionDetails and Rationale
1. System Setup Prepare the protein-ligand complex from the best docking pose.Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system. This mimics physiological conditions.
2. Parameterization Generate topology and parameter files for the ligands.Use force fields like AMBER or CHARMM. Tools like Antechamber can be used to generate parameters for small molecules.
3. Energy Minimization Perform energy minimization of the entire system.This step removes steric clashes and relaxes the system to a low-energy conformation before heating.
4. Equilibration Gradually heat the system and then equilibrate under constant temperature (NVT) and pressure (NPT).This ensures the system is stable at the desired simulation temperature (e.g., 310 K) and pressure (1 atm).
5. Production MD Run the production simulation for a significant duration (e.g., 100-200 ns).The length of the simulation depends on the specific research question. Longer simulations can capture more complex conformational changes.
6. Trajectory Analysis Analyze the MD trajectory.Calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyze intermolecular interactions (e.g., hydrogen bonds) over time.
7. Binding Free Energy Calculation Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.This provides a more accurate estimation of binding affinity compared to docking scores by considering solvation effects and entropic contributions.

Expected Outcomes and Future Directions

The proposed in silico investigation is expected to elucidate the potential molecular roles of this compound. Key anticipated outcomes include:

  • Identification of this compound Binding Sites: Determining if this compound has any preferential binding sites on cloperastine's primary targets, potentially acting as an allosteric modulator.

  • Assessment of Binding Stability: Quantifying whether the presence of this compound in the vicinity of the cloperastine-target complex enhances the stability of the interaction.

  • Elucidation of Interaction Mechanisms: Characterizing the specific non-covalent interactions that may govern the synergistic effects of the fendizoate salt formulation.

The findings from these computational studies will be instrumental in generating testable hypotheses for subsequent experimental validation, such as site-directed mutagenesis or biophysical binding assays. This integrated approach will provide a more complete picture of this compound's role and could inform the rational design of future drug formulations.

References

spectroscopic analysis of fendizoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a key organic compound utilized in various chemical syntheses, including the preparation of certain pharmaceuticals. Its structural integrity and purity are paramount for its applications. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the structural elucidation and characterization of this compound. This document outlines the theoretical basis of each technique, presents detailed experimental protocols, and summarizes the expected quantitative data in structured tables for ease of reference and comparison.

Chemical Structure

This compound (C₂₀H₁₄O₄, Molar Mass: 318.32 g/mol ) possesses a complex structure featuring a biphenyl moiety, a carboxylic acid group, and a ketone, which give rise to a unique spectroscopic fingerprint.

Systematic IUPAC Name: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

CAS Number: 84627-04-3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the hydroxyl proton. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are presented below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)~11.0 - 13.0Singlet (broad)1H
Phenolic Hydroxyl (-OH)~9.0 - 10.0Singlet (broad)1H
Aromatic Protons~6.8 - 8.2Multiplet12H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The predicted chemical shifts are summarized in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Carbon (-COOH)~168
Ketone Carbon (C=O)~195
Aromatic Carbons~115 - 140
Carbon bearing -OH group~160
Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-15 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid, ketone, and hydroxyl groups.

Expected IR Absorption Bands

The key functional groups in this compound give rise to characteristic absorption bands in the IR spectrum.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretching3300 - 2500Broad, Strong
Phenolic O-HStretching3600 - 3200Broad, Medium
Aromatic C-HStretching3100 - 3000Medium
Carboxylic Acid C=OStretching1725 - 1700Strong
Ketone C=OStretching1700 - 1680Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
C-OStretching1320 - 1210Strong
Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The expected m/z values for the molecular ion and common adducts are listed below.

Ion Formula Predicted m/z
[M+H]⁺[C₂₀H₁₅O₄]⁺319.0965
[M-H]⁻[C₂₀H₁₃O₄]⁻317.0819
[M+Na]⁺[C₂₀H₁₄O₄Na]⁺341.0784
[M+NH₄]⁺[C₂₀H₁₈NO₄]⁺336.1230
Plausible Fragmentation Pattern

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]⁺ of this compound is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below:

  • Loss of H₂O (m/z 301): Dehydration from the carboxylic acid and/or phenolic hydroxyl group.

  • Loss of CO₂ (m/z 273): Decarboxylation of the carboxylic acid group.

  • Loss of the phenyl group (C₆H₅, m/z 242): Cleavage of the biphenyl linkage.

  • Formation of the benzoyl cation (C₆H₅CO⁺, m/z 105): Cleavage of the bond between the ketone and the benzoic acid moiety.

  • Formation of the phenyl cation (C₆H₅⁺, m/z 77): Loss of CO from the benzoyl cation.

Experimental Protocol for ESI-MS Analysis

A general procedure for the ESI-MS analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Source Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure a stable spray.

    • Drying Gas (N₂) Temperature: 200-350 °C.

  • Mass Analyzer: Scan a suitable m/z range (e.g., 100-500) to detect the molecular ion and its adducts.

  • MS/MS Analysis (for fragmentation): Select the precursor ion of interest (e.g., m/z 319) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Experimental Workflow

The logical flow for the complete spectroscopic analysis of a this compound sample is depicted in the following diagram.

Spectroscopic_Workflow_Fendizoic_Acid cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_Solid Prepare Solid Sample (ATR or KBr Pellet) Sample->Prep_Solid Prep_Solution Prepare Dilute Solution (e.g., in Methanol) Sample->Prep_Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Prep_Solid->IR MS Mass Spectrometry (ESI-MS and MS/MS) Prep_Solution->MS NMR_Data ¹H and ¹³C Spectra: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides unambiguous confirmation of its chemical structure and allows for the assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important chemical compound. The synergistic use of these analytical techniques is crucial for ensuring the identity and quality of this compound in scientific research and industrial applications.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fendizoic acid, a synthetic benzoic acid derivative, serves as a crucial component in pharmaceutical formulations, most notably as a salt-forming agent for active pharmaceutical ingredients (APIs) like levocloperastine.[1] The solid-state properties of this compound, particularly its crystal structure and potential for polymorphism, are of significant interest in drug development for ensuring the stability, bioavailability, and manufacturability of its corresponding dosage forms. This guide provides a comprehensive overview of the known structural aspects of this compound and outlines the experimental methodologies for the investigation of its polymorphic forms. While public domain data on the polymorphism of this compound itself is limited, this document compiles available crystallographic information on its salt, levocloperastine fendizoate, and presents generalized protocols and conceptual frameworks for polymorphic studies.

Introduction to this compound

This compound, with the systematic IUPAC name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a biphenyl compound featuring carboxylic acid, ketone, and phenolic hydroxyl functional groups.[1][2] Its chemical formula is C₂₀H₁₄O₄, and it has a molecular weight of 318.32 g/mol .[2][3][] The primary application of this compound in the pharmaceutical industry is to form stable salts with basic APIs, thereby improving their physicochemical properties.[1]

Crystal Structure of this compound Salts

Detailed crystallographic studies on this compound in its free acid form are not extensively available in the public literature. However, the crystal structure of its salt with the antitussive agent levocloperastine has been elucidated.[1] The analysis of levocloperastine fendizoate provides valuable insights into the molecular interactions and packing of the fendizoate anion in a crystalline lattice.

Table 1: Crystallographic Data for Levocloperastine Fendizoate [1]

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)10.1059(18)
b (Å)11.957(2)
c (Å)15.383(3)
α (°)104.666(2)
β (°)90.9700(10)
γ (°)110.744(2)
Z1

Note: Z represents the number of formula units per unit cell.

The crystal packing of levocloperastine fendizoate is significantly influenced by hydrogen bonding, which plays a critical role in stabilizing the three-dimensional structure.[1]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

  • Melting point

  • Solubility

  • Bioavailability

  • Stability

  • Mechanical properties

The study of polymorphism is a critical aspect of drug development. While specific polymorphs of this compound have not been detailed in the literature, it is plausible that a molecule of its conformational flexibility may exhibit polymorphism under different crystallization conditions.[5][6]

Experimental Protocols for Polymorphic Screening

A systematic polymorph screen is essential to identify and characterize all accessible crystalline forms of a compound. The following are detailed methodologies for key experiments in a typical polymorph screen.

4.1 Crystallization Methods

The objective of crystallization experiments is to induce nucleation and crystal growth under a wide range of conditions to access different polymorphic forms.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.[6]

    • Transfer the solution to a small vial or beaker.

    • Cover the container with a perforated lid or parafilm to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal formation.

  • Cooling Crystallization:

    • Prepare a saturated solution of this compound in a chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).[7]

    • Filter the hot solution to remove any insoluble impurities.[8]

    • Allow the filtrate to cool slowly to room temperature.[7]

    • Further cool the solution in an ice bath to maximize crystal yield.[7]

  • Anti-Solvent Addition:

    • Dissolve this compound in a solvent in which it is highly soluble.

    • Slowly add an anti-solvent (a solvent in which this compound is poorly soluble) to the solution with stirring.

    • Continue adding the anti-solvent until precipitation is observed.

    • Allow the mixture to equilibrate and for the crystals to mature.

4.2 Characterization of Solid Forms

The solid forms obtained from the crystallization experiments should be characterized using a variety of analytical techniques to identify and differentiate between polymorphs.

  • Powder X-ray Diffraction (PXRD):

    • Gently grind the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

    • Different polymorphs will exhibit unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • The resulting thermogram will show thermal events such as melting, recrystallization, and solid-solid transitions, which are characteristic of a specific polymorph.

  • Infrared (IR) and Raman Spectroscopy:

    • Acquire the IR or Raman spectrum of the sample.

    • Differences in the crystal lattice can lead to shifts in the vibrational modes of the functional groups, which can be used to distinguish between polymorphs.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • If suitable single crystals are obtained, mount a crystal on a goniometer.

    • Collect diffraction data at a controlled temperature.

    • Solve and refine the crystal structure to obtain detailed information about the unit cell parameters, space group, and molecular conformation and packing.[1]

Visualizations of Experimental and Conceptual Workflows

5.1 Experimental Workflow for Polymorph Screening

G Experimental Workflow for Polymorph Screening cluster_0 Crystallization cluster_1 Primary Characterization cluster_2 Advanced Characterization cluster_3 Analysis Evaporation Slow Evaporation PXRD Powder X-ray Diffraction (PXRD) Evaporation->PXRD DSC Differential Scanning Calorimetry (DSC) Evaporation->DSC Spectroscopy IR/Raman Spectroscopy Evaporation->Spectroscopy Cooling Cooling Crystallization Cooling->PXRD Cooling->DSC Cooling->Spectroscopy AntiSolvent Anti-Solvent Addition AntiSolvent->PXRD AntiSolvent->DSC AntiSolvent->Spectroscopy Identification Polymorph Identification PXRD->Identification DSC->Identification Spectroscopy->Identification SCXRD Single-Crystal X-ray Diffraction (SCXRD) StructureSolution Structure Solution SCXRD->StructureSolution Identification->SCXRD If single crystals are found

Caption: A generalized workflow for the screening and characterization of polymorphs.

5.2 Thermodynamic Relationships Between Polymorphs

G Thermodynamic Relationships Between Polymorphs cluster_0 Monotropic System cluster_1 Enantiotropic System M_FormA Metastable Form A M_FormB Stable Form B M_FormA->M_FormB Irreversible Transition M_Liquid Liquid/Solution M_FormA->M_Liquid Melts at TmA M_FormB->M_Liquid Melts at TmB (TmB > TmA) E_FormA Form A (Stable at Low T) E_FormB Form B (Stable at High T) E_FormA->E_FormB Reversible Transition at Tt E_Liquid Liquid/Solution E_FormA->E_Liquid Melts at TmA E_FormB->E_Liquid Melts at TmB

Caption: Conceptual diagram of monotropic and enantiotropic polymorphic relationships.

Conclusion

While the polymorphism of this compound remains an area for further public investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for such studies. The available crystallographic data for levocloperastine fendizoate confirms its ability to form ordered crystalline structures, and the application of systematic polymorph screening techniques is likely to reveal the solid-state landscape of this compound itself. A thorough understanding of its crystal structures and polymorphic behavior is paramount for the successful development of pharmaceuticals incorporating this versatile excipient.

References

Fendizoic Acid: A Comprehensive Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, a synthetic benzoic acid derivative, plays a crucial role as a salt-forming agent in pharmaceutical formulations, most notably in the antitussive drug, levocloperastine fendizoate. Understanding its solubility characteristics is paramount for optimizing drug formulation, ensuring bioavailability, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Introduction

This compound, with the chemical formula C₂₀H₁₄O₄, is a white to pale yellow solid. Its structure, featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group, dictates its physicochemical properties, including its solubility. The ability of the carboxylic acid group to form salts with basic compounds is a key attribute leveraged in the pharmaceutical industry to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvent systems, ranging from aqueous to organic, is a critical prerequisite for its effective application in drug development and manufacturing.

Solubility Profile of this compound

Current literature provides qualitative descriptions of this compound's solubility. It is generally characterized as having low solubility in water and slight solubility in some organic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility DescriptionCitations
WaterSparingly soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly soluble[2][3][4]
MethanolSlightly soluble (solubility may increase with heating)[2][3][4]

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is adapted from established methods for structurally similar compounds, such as benzoic acid, and can be modified to suit various solvent systems and analytical capabilities.

Materials and Equipment
  • Materials:

    • This compound (high purity)

    • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile) of analytical grade

    • Standard buffer solutions (for pH-dependent solubility)

  • Equipment:

    • Analytical balance

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Calibrated pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

      • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape), in an isocratic or gradient elution. The exact ratio should be optimized for this compound.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength of maximum absorbance should be chosen).

      • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Calibration:

      • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

      • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis:

      • Inject the prepared (filtered and diluted) samples from the solubility experiment.

      • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the chosen solvent using the following formula, accounting for the dilution factor:

      Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow start Start: Excess this compound + Solvent equilibration Equilibration (Thermostatic Shaker) start->equilibration Agitation settling Settling of Excess Solid equilibration->settling sampling Supernatant Sampling settling->sampling filtration Filtration (0.45 µm filter) sampling->filtration dilution Dilution with Mobile Phase filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification (Calibration Curve) hplc->quantification end End: Solubility Determination quantification->end

Caption: Workflow for determining this compound solubility.

Conclusion

While this compound is a well-established compound in pharmaceutical science, detailed quantitative data on its solubility across a range of solvents and temperatures is not widely published. This guide has summarized the available qualitative information and provided a robust, adaptable experimental protocol for researchers to determine the solubility profile of this compound. The generation of such data is essential for advancing the formulation and application of this important pharmaceutical excipient. The provided workflow and methodologies offer a solid foundation for these critical investigations.

References

Fendizoic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a versatile building block in organic synthesis, primarily recognized for its role as a salt-forming agent in the pharmaceutical industry. Its unique structure, featuring a biphenyl backbone, a carboxylic acid, a ketone, and a phenolic hydroxyl group, offers multiple reaction sites for derivatization. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a synthetic organic compound that has gained prominence as a crucial intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its ability to form stable salts with basic drug molecules is a key attribute, often employed to improve the physicochemical properties of APIs, such as solubility and stability. The most notable application is in the formulation of the antitussive agent levocloperastine fendizoate.[1] Beyond its use as a counter-ion, the rich functionality of this compound presents opportunities for its use as a scaffold in the design and synthesis of novel organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
IUPAC Name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid[1]
CAS Number 84627-04-3[1]
Molecular Formula C₂₀H₁₄O₄[2][3]
Molecular Weight 318.32 g/mol [2][3]
Melting Point 262-264 °C[4]
Boiling Point 593.9 ± 50.0 °C (Predicted)[4]
Appearance White to pale yellow solid[4]
Solubility Slightly soluble in DMSO and methanol (with heating)[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

G Synthesis of this compound A 2-Phenylphenol C Friedel-Crafts Acylation (AlCl3 catalyst) A->C B Phthalic Anhydride B->C D This compound C->D Yield: 42.4% E Work-up and Purification D->E F Purified this compound E->F

Caption: A flowchart illustrating the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Friedel-Crafts acylation.

Materials:

  • 2-Phenylphenol

  • Phthalic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-phenylphenol (1 equivalent) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • To this suspension, add phthalic anhydride (1 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of toluene and ethanol to afford pure this compound.

Expected Yield: A yield of approximately 42.4% has been reported for this reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~12.5 (s, 1H)-COOH
~10.5 (s, 1H)Ar-OH
7.2-8.2 (m, 12H)Aromatic protons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~3200 (broad)O-H stretch (phenol)
~1700C=O stretch (carboxylic acid)
~1650C=O stretch (ketone)
1600, 1480C=C stretch (aromatic)
~1250C-O stretch
Mass Spectrometry (MS)
m/z Assignment
318[M]⁺
301[M - OH]⁺
273[M - COOH]⁺
241[M - C₆H₅ - CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Application in Drug Development: Levocloperastine Fendizoate

A primary application of this compound is in the preparation of levocloperastine fendizoate, an effective antitussive agent. This compound acts as a chiral resolving agent and forms a stable, crystalline salt with the basic levocloperastine molecule.

Salt Formation Workflow

The process of forming the fendizoate salt of levocloperastine is outlined below.

G Formation of Levocloperastine Fendizoate A Levocloperastine (free base) C Salt Formation (e.g., in Acetone) A->C B This compound B->C D Levocloperastine Fendizoate C->D High Yield E Crystallization and Isolation D->E F Purified Levocloperastine Fendizoate E->F

Caption: A flowchart for the salt formation of levocloperastine fendizoate.

Experimental Protocol for Salt Formation

Materials:

  • Levocloperastine (free base)

  • This compound

  • Acetone

Procedure:

  • Dissolve levocloperastine (1 equivalent) in acetone in a round-bottom flask with stirring.

  • In a separate flask, dissolve this compound (1 equivalent) in acetone, with gentle heating if necessary.

  • Slowly add the this compound solution to the levocloperastine solution at room temperature.

  • Stir the mixture for 1-2 hours. A precipitate of levocloperastine fendizoate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum to obtain pure levocloperastine fendizoate.

Quantitative Data:

Reactant Molar Ratio Solvent Reaction Time Yield
Levocloperastine 1 Acetone 1-2 hours >95%

| this compound | 1 | | | |

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material and a reliable salt-forming agent. This guide provides the essential technical information and detailed protocols to enable researchers and drug development professionals to effectively utilize this compound in their work. The provided workflows and quantitative data aim to streamline its application and foster further innovation in the field.

References

Unraveling the Biological Profile of Fendizoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendizoic acid, a synthetic benzoic acid derivative, is predominantly recognized for its role as a salt-forming agent in pharmaceutical formulations. Its most notable application is in the antitussive agent cloperastine fendizoate, where it contributes to the stability and bioavailability of the active pharmaceutical ingredient, cloperastine. While extensive research has focused on the pharmacological effects of cloperastine, the direct biological targets of this compound itself remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties and insights into the potential biological activities of its broader chemical class, while highlighting the conspicuous absence of specific data on its direct molecular interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for its application in formulation development.

PropertyValueReference
IUPAC Name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid[1]
Molecular Formula C₂₀H₁₄O₄[1]
Molecular Weight 318.32 g/mol [2]
CAS Number 84627-04-3[1]
pKa (Predicted) 3.28 ± 0.36[2]
Solubility Sparingly soluble in water[2]

The Role of this compound in Cloperastine Fendizoate

The primary documented function of this compound is as a counter-ion for the active drug cloperastine, forming the salt cloperastine fendizoate. This formulation is used as a cough suppressant. Patents related to L-cloperastine fendizoate describe its preparation and its enhanced pharmaceutical activity compared to the racemic form.[3][4][5] The fendizoate salt is suggested to improve the efficacy and prolong the duration of action of cloperastine.[3]

The logical relationship in the formulation of cloperastine fendizoate can be visualized as follows:

G Cloperastine Cloperastine (Active Pharmaceutical Ingredient) Cloperastine_Fendizoate Cloperastine Fendizoate (Drug Product) Cloperastine->Cloperastine_Fendizoate Fendizoic_Acid This compound (Salt-Forming Agent) Fendizoic_Acid->Cloperastine_Fendizoate

Figure 1: Role of this compound in Formulation.

Potential Biological Activities of Benzoic Acid Derivatives

While specific bioassay data for this compound is not available in databases such as PubChem and ChEMBL, the broader class of benzoic acid derivatives has been reported to exhibit a range of biological activities.[1][6] These activities are generally attributed to their ability to interact with various biological targets.

Antimicrobial and Anti-inflammatory Properties

Benzoic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties.[6] The mechanism of action often involves the disruption of cellular processes.[6] Research on other benzoic acid derivatives has shown, for example, inhibitory effects on enzymes like tyrosinase.

A generalized workflow for screening the biological activity of a compound like this compound is depicted below. It is important to note that there is no public record of this compound having undergone this specific screening process.

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Target Identification Compound This compound Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinases, Proteases) Compound->Enzyme_Assays Receptor_Assays Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors) Compound->Receptor_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based_Assays Data_Analysis Determination of IC50, Ki, MIC values Enzyme_Assays->Data_Analysis Receptor_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Target_Identification Identification of Potential Biological Targets Data_Analysis->Target_Identification

References

In-depth Technical Guide on Fendizoic Acid's Role in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fendizoic acid, a synthetic carboxylic acid, has been identified in general literature as a potential plant growth regulator.[1] This guide aims to provide a comprehensive technical overview of its role in agrochemical research. However, a thorough review of publicly available scientific literature and patent databases reveals a significant lack of in-depth research specifically detailing the direct application of this compound as a standalone active ingredient in agrochemical formulations.

While repeatedly cited for its potential to influence plant development, including promoting root growth, enhancing fruit ripening, and controlling flowering through the modulation of plant hormone levels, specific experimental data, detailed protocols, and elucidated signaling pathways are not available in the current body of scientific literature.[1] The primary documented application of this compound lies in its role as a chemical intermediate in the synthesis of other compounds, particularly in the pharmaceutical sector.

This document summarizes the available information and highlights the significant knowledge gaps regarding this compound's direct role in agriculture.

Chemical and Physical Properties

A foundational understanding of a compound's properties is crucial for its application in any field.

PropertyValue
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
CAS Number 84627-04-3
Appearance White solid
Solubility Sparingly soluble in water

Synthesis of this compound

The synthesis of this compound is well-documented, primarily in the context of its use as a precursor for other chemical entities.

General Experimental Protocol for Synthesis

A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.

Materials:

  • 2-phenylphenol

  • Phthalic anhydride

  • Aluminum chloride (catalyst)

  • Appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-phenylphenol and phthalic anhydride in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Slowly add anhydrous aluminum chloride to the mixture while stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Heat the reaction mixture to reflux for a specified period to ensure complete reaction.

  • After cooling, quench the reaction by carefully pouring the mixture into a solution of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

Logical Workflow for this compound Synthesis

G Reactants 2-phenylphenol + Phthalic anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Aluminum chloride Catalyst->Reaction Quenching Ice + HCl Reaction->Quenching Extraction Organic Solvent Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Postulated Role as a Plant Growth Regulator

General chemical and agricultural sources suggest that this compound may function as a plant growth regulator by influencing hormonal signaling pathways.[1] However, it is crucial to note that these claims are not substantiated by specific research studies. The proposed mechanisms are speculative and based on the activities of other known benzoic acid derivatives in plants.

Hypothetical Signaling Pathway

Based on the known actions of other plant growth regulators, a hypothetical signaling pathway for this compound could involve interaction with plant hormone receptors, leading to a cascade of downstream effects.

G cluster_cell Plant Cell FA This compound Receptor Hormone Receptor FA->Receptor Signal Signal Transduction Cascade Receptor->Signal TF Transcription Factors Signal->TF Genes Growth-Related Genes TF->Genes Response Physiological Response (e.g., Root Growth, Flowering) Genes->Response

Caption: A hypothetical signaling pathway for this compound in plants.

Current Research Gaps and Future Directions

The significant disparity between the repeated general claims of this compound's utility in agriculture and the absence of concrete research presents a major knowledge gap. To validate its potential as a plant growth regulator, future research should focus on:

  • Bioactivity Screening: Conducting dose-response studies on various plant species to determine the specific effects of this compound on germination, root and shoot growth, flowering, and fruiting.

  • Mechanism of Action Studies: Investigating the molecular targets of this compound within plant cells to understand how it influences hormonal pathways. This would involve genetic and proteomic approaches.

  • Formulation Development: If bioactivity is confirmed, developing stable and effective formulations for agricultural application.

  • Field Trials: Evaluating the efficacy of this compound formulations under real-world agricultural conditions to assess its impact on crop yield and quality.

Conclusion

While this compound is mentioned in some sources as a plant growth regulator, there is a notable lack of scientific evidence to support these claims. The available information primarily points to its use as a chemical intermediate. The agrochemical community would require substantial empirical data from dedicated research to consider this compound as a viable standalone active ingredient. Without such data, its role in agrochemical research remains largely speculative and unsubstantiated. Researchers and professionals in the field should be aware of this information gap and approach claims of its agricultural efficacy with caution.

References

Methodological & Application

Synthesis of Levocloperastine Fendizoate from Fendizoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Levocloperastine Fendizoate, a peripherally acting antitussive agent. The synthesis is approached via two primary routes: a classical resolution of a racemic mixture and a more direct asymmetric synthesis.

Overview of Synthetic Pathways

Levocloperastine fendizoate is the salt formed between the active levorotatory enantiomer of cloperastine (levocloperastine) and fendizoic acid.[1] The synthesis can be achieved through two main strategies:

  • Racemic Synthesis and Resolution: This traditional pathway involves the synthesis of racemic cloperastine, followed by the separation of the desired levocloperastine enantiomer using a chiral resolving agent. The isolated levocloperastine is then reacted with this compound to form the final salt.

  • Asymmetric Synthesis: This more modern approach aims to directly synthesize the levo-isomer of a key precursor, thus avoiding the need for a resolution step and potentially increasing the overall yield.

This document details the experimental procedures for both synthetic routes, providing quantitative data and step-by-step protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of levocloperastine fendizoate via the racemic pathway with resolution, as described in the detailed protocols.

ParameterValueReference
Racemic Cloperastine Synthesis
4-chlorobenzhydrol (starting material)300 g (1.373 mol)[2][3]
2-chloroethanol150 g (1.863 mol)[2][3]
Toluene (solvent)350 mL[2][3]
Concentrated Sulfuric Acid50 g[2][3]
Reaction TemperatureReflux[2][3]
Reaction Time5 hours[2][3]
Intermediate (oily substance) Yield390 g[2][3]
Piperidine180 g (2.118 mol)[2][3]
Anhydrous Sodium Carbonate150 g[2][3]
Resolution of Racemic Cloperastine
Resolving AgentR-substituted dibenzoyl-L-tartaric acid[2][4]
SolventAliphatic alcohol (e.g., methanol, ethanol)[2][4]
Molar ratio (racemic cloperastine:resolving agent)1 : (0.9 - 1.2) (most preferred)[4]
Salt Formation
Levocloperastine Base50 g (0.152 mol)[5]
This compound47.4 g (0.149 mol)[5]
Acetone (solvent)300 mL[5]
Reaction TemperatureReflux[5]
Reaction Time0.5 - 3 hours[4][5]
Final Product
Levocloperastine Fendizoate Yield> 95%[4][5]
Optical Purity (e.e.%)> 99%[4]
Purity (HPLC)99.8%[5]

Experimental Protocols

I. Synthesis of Racemic Cloperastine

This protocol describes the synthesis of the racemic intermediate of cloperastine.

Step 1: Synthesis of the Ether Intermediate

  • To a 1000 mL three-necked reaction flask, add 300 g (1.373 mol) of 4-chlorobenzhydrol, 150 g (1.863 mol) of 2-chloroethanol, and 350 mL of toluene. Stir the mixture until all solids are dissolved.[2][3]

  • Slowly add 50 g of concentrated sulfuric acid to the solution.[2][3]

  • Heat the reaction mixture to reflux and maintain for 5 hours.[2][3]

  • After cooling to room temperature, add 100 mL of water for extraction. Neutralize the aqueous layer to a pH of 7 with a 42% sodium hydroxide solution and separate the layers.[2][3]

  • The organic layer is subjected to reduced pressure distillation to recover the toluene, yielding 390 g of an oily intermediate.[2][3]

Step 2: Synthesis of Racemic Cloperastine

  • Transfer the 390 g of the oily intermediate into a 2000 mL three-necked reaction flask.

  • Add 150 g of anhydrous sodium carbonate and 180 g (2.118 mol) of piperidine.[2][3]

  • Heat the mixture to 95°C and maintain the reaction at this temperature.

II. Resolution of Racemic Cloperastine

This protocol outlines the separation of the levocloperastine enantiomer from the racemic mixture.

  • Dissolve the racemic cloperastine in an aliphatic alcohol solvent (e.g., methanol, ethanol).

  • Add an R-substituted dibenzoyl-L-tartaric acid as the resolving agent. The preferred molar ratio of racemic cloperastine to the resolving agent is between 1:0.9 and 1:1.2.[4]

  • The resolution process is carried out to facilitate the crystallization of the diastereomeric salt of levocloperastine.

  • Isolate the crystallized salt by filtration.

  • The resolving agent and the solvent can be recovered and reused.[2]

III. Synthesis of Levocloperastine Fendizoate (Salt Formation)

This protocol details the final step of reacting levocloperastine with this compound.

  • In a 500 mL reaction flask, add 50 g (0.152 mol) of levocloperastine base, 47.4 g (0.149 mol) of this compound, and 300 mL of acetone.[5]

  • Heat the mixture to reflux and stir for 0.5 to 3 hours.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and dry to obtain the final product. The expected yield is a white solid of approximately 92.2 g.[5]

IV. Asymmetric Synthesis of Levocloperastine

This alternative pathway avoids the resolution step by directly synthesizing the chiral intermediate.

  • Preparation of Levo-4-chlorobenzhydrol: An asymmetric synthesis is performed to produce levo-4-chlorobenzhydrol. This can be achieved using a chiral ligand such as (R)-DPP-H8-binol in the presence of an organotitanium reagent.[5] This direct synthesis can achieve a yield of over 95%.[5]

  • Synthesis of Levocloperastine: The resulting levo-4-chlorobenzhydrol is then reacted with N-(2-chloroethyl)piperidine hydrochloride to yield levocloperastine.[5]

  • Salt Formation: The final step is the salification of the obtained levocloperastine with this compound as described in Protocol III.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

G cluster_racemic Racemic Synthesis and Resolution Pathway A 4-Chlorobenzhydrol + 2-Chloroethanol B Ether Intermediate A->B  Nucleophilic Substitution (Toluene, H2SO4, Reflux) C Racemic Cloperastine B->C  + Piperidine (Na2CO3, 95°C) D Levocloperastine Diastereomeric Salt C->D  Resolution (+ Chiral Resolving Agent) E Levocloperastine D->E  Liberation of Free Base G Levocloperastine Fendizoate E->G  Salt Formation (Acetone, Reflux) F This compound F->G

Caption: Racemic synthesis of levocloperastine fendizoate.

G cluster_asymmetric Asymmetric Synthesis Pathway A 4-Chlorobenzaldehyde B Levo-4-chlorobenzhydrol A->B  Asymmetric Reduction (Chiral Ligand) C Levocloperastine B->C  + N-(2-chloroethyl)piperidine HCl E Levocloperastine Fendizoate C->E  Salt Formation (Acetone, Reflux) D This compound D->E

Caption: Asymmetric synthesis of levocloperastine fendizoate.

References

Application Notes and Protocols for the Synthesis of Fendizoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fendizoic acid, chemically known as 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary synthesis route involves a selective Friedel-Crafts acylation, specifically a 2-carboxybenzoylation, of 2-phenylphenol with phthalic anhydride.[1] This reaction is catalyzed by a Lewis acid, typically aluminum chloride.[1] This document provides a detailed experimental protocol for this synthesis, aimed at researchers, scientists, and drug development professionals.

Reaction Principle

The core of the this compound synthesis is the electrophilic aromatic substitution reaction between 2-phenylphenol and phthalic anhydride. The aluminum chloride catalyst activates the phthalic anhydride by forming a complex, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of 2-phenylphenol, leading to the formation of this compound. The reaction selectively yields the 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid isomer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Friedel-Crafts acylation step in this compound synthesis, based on established laboratory procedures.[1]

ParameterValueNotes
Reactants
2-Phenylphenol1.0 molar equivalentSubstrate
Phthalic Anhydride1.0 molar equivalentAcylating agent
Aluminum Chloride (AlCl₃)2.5 molar equivalentsLewis acid catalyst
Reaction Conditions
SolventVarious (e.g., nitrobenzene, CS₂)Choice of solvent can influence reaction rate and selectivity.
Temperature46 °CMaintaining this temperature is crucial for optimal yield.
Reaction Time2 hoursMonitor reaction progress by TLC.
Yield
Product Yield42.4%Isolated yield of this compound after purification.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:

  • 2-Phenylphenol

  • Phthalic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (or other suitable solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Distilled Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-phenylphenol (1.0 eq) and phthalic anhydride (1.0 eq).

    • Add anhydrous nitrobenzene as the solvent.

    • Cool the mixture in an ice bath.

  • Addition of Catalyst:

    • Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the cooled and stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath.

  • Reaction:

    • Heat the reaction mixture to 46 °C and maintain this temperature for 2 hours with continuous stirring.[1]

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • After 2 hours, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

    • Stir the mixture until all the ice has melted.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow:

experimental_workflow cluster_reaction_setup Reaction Setup cluster_catalyst_addition Catalyst Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix 2-Phenylphenol and Phthalic Anhydride in Solvent cooling 2. Cool Mixture in Ice Bath reactants->cooling add_catalyst 3. Add Anhydrous AlCl₃ (portion-wise, <10°C) cooling->add_catalyst heating 4. Heat to 46°C for 2 hours add_catalyst->heating quench 5. Quench with Ice and HCl heating->quench extract 6. Extract with Ethyl Acetate quench->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry concentrate 8. Concentrate under Reduced Pressure wash_dry->concentrate chromatography 9. Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution phthalic_anhydride Phthalic Anhydride complex Activated Complex phthalic_anhydride->complex + AlCl₃ alcl3 AlCl₃ alcl3->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion intermediate Sigma Complex (Intermediate) acylium_ion->intermediate phenylphenol 2-Phenylphenol phenylphenol->intermediate + Acylium Ion fendizoic_acid This compound intermediate->fendizoic_acid - H⁺

Caption: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Application Notes and Protocols for the Quantification of Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of fendizoic acid in bulk drug substances and pharmaceutical formulations. The protocols are based on established analytical techniques and are intended to support quality control, formulation development, and research applications.

High-Performance Liquid Chromatography (HPLC) Method

Application: This method is suitable for the simultaneous separation and quantification of this compound, often in the presence of other active pharmaceutical ingredients or preservatives. It is a robust and widely used technique for quality control and stability testing.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5-µm) or equivalent reverse-phase C18 column.[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) in a 38:62 (v/v) ratio.[1][2]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 248 nm.[1][2]

  • Injection Volume: 30 µL.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the bulk drug or pharmaceutical formulation in the mobile phase to achieve a concentration within the linear range of the method. Filtration through a 0.45 µm filter may be necessary.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the desired concentration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and sample solutions.

  • Record the chromatograms and determine the peak area of this compound. The elution time for cloperastine fendizoate has been reported to be approximately 10.8 minutes under these conditions.[1]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary
ParameterValueReference
ColumnZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5-µm)[1]
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (38:62 v/v)[1][2]
Flow Rate1.5 mL/min[1]
DetectionUV at 248 nm[1][2]
Column Temperature25 °C[1]
Injection Volume30 µL[2]
Retention Time~10.8 minutes (for cloperastine fendizoate)[1]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Prepare Bulk Drug or Formulation Sample Dissolve_Sample Dissolve/Dilute in Mobile Phase Sample->Dissolve_Sample Cal_Standards Prepare Calibration Standards Dissolve_Standard->Cal_Standards Inject Inject Samples & Standards Dissolve_Sample->Inject Cal_Standards->Inject Equilibrate Equilibrate System Equilibrate->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection (248 nm) Chromatography->Detect Peak_Area Measure Peak Area Detect->Peak_Area Cal_Curve Construct Calibration Curve Peak_Area->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify

Caption: Workflow for this compound Quantification by HPLC.

UV-Spectrophotometric Method

Application: This is a simple and cost-effective method for the determination of this compound in bulk and pharmaceutical dosage forms, particularly for routine quality control where high selectivity is not required.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): 350 nm (for Levocloperastine Fendizoate).

  • Solvent: Methanol or another suitable transparent solvent.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a specific amount of this compound reference standard in the chosen solvent to get a stock solution of known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 2 to 10 µg/ml).

  • Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the solvent to obtain a theoretical concentration within the calibration range.

4. Analysis Procedure:

  • Set the spectrophotometer to measure absorbance at 350 nm.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary
ParameterValueReference
λmax350 nm
Linearity Range2 - 10 µg/ml
Correlation Coefficient> 0.99
Limit of Detection (LOD)1.012 µg/ml
Limit of Quantification (LOQ)3.036 µg/ml
Recovery99.752 ± 0.6653 %

UV-Spectrophotometry Analysis Workflow

UV_Spec_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Prepare this compound Standard Stock Solution Cal_Standards Create Serial Dilutions for Calibration Standard->Cal_Standards Sample Prepare Sample Solution Measure_Abs Measure Absorbance of Standards and Sample Sample->Measure_Abs Cal_Standards->Measure_Abs Set_Wavelength Set λmax to 350 nm Blank Zero with Solvent Blank Set_Wavelength->Blank Blank->Measure_Abs Plot_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Abs->Plot_Curve Calculate Calculate Sample Concentration Plot_Curve->Calculate

Caption: Workflow for this compound Quantification by UV-Spectrophotometry.

Other Potential Analytical Methods

While detailed protocols for this compound are less commonly published for the following techniques, they represent powerful tools for its analysis:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex matrices such as biological fluids for pharmacokinetic studies.[2] HPLC-MS is also valuable for meeting stringent regulatory requirements for compound quantification.[2]

  • Gas Chromatography (GC): GC can be used for the quantification of related compounds and impurities.[2] For non-volatile carboxylic acids like this compound, a derivatization step to increase volatility would likely be required.[2] Headspace GC with flame ionization detection (GC-HS-FID) has been validated for quantifying organic volatile impurities in levocloperastine fendizoate.[2]

This compound's Role in Drug Formulation

This compound's primary role in medicinal chemistry is as a salt-forming agent. Its carboxylic acid group reacts with basic compounds, such as the piperidine functional group in levocloperastine, to form stable fendizoate salts. This process is crucial for improving the physicochemical properties of a drug substance, such as its stability and solubility. The synthesis of levocloperastine fendizoate is a key example of this application.

Logical Relationship in Formulation

Formulation_Logic Fendizoic_Acid This compound (Carboxylic Acid Group) Salt_Formation Salt Formation Reaction Fendizoic_Acid->Salt_Formation Basic_Drug Basic Drug Substance (e.g., Levocloperastine) Basic_Drug->Salt_Formation Fendizoate_Salt Fendizoate Salt (e.g., Levocloperastine Fendizoate) Salt_Formation->Fendizoate_Salt Improved_Properties Improved Physicochemical Properties (Stability, Solubility) Fendizoate_Salt->Improved_Properties

References

Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the pharmaceutical industry, with a significant number of active pharmaceutical ingredients (APIs) being single enantiomers. The separation of racemic mixtures of amines into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure drugs. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This application note provides a detailed protocol and guidelines for the use of fendizoic acid as a potential chiral resolving agent for racemic amines.

This compound, or 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a chiral carboxylic acid. Its structural features, including the carboxylic acid group necessary for salt formation with basic amines, make it a candidate for investigation as a chiral resolving agent. While this compound is known as a salt-forming agent in pharmaceutical formulations, this document outlines a general methodology for researchers to explore its utility in diastereomeric salt resolution.[4]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of an amine (containing both R and S enantiomers) with a single enantiomer of a chiral acid, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: (R-amine)-(S-fendizoate) and (S-amine)-(S-fendizoate) (assuming the S-enantiomer of this compound is used).

Diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system.[1][2] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the this compound.

Experimental Workflow

The overall process for the chiral resolution of a racemic amine using this compound can be visualized as a multi-step workflow. This involves initial screening to identify suitable conditions, followed by the resolution process itself, and finally, the isolation and analysis of the desired enantiomer.

G cluster_screening Solvent & Condition Screening cluster_resolution Resolution Process cluster_recovery Amine Recovery & Analysis racemic_amine Racemic Amine + this compound solvent_screening Test various solvents (e.g., alcohols, ketones, esters) racemic_amine->solvent_screening Dissolve in temp_screening Vary temperature (e.g., room temp, cooling) solvent_screening->temp_screening salt_formation Formation of Diastereomeric Salts temp_screening->salt_formation Optimal conditions crystallization Selective Crystallization of one Diastereomer salt_formation->crystallization filtration Filtration to separate solid and mother liquor crystallization->filtration solid_salt Isolated Diastereomeric Salt filtration->solid_salt mother_liquor Mother Liquor with soluble Diastereomer filtration->mother_liquor basification_solid Basification (e.g., NaOH) solid_salt->basification_solid basification_liquor Basification (e.g., NaOH) mother_liquor->basification_liquor extraction_solid Extraction basification_solid->extraction_solid extraction_liquor Extraction basification_liquor->extraction_liquor enantiomer_1 Pure Enantiomer 1 extraction_solid->enantiomer_1 enantiomer_2 Enantiomer 2 extraction_liquor->enantiomer_2 analysis Purity & ee% Analysis (e.g., Chiral HPLC) enantiomer_1->analysis enantiomer_2->analysis

Figure 1. General workflow for the chiral resolution of amines using this compound.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific amine.

Materials and Equipment
  • Resolving Agent: this compound (enantiomerically pure)

  • Substrate: Racemic Amine

  • Solvents: A range of analytical grade solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Base: 1 M Sodium Hydroxide (NaOH) or other suitable base.

  • Acid: 1 M Hydrochloric Acid (HCl) for pH adjustment.

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.

  • Equipment:

    • Magnetic stirrer with heating plate

    • Crystallization dish or Erlenmeyer flasks

    • Buchner funnel and vacuum flask

    • Rotary evaporator

    • pH meter or pH paper

    • Analytical balance

    • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee%) determination.

Protocol 1: Screening for Optimal Resolution Conditions
  • Trial Salt Formations: In a series of small test tubes or vials, dissolve equimolar amounts of the racemic amine and this compound in a small volume of various solvents.

  • Solubility Observation: Observe the solubility of the resulting diastereomeric salts at room temperature. A good solvent system will dissolve the salts upon heating but allow for precipitation of one diastereomer upon cooling.

  • Induce Crystallization: If no precipitate forms at room temperature, try cooling the solutions in an ice bath or scratching the inside of the vessel with a glass rod to induce crystallization.

  • Isolate and Analyze: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Preliminary Analysis: Regenerate the amine from the crystalline salt by dissolving it in a minimal amount of dilute acid and then basifying with NaOH. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate. Analyze the enantiomeric excess (ee%) of the recovered amine using chiral HPLC.

  • Select Optimal Conditions: The solvent and temperature conditions that provide the highest yield and highest ee% for the crystalline diastereomeric salt should be selected for the preparative scale resolution.

Protocol 2: Preparative Chiral Resolution
  • Dissolution: In a suitable flask, dissolve the racemic amine (1 equivalent) and this compound (0.5 to 1.0 equivalent, to be optimized) in the chosen solvent with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath or a refrigerator to maximize the yield of the less soluble diastereomeric salt. Seeding with a small crystal from the screening experiment can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold resolution solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

Protocol 3: Regeneration of the Enantiopure Amine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: While stirring, add a 1 M NaOH solution dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the this compound and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the resolved amine.

  • Analysis: Determine the yield, purity, and enantiomeric excess of the recovered amine by standard analytical techniques (e.g., NMR, Chiral HPLC).

Data Presentation

Systematic recording of experimental data is crucial for the optimization and reproducibility of the chiral resolution process. The following table provides a template for summarizing the results obtained from screening different conditions.

Racemic AmineResolving AgentSolventTemp. (°C)Molar Ratio (Amine:Acid)Yield of Salt (%)de% of Saltee% of Recovered Amine
Amine XThis compoundMethanol01:0.5
Amine XThis compoundEthanolRT1:0.5
Amine XThis compoundAcetone01:1
Amine YThis compoundIsopropanol-201:0.75

Table 1. Template for summarizing experimental data for the chiral resolution of amines using this compound.

Conclusion

This application note provides a comprehensive, albeit general, protocol for investigating the use of this compound as a chiral resolving agent for racemic amines. The success of this method is highly dependent on the specific amine and requires systematic screening of solvents and conditions to achieve efficient separation of the diastereomeric salts. By following the outlined procedures, researchers can effectively evaluate the potential of this compound for the chiral resolution of their target amines.

References

Fendizoic Acid: A Versatile Counterion for Pharmaceutical Salt Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that can significantly influence the drug's physicochemical properties, manufacturability, and clinical performance. Salt screening is the process of combining an ionizable API with a variety of counterions to form new salt versions, with the goal of identifying a form with optimal characteristics. Fendizoic acid, a non-hydroscopic, crystalline solid, presents itself as a promising counterion for basic drug candidates. Its rigid structure and aromatic nature can lead to the formation of stable, crystalline salts with potentially improved properties such as melting point, stability, and modified solubility.

This document provides a comprehensive overview of the application of this compound in pharmaceutical salt screening, including a summary of its impact on the physicochemical properties of an API, a detailed protocol for conducting a fendizoate salt screen, and a workflow for the selection of an optimal salt form.

Advantages of this compound as a Counterion

The use of this compound as a counterion in pharmaceutical salt screening can offer several potential benefits for a basic API:

  • Enhanced Thermal Stability: Fendizoate salts often exhibit higher melting points compared to the free base or other salt forms, such as hydrochlorides. This can be advantageous for downstream processing and can contribute to the overall stability of the drug substance.

  • Formation of Crystalline Salts: The rigid, planar structure of this compound can facilitate the formation of highly crystalline salts. Crystalline solids are generally preferred in pharmaceutical development due to their predictable and stable physical properties.

  • Modified Aqueous Solubility: While fendizoate salts of some drugs, like levocloperastine, are practically insoluble in water, this property can be beneficial for specific applications such as the development of long-acting injectable formulations or taste-masked oral suspensions.[1] For other APIs, the fendizoate salt may offer a desirable solubility profile.

  • Potential for Novel Intellectual Property: The formation of a new fendizoate salt of an existing or new chemical entity can provide an opportunity for securing new intellectual property.

Data Presentation: Physicochemical Properties of Cloperastine Salts

To illustrate the impact of this compound as a counterion, the following table summarizes the physicochemical properties of the antitussive agent cloperastine as a free base, hydrochloride salt, and fendizoate salt.

PropertyCloperastine Free BaseCloperastine HydrochlorideCloperastine Fendizoate
Molecular Weight ( g/mol ) 329.87366.33[2]648.19[3]
Melting Point (°C) Not available (Boiling Point: 178-180 °C)[4]147.9 - 152[5][6]186 - 190[7]
Aqueous Solubility 0.000765 mg/mL (Predicted)[8]Soluble< 0.1 mg/mL (Practically Insoluble)[1]
Appearance --White, crystalline powder[7]

Note: The aqueous solubility of the cloperastine free base is a predicted value.

Experimental Protocols

This section outlines a general protocol for the screening and characterization of fendizoate salts of a basic API.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API) free base

  • This compound

  • A selection of solvents (e.g., acetone, ethanol, methanol, toluene, ethyl acetate)

  • Small-scale reaction vials (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or heating block

  • Centrifuge

  • Vacuum oven

  • Analytical balance

  • Characterization equipment:

    • X-Ray Powder Diffraction (XRPD)

    • Differential Scanning Calorimetry (DSC)

    • Thermogravimetric Analysis (TGA)

    • High-Performance Liquid Chromatography (HPLC)

    • Solubility testing apparatus

Fendizoate Salt Formation Screening Protocol
  • Stoichiometric Preparation: In a series of reaction vials, weigh an equimolar amount of the API free base and this compound.

  • Solvent Addition: To each vial, add a different solvent from the selected panel. The volume of the solvent should be sufficient to facilitate the interaction between the API and this compound.

  • Reaction Conditions:

    • Slurry Method: Agitate the vials at ambient temperature for 24-48 hours.

    • Thermal Cycling: Subject the vials to a temperature cycling program (e.g., heating to 50°C for 4 hours followed by cooling to 5°C for 4 hours) for 2-3 days.

    • Reflux Method: Heat the mixture to the boiling point of the solvent under reflux for a defined period (e.g., 2-4 hours), followed by slow cooling to room temperature to induce crystallization.

  • Isolation of Solids: Isolate any resulting solid material by centrifugation, followed by decantation of the supernatant.

  • Drying: Dry the isolated solids in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

Characterization of Fendizoate Salts
  • X-Ray Powder Diffraction (XRPD): Analyze the dried solids by XRPD to determine their crystallinity and to identify unique diffraction patterns corresponding to new salt forms.

  • Thermal Analysis (DSC and TGA):

    • Perform DSC analysis to determine the melting point and to screen for the presence of polymorphs or solvates.

    • Use TGA to assess the thermal stability and to quantify the amount of residual solvent or water.

  • Solubility Assessment:

    • Determine the equilibrium solubility of the most promising fendizoate salt candidates in relevant aqueous media (e.g., water, phosphate-buffered saline at different pH values).

    • Agitate an excess amount of the salt in the chosen medium at a constant temperature until equilibrium is reached.

    • Filter the suspension and analyze the concentration of the API in the filtrate by a validated analytical method such as HPLC.

  • Stability Studies:

    • Store the identified fendizoate salts under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period.

    • Analyze the samples at regular intervals by XRPD and HPLC to assess for any changes in the solid form or for the presence of degradation products.

Visualizations

The following diagrams illustrate the workflow of the pharmaceutical salt screening process and the potential impact of fendizoate salt formation on the properties of a drug candidate.

G cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Candidate Selection API API (Free Base) Screening Salt Formation Experiments (Slurry, Thermal Cycling, Reflux) API->Screening Counterion This compound Counterion->Screening Solvents Solvent Selection (e.g., Acetone, Ethanol, Toluene) Solvents->Screening Isolation Solid Isolation & Drying Screening->Isolation XRPD XRPD Analysis (Crystallinity, Form Identification) Isolation->XRPD Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Isolation->Thermal Data Data Analysis & Comparison XRPD->Data Thermal->Data Solubility Solubility Assessment (Aqueous Media) Stability Stability Studies (Accelerated Conditions) Solubility->Stability Lead Lead Fendizoate Salt Candidate Stability->Lead Data->Solubility

Caption: Workflow for Fendizoate Salt Screening and Selection.

G center_node Fendizoate Salt Formation mp Increased Melting Point center_node->mp stability Enhanced Thermal Stability center_node->stability crystallinity Improved Crystallinity center_node->crystallinity solubility Modified Aqueous Solubility center_node->solubility

Caption: Impact of Fendizoate Salt Formation on API Properties.

References

experimental setup for fendizoic acid synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An experimental setup for the synthesis of fendizoic acid in a laboratory setting is detailed below. This document provides the necessary protocols and data for researchers, scientists, and professionals involved in drug development.

Application Notes

This compound, with the systematic IUPAC name 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a synthetic organic compound.[1] It serves a significant role in the pharmaceutical industry, primarily as a salt-forming agent. Its carboxylic acid group reacts with basic amine compounds to form stable salts, a critical property for improving the physicochemical characteristics of a drug substance.[1]

A notable application is its use in forming the fendizoate salt of antitussive agents like cloperastine and its levo-isomer, levocloperastine.[1][2] this compound is believed to enhance the efficacy and prolong the duration of action of the active pharmaceutical ingredient.[1][3] The primary synthesis route for this compound is a selective Friedel-Crafts acylation reaction between 2-phenylphenol and phthalic anhydride.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

1. Materials and Reagents:

  • 2-Phenylphenol (CAS: 90-43-7)

  • Phthalic anhydride (CAS: 85-44-9)

  • Anhydrous Aluminum chloride (AlCl₃) (CAS: 7446-70-0)

  • Various organic solvents (e.g., nitrobenzene, carbon disulfide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

  • Rotary evaporator

3. Reaction Procedure:

  • Step 1: Reaction Setup

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the setup from atmospheric moisture using drying tubes.

    • In the flask, place 2-phenylphenol and an appropriate solvent.

  • Step 2: Addition of Catalyst

    • Cool the flask in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be portion-wise to control the initial exothermic reaction.

  • Step 3: Addition of Phthalic Anhydride

    • Dissolve phthalic anhydride in a suitable solvent and place it in the dropping funnel.

    • Add the phthalic anhydride solution dropwise to the reaction mixture while maintaining the low temperature.

  • Step 4: Reaction

    • After the addition is complete, slowly raise the temperature of the reaction mixture to 46°C.[4]

    • Maintain the reaction at this temperature with continuous stirring for approximately 2 hours.[4]

  • Step 5: Work-up and Isolation

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • If the product precipitates, collect it by filtration. If it remains in the organic layer, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water.

  • Step 6: Purification

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.

    • Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Phenylphenol[1][4]
Reagent Phthalic anhydride[1][4]
Catalyst Aluminum trichloride (AlCl₃)[4]
Reaction Temperature 46 °C[4]
Reaction Time 2 hours[4]
Reported Yield 42.4%[4]
Molecular Formula C₂₀H₁₄O₄[4][5]
Molecular Weight 318.32 g/mol [4][5]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Fendizoic_Acid_Synthesis_Reaction cluster_reactants Reactants cluster_product Product r1 2-Phenylphenol catalyst AlCl₃ (Catalyst) 46°C, 2h r1->catalyst r2 Phthalic Anhydride r2->catalyst p1 This compound catalyst->p1 Friedel-Crafts Acylation

Caption: Chemical reaction pathway for this compound synthesis.

Fendizoic_Acid_Workflow arrow arrow start Start setup 1. Assemble dry glassware (3-neck flask, condenser, stirrer) start->setup add_reactants 2. Add 2-Phenylphenol and solvent to flask setup->add_reactants cool 3. Cool flask in ice bath add_reactants->cool add_catalyst 4. Slowly add AlCl₃ catalyst cool->add_catalyst add_anhydride 5. Add Phthalic Anhydride solution dropwise add_catalyst->add_anhydride react 6. Heat to 46°C and stir for 2 hours add_anhydride->react workup 7. Cool and quench with ice/HCl solution react->workup isolate 8. Isolate crude product (Filtration or Extraction) workup->isolate purify 9. Recrystallize from suitable solvent isolate->purify dry 10. Dry final product under vacuum purify->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Quality Control of Pharmaceutical-Grade Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters and detailed analytical protocols for ensuring the purity, identity, and quality of pharmaceutical-grade fendizoic acid. This compound, with the chemical name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a critical raw material, often used as a salt-forming agent in the manufacturing of active pharmaceutical ingredients (APIs), such as levocloperastine fendizoate.[1] The methodologies outlined are based on established principles of pharmaceutical analysis and reference standards for analogous compounds, such as those found in the United States Pharmacopeia (USP) for benzoic acid.[2][3]

Quality Control Parameters

The following table summarizes the key quality control tests, specifications, and recommended analytical methods for the release of pharmaceutical-grade this compound.

ParameterTest MethodAcceptance Criteria
Description Visual InspectionA white to off-white crystalline powder.
Identification A. Infrared SpectroscopyB. Ultraviolet (UV) SpectrophotometryC. High-Performance Liquid Chromatography (HPLC)A. The infrared absorption spectrum should be concordant with that of a this compound reference standard.B. The UV absorption spectrum of a solution in methanol should exhibit maxima and minima at the same wavelengths as that of a reference standard solution.C. The retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the standard preparation as obtained in the Assay.
Assay HPLCNot less than 98.5% and not more than 101.5% of C₂₀H₁₄O₄, calculated on the dried basis.
Purity
 Related SubstancesHPLCIndividual impurity: Not more than 0.1%Total impurities: Not more than 0.5%
 Residue on IgnitionUSP <281>Not more than 0.1%
 Heavy MetalsUSP <231>, Method IINot more than 10 ppm
Physical Tests
 Melting RangeUSP <741>262°C to 264°C[1][2]
 Loss on DryingUSP <731>Not more than 0.5%
Residual Solvents Gas Chromatography (GC)Meets the requirements of USP <467>

Experimental Protocols

Identification

A. Infrared Spectroscopy (FTIR)

  • Prepare a potassium bromide (KBr) disc of the this compound sample.

  • Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Compare the resulting spectrum with the spectrum of a qualified this compound reference standard obtained under the same conditions.

B. Ultraviolet (UV) Spectrophotometry

  • Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.

  • Scan the solution from 200 nm to 400 nm using a validated UV-Vis spectrophotometer with methanol as the blank.

  • The spectrum should exhibit an absorption maximum at approximately 248 nm.[1][4]

C. High-Performance Liquid Chromatography (HPLC)

  • The retention time of the principal peak in the chromatogram of the Assay sample preparation should match that of the Standard preparation.

Assay and Related Substances (HPLC Method)

This gradient HPLC method is designed for the quantification of this compound and the separation of its potential process-related impurities.

Chromatographic Conditions:

ParameterValue
Column ZORBAX ECLIPSE Plus-C18 (4.6 x 250 mm, 5 µm) or equivalent[1][4]
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 248 nm[1][4]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a solution with a known concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve approximately 50 mg of this compound in the diluent and dilute to 100.0 mL to obtain a solution with a concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard preparation and verify system suitability parameters (e.g., theoretical plates, tailing factor, and reproducibility of replicate injections).

  • Analysis: Inject the standard and sample preparations into the chromatograph, record the chromatograms, and measure the peak areas.

  • Calculation for Assay: Calculate the percentage of this compound in the sample using the following formula:

  • Calculation for Related Substances: Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for all impurities unless otherwise determined.

Residue on Ignition

Perform the test as directed in USP General Chapter <281>. Ignite a 1.0 g sample to a constant weight.

Heavy Metals

Perform the test as directed in USP General Chapter <231>, Method II. Use a 2.0 g sample.

Loss on Drying

Perform the test as directed in USP General Chapter <731>. Dry a sample at 105°C for 2 hours.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the quality control process for pharmaceutical-grade this compound.

QualityControlWorkflow start Start: Receive this compound Batch sampling Representative Sampling start->sampling end_node End: Batch Release or Rejection phys_char Physical Characterization (Description, Melting Range) sampling->phys_char id_tests Identification Tests (FTIR, UV, HPLC) sampling->id_tests hplc_analysis HPLC Analysis (Assay and Related Substances) sampling->hplc_analysis general_purity General Purity Tests (Residue on Ignition, Heavy Metals) sampling->general_purity other_tests Other Tests (Loss on Drying, Residual Solvents) sampling->other_tests data_review Data Review and Comparison to Specifications phys_char->data_review id_tests->data_review hplc_analysis->data_review general_purity->data_review other_tests->data_review decision Decision data_review->decision decision->end_node Meets Specifications decision->end_node Fails Specifications

Caption: Quality Control Workflow for this compound.

HPLCMethodWorkflow prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) system_setup HPLC System Setup (Column, Gradient, Flow Rate, Temp, Wavelength) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution (~0.5 mg/mL) system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (~0.5 mg/mL) analysis Inject Standard and Sample prep_sample->analysis system_setup->system_suitability system_suitability->analysis data_acquisition Data Acquisition and Chromatogram Generation analysis->data_acquisition calculation Calculate Assay and Impurity Profile data_acquisition->calculation

Caption: HPLC Assay and Related Substances Workflow.

References

Application of Fendizoic Acid in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendizoic acid, a derivative of benzoic acid, has been noted for its potential as a plant growth regulator.[1] Benzoic acid and its derivatives are known to play various roles in plant physiology, including influencing hormone signaling pathways that control key developmental processes such as root formation, fruit ripening, and flowering time. This document provides detailed application notes and protocols for researchers interested in investigating the effects of this compound on plant growth and development. The methodologies outlined here are based on established techniques for screening and characterizing novel plant growth-regulating compounds.

Data Presentation

Quantitative data from experiments should be summarized in structured tables to facilitate comparison between different treatments and concentrations of this compound.

Table 1: Effect of this compound on Root Growth in Arabidopsis thaliana

This compound Conc. (µM)Primary Root Length (cm ± SE)Lateral Root Density (No./cm ± SE)
0 (Control)5.2 ± 0.33.1 ± 0.2
15.8 ± 0.43.5 ± 0.3
106.5 ± 0.54.2 ± 0.4
504.1 ± 0.32.5 ± 0.2
1002.3 ± 0.21.1 ± 0.1

Table 2: Influence of this compound on Tomato (Solanum lycopersicum) Fruit Ripening

TreatmentDays to Ripening (± SE)Firmness (N ± SE)Total Soluble Solids (°Brix ± SE)
Control (Water)10.2 ± 0.58.5 ± 0.44.2 ± 0.2
This compound (100 µM)8.1 ± 0.47.2 ± 0.35.1 ± 0.3
This compound (500 µM)6.5 ± 0.36.1 ± 0.25.8 ± 0.4
Ethephon (100 ppm)5.2 ± 0.25.5 ± 0.36.0 ± 0.3

Table 3: this compound's Effect on Flowering Time in Brassica rapa

TreatmentDays to First Flower Opening (± SE)Total Flower Number (per plant ± SE)
Control (DMSO)21.3 ± 1.135.4 ± 2.5
This compound (10 µM)19.5 ± 0.942.1 ± 3.1
This compound (50 µM)23.8 ± 1.228.7 ± 2.2
Gibberellic Acid (10 µM)17.2 ± 0.848.5 ± 3.5

Experimental Protocols

Protocol 1: Root Growth Assay

This protocol details a method for assessing the impact of this compound on the root architecture of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (100 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

  • Plating Medium Preparation: Prepare MS medium containing 1% sucrose and 0.8% Phytagel. Autoclave and cool to approximately 50°C.

  • Treatment Plates: Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Add an equivalent volume of DMSO to the control plates. Pour the medium into Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinse three times with sterile water. Resuspend the seeds in sterile 0.1% agar and sow them on the prepared plates.

  • Incubation: Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination. Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After a set period (e.g., 10-14 days), scan the plates. Measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ).

Protocol 2: Fruit Ripening Assay

This protocol describes how to evaluate the effect of this compound on the ripening of climacteric fruit, using tomato (Solanum lycopersicum) as an example.

Materials:

  • Mature green tomato fruits of a uniform size and developmental stage

  • This compound

  • Ethanol

  • Tween-20

  • Ethephon (positive control)

  • Colorimeter

  • Penetrometer (for firmness)

  • Refractometer (for total soluble solids)

  • Ventilated storage containers

Methodology:

  • Treatment Solution Preparation: Prepare treatment solutions of this compound (e.g., 100 µM, 500 µM) in water with 0.1% ethanol and 0.05% Tween-20 to aid in dissolution and surface adhesion. Prepare a control solution with only water, ethanol, and Tween-20. Prepare a positive control with a known ripening agent like ethephon.

  • Fruit Treatment: Harvest mature green tomatoes, ensuring they are free from defects. Randomly assign fruits to different treatment groups. Dip the fruits in their respective treatment solutions for a specified time (e.g., 5 minutes).

  • Storage: Allow the fruits to air dry and then place them in ventilated containers. Store at a controlled temperature (e.g., 20-22°C) and humidity.

  • Data Collection:

    • Days to Ripening: Record the number of days it takes for each fruit to reach the "breaker" stage (first sign of color change) and full ripe color.

    • Color: Measure the surface color daily using a colorimeter.

    • Firmness: At the ripe stage, measure the firmness of the fruit using a penetrometer.

    • Total Soluble Solids (TSS): Extract juice from the ripe fruit and measure the TSS using a refractometer.

Protocol 3: Flowering Time Assay

This protocol outlines a method to determine the influence of this compound on the transition to flowering in a rapid-cycling plant like Brassica rapa.

Materials:

  • Brassica rapa seeds (fast-planting variety)

  • This compound

  • DMSO

  • Potting mix

  • Pots

  • Growth chamber or greenhouse with controlled photoperiod and temperature

  • Gibberellic acid (positive control)

Methodology:

  • Plant Growth: Sow Brassica rapa seeds in pots containing a standard potting mix. Grow the plants in a growth chamber with a long-day photoperiod (16 hours light/8 hours dark) to promote flowering.

  • Treatment Application: Once the seedlings have developed a few true leaves (e.g., at the two-leaf stage), begin foliar spray treatments. Prepare this compound solutions (e.g., 10 µM, 50 µM) in water with a small amount of DMSO and a surfactant. The control group should be sprayed with the same solution lacking this compound. A positive control, such as gibberellic acid, can also be used. Apply treatments at regular intervals (e.g., every 3-4 days).

  • Data Collection:

    • Days to Flowering: Record the number of days from sowing until the opening of the first flower for each plant.

    • Flower Number: At the end of the experiment (e.g., after a set number of weeks), count the total number of flowers produced per plant.

    • Rosette Leaf Number: Count the number of rosette leaves at the time of bolting (emergence of the flower stalk) as an additional measure of flowering time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that this compound, as a benzoic acid derivative, might modulate, as well as the general experimental workflows.

experimental_workflow_root_assay start Seed Sterilization & Stratification plating Plating on MS Medium with this compound start->plating incubation Incubation in Growth Chamber plating->incubation data_collection Image Acquisition & Analysis incubation->data_collection quantification Quantify Primary Root Length & Lateral Root Number data_collection->quantification stats Statistical Analysis quantification->stats

Caption: Workflow for Root Growth Assay.

experimental_workflow_ripening_assay start Harvest Mature Green Fruit treatment Application of This compound Solution start->treatment storage Controlled Environment Storage treatment->storage monitoring Daily Monitoring for Color Change storage->monitoring analysis Analysis of Ripe Fruit (Firmness, TSS) monitoring->analysis conclusion Determine Effect on Ripening Rate & Quality analysis->conclusion

Caption: Workflow for Fruit Ripening Assay.

auxin_signaling_pathway cluster_nucleus Nucleus TIR1 TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Repression Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activation Fendizoic_Acid This compound (Hypothetical Auxin Agonist) Fendizoic_Acid->TIR1 Auxin Auxin (e.g., IAA) Auxin->TIR1

Caption: Hypothetical Modulation of Auxin Signaling by this compound.

References

Application Notes and Protocols for Fendizoic Acid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fendizoic acid in the development of drug delivery systems. The primary application of this compound is as a salt-forming agent to enhance the physicochemical properties and bioavailability of basic active pharmaceutical ingredients (APIs). The most prominent example is its use in the formulation of the antitussive agent, cloperastine fendizoate.

Introduction to this compound in Drug Delivery

This compound, a synthetic benzoic acid derivative, serves as a crucial component in pharmaceutical formulations, primarily by forming stable salts with basic drug molecules.[1] This salt formation is a widely employed strategy in drug development to improve characteristics such as solubility, stability, and dissolution rate, which in turn can enhance the bioavailability of the API.[2] The carboxylic acid group of this compound reacts with basic functional groups, such as amines, in an API to yield a fendizoate salt.[1]

The most well-documented application of this compound is in the preparation of cloperastine fendizoate, an effective cough suppressant.[1] The levorotatory isomer, levocloperastine, is often preferred due to its superior pharmacological activity and better tolerability.[2] This document will focus on the protocols and data related to the synthesis and formulation of fendizoate salts, using levocloperastine fendizoate as a primary example.

Data Presentation: Synthesis of Levocloperastine Fendizoate

The synthesis of levocloperastine fendizoate typically involves a salification reaction between levocloperastine base and this compound. The following table summarizes key quantitative data from a representative synthesis protocol.[3]

ParameterValueReference
Levocloperastine Base50 g (0.152 mol)[3]
This compound47.4 g (0.149 mol)[3]
SolventAcetone[1][3]
Solvent Volume300 ml[3]
Reaction ConditionReflux[1][3]
Reaction Time0.5 hours[3]
Product Yield92.2 g (95.6%)[3]
Product Purity (HPLC)99.8%[3]

Experimental Protocols

Synthesis of Levocloperastine Fendizoate

This protocol describes the salt formation reaction between levocloperastine and this compound.

Materials:

  • Levocloperastine Base

  • This compound

  • Acetone

  • Reaction flask (e.g., 500 ml)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a 500 ml clean and dry reaction flask, add 50 g (0.152 mol) of levocloperastine base and 47.4 g (0.149 mol) of this compound.[3]

  • Add 300 ml of acetone to the flask.[3]

  • Set up the apparatus for reflux with stirring.

  • Heat the mixture to reflux and maintain the reaction for 30 minutes with continuous stirring.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • A white solid precipitate of levocloperastine fendizoate will form.

  • Filter the precipitate using a suitable filtration apparatus.

  • Dry the collected solid to obtain the final product.[3]

  • Expected yield is approximately 92.2 g (95.6%).[3]

G cluster_synthesis Synthesis of Levocloperastine Fendizoate reactants Levocloperastine Base + This compound + Acetone reaction Reflux with Stirring (0.5 hours) reactants->reaction 1. Add to flask cooling Cool to Room Temperature reaction->cooling 2. Complete reaction filtration Filtration cooling->filtration 3. Precipitate forms drying Drying filtration->drying 4. Isolate solid product Levocloperastine Fendizoate (White Solid) drying->product 5. Final Product G cluster_formulation Formulation of Levocloperastine Fendizoate Oral Suspension step1 Dissolve Preservatives & Sweetener in Water with Heat step3 Combine Aqueous Solution and Suspension step1->step3 step2 Disperse API, Suspending Agent & Flavor in Water step2->step3 step4 Adjust to Final Volume with Water step3->step4 step5 Homogenization step4->step5 final_product Oral Suspension step5->final_product G cluster_mechanism Mechanism of this compound in Drug Delivery Enhancement api Basic API (e.g., Levocloperastine) salt_formation Salt Formation api->salt_formation fendizoic_acid This compound fendizoic_acid->salt_formation fendizoate_salt Fendizoate Salt (e.g., Levocloperastine Fendizoate) salt_formation->fendizoate_salt improved_properties Improved Physicochemical Properties (Solubility, Stability, Dissolution) fendizoate_salt->improved_properties enhanced_bioavailability Enhanced Bioavailability improved_properties->enhanced_bioavailability

References

Application Notes and Protocols for Scaling Up Fendizoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendizoic acid, chemically known as 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a key synthetic intermediate in the pharmaceutical industry.[1] Its primary application is as a salt-forming agent, notably in the production of levocloperastine fendizoate, an effective antitussive medication. The efficient and scalable synthesis of this compound is therefore a critical aspect of ensuring a stable supply chain for such active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols and data for the synthesis of this compound, with a focus on techniques amenable to scaling up production. Two primary methodologies are presented: the traditional Friedel-Crafts acylation in solution and a modern, solvent-free mechanochemical approach. Safety protocols for handling the involved reagents are also detailed.

Data Presentation

Table 1: Summary of Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
This compound84627-04-3C₂₀H₁₄O₄318.32Harmful if swallowed, Causes serious eye irritation.[2][3]
2-Phenylphenol90-43-7C₁₂H₁₀O170.21Causes severe eye, skin, and respiratory tract irritation.[4][5]
Phthalic Anhydride85-44-9C₈H₄O₃148.12Causes severe skin burns and eye damage, May cause allergy or asthma symptoms.[6][7][8]
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34Causes severe skin burns and eye damage, Reacts violently with water.[9][10][11]
Table 2: Comparison of this compound Synthesis Methods
ParameterMethod 1: Friedel-Crafts Acylation (Solution)Method 2: Mechanochemical Synthesis
Principle Electrophilic aromatic substitution in a solvent.Solvent-free reaction activated by mechanical force.
Primary Reagents 2-Phenylphenol, Phthalic Anhydride, Aluminum Chloride2-Phenylphenol, Phthalic Anhydride, Aluminum Chloride
Typical Solvent Various (e.g., nitrobenzene, carbon disulfide - historically)None
Reaction Temperature 46°C (historical reference)Room Temperature
Reaction Time 2 hours (historical reference)1-2 hours
Reported Yield ~42.4%[4]Up to 79% (for a similar reaction)[5][12]
Scalability Established but can be challenging due to solvent handling and waste.Potentially highly scalable with appropriate milling equipment.
Environmental Impact Higher due to solvent use and waste generation.Lower, aligns with green chemistry principles.

Experimental Protocols

Method 1: Laboratory-Scale Friedel-Crafts Acylation in Solution

This protocol is based on the classical synthesis of this compound.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous, inert solvent (e.g., dichloromethane, 1,2-dichloroethane - use with extreme caution and appropriate ventilation )

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Reactants: While stirring, add phthalic anhydride (1.0 equivalent) to the suspension.

  • Controlling the Reaction: Cool the mixture in an ice bath. Slowly add a solution of 2-phenylphenol (1.0 equivalent) in the same anhydrous solvent via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (the exact temperature will depend on the solvent used) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.

  • Workup: Add deionized water to dissolve the aluminum salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Method 2: Scalable Mechanochemical Synthesis

This protocol presents a solvent-free approach with potential for easier scaling.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride

  • Ball mill (e.g., planetary ball mill or shaker mill) with stainless steel grinding jars and balls

  • Hydrochloric acid (dilute)

  • Deionized water

  • Filtration apparatus

Procedure:

  • Charging the Mill: In a stainless steel grinding jar, add 2-phenylphenol (1.0 equivalent), phthalic anhydride (1.0 equivalent), and anhydrous aluminum chloride (2.5 equivalents). Add stainless steel grinding balls.

  • Milling: Secure the jar in the ball mill and operate at a suitable frequency (e.g., 30 Hz) for 1-2 hours at room temperature.

  • Workup: After milling, carefully open the jar in a fume hood. Suspend the resulting solid mixture in cold, dilute hydrochloric acid.

  • Isolation: Stir the suspension until all the aluminum salts have dissolved.

  • Purification: Collect the solid product by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a synthetic chemical intermediate, there are no known biological signaling pathways directly involved in its production. The following diagrams illustrate the chemical synthesis workflow and the logical relationship of the components.

fendizoic_acid_synthesis reactant1 2-Phenylphenol reaction Friedel-Crafts Acylation reactant1->reaction reactant2 Phthalic Anhydride reactant2->reaction catalyst Aluminum Chloride (AlCl₃) catalyst->reaction product This compound reaction->product

Caption: Workflow of this compound Synthesis.

scaling_up_logic scaling_up Scaling Up this compound Production method_selection Method Selection scaling_up->method_selection process_optimization Process Optimization scaling_up->process_optimization safety_and_handling Safety & Handling scaling_up->safety_and_handling purification Purification scaling_up->purification solution_phase Solution-Phase Synthesis method_selection->solution_phase mechanochemical Mechanochemical Synthesis method_selection->mechanochemical yield Yield Improvement process_optimization->yield purity Purity Enhancement process_optimization->purity cost Cost Reduction process_optimization->cost green_chemistry Green Chemistry Principles process_optimization->green_chemistry

References

Application Note: Determination of the Acid Dissociation Constant (pKa) of Fendizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the experimental determination of the acid dissociation constant (pKa) of fendizoic acid. This compound, a benzoic acid derivative, is characterized by its limited solubility in aqueous media.[1] This protocol outlines a robust method using potentiometric titration in a methanol-water co-solvent system, a technique well-suited for compounds with poor water solubility. An alternative method using UV-Vis spectrophotometry is also discussed. The intended audience for this application note includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

This compound (C₂₀H₁₄O₄, M.W.: 318.32 g/mol ) is a synthetic organic compound featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group.[2][3][4] As a derivative of benzoic acid, its acidic properties are of significant interest for pharmaceutical applications, particularly in salt formation to improve the physicochemical properties of drug substances.[2] The acid dissociation constant, pKa, is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Given that this compound is sparingly soluble in water but shows slight solubility in methanol and DMSO, a standard aqueous titration is not feasible.[1][4][5][6][7] This protocol, therefore, employs a co-solvent system to achieve complete dissolution and enable accurate pKa determination via potentiometric titration. The predicted pKa for the carboxylic acid group is approximately 3.28.[1][5][6]

Experimental Protocols

Primary Method: Potentiometric Titration in a Methanol-Water Co-Solvent

This method determines the pKa by monitoring the change in pH of a this compound solution upon the incremental addition of a standardized basic titrant. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the titration curve.

2.1.1. Materials and Reagents

  • This compound (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Potassium Hydroxide (KOH), 0.1 M standardized solution in water

  • Potassium Chloride (KCl)

  • pH 4.00, 7.00, and 10.00 standard buffer solutions

2.1.2. Equipment

  • Automatic titrator or a manual setup with a magnetic stirrer and a burette (Class A, 10 mL)

  • Calibrated pH meter with a glass electrode suitable for non-aqueous or mixed-solvent systems

  • Analytical balance (readability ±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Jacketed titration vessel with temperature control

2.1.3. Experimental Procedure

  • Co-solvent Preparation: Prepare a 50:50 (v/v) methanol-water solution. To maintain constant ionic strength, add KCl to a final concentration of 0.1 M.

  • This compound Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and transfer it to the titration vessel. Add 50 mL of the 50:50 methanol-water co-solvent to completely dissolve the sample. Use a magnetic stirrer to ensure homogeneity.

  • pH Electrode Calibration: Calibrate the pH electrode using the standard aqueous buffers (pH 4.00, 7.00, 10.00) according to the manufacturer's instructions.

  • Titration Setup: Immerse the calibrated pH electrode and the burette tip into the sample solution. Ensure the burette tip is below the surface of the liquid to prevent splashing. Start the magnetic stirrer at a moderate speed.

  • Titration: Begin the titration by adding small increments (e.g., 0.05 mL) of the 0.1 M KOH titrant. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., until the pH reaches 11-12).

  • Data Analysis: Plot the recorded pH values against the volume of KOH added (mL). The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first derivative (ΔpH/ΔV vs. V). The pKa is determined by reading the pH at the half-equivalence point (V/2).

Alternative Method: UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance of this compound solutions at various known pH values, the pKa can be determined.

2.2.1. Experimental Procedure

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol.

  • Buffer Preparation: Prepare a series of buffers with known pH values ranging from approximately 2 to 8.

  • Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer, ensuring the final organic solvent concentration is low and constant across all samples (e.g., <1%).

  • Spectral Measurement: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each buffered solution.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot absorbance at this wavelength versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Data Presentation

The quantitative data obtained from the potentiometric titration should be summarized for clear analysis and comparison.

Table 1: Potentiometric Titration Data for this compound

Titrant Volume (mL)Measured pHΔpH/ΔV
0.002.85-
0.503.100.50
1.003.350.50
1.503.600.50
2.003.950.70
2.50 (V/2) 4.30 1.10
3.004.851.80
4.005.801.90
4.506.501.40
4.807.804.33
5.00 (V) 8.50 -
5.209.203.50
5.5010.103.00
6.0010.500.80

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Summary of pKa Determination Results

ParameterValue
Equivalence Point (V)5.00 mL
Half-Equivalence Point (V/2)2.50 mL
Experimental pKa 4.30
Predicted pKa3.28 ± 0.36[5][6]
Number of Replicates (n)3
Standard Deviation± 0.05

Visualizations

Diagrams are provided to illustrate the logical workflow of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep prep action action analysis analysis result result A Prepare 50:50 Methanol-Water Co-solvent C Dissolve Sample in Titration Vessel A->C B Accurately Weigh This compound B->C E Add 0.1 M KOH in Increments C->E D Calibrate pH Electrode (pH 4, 7, 10) D->E F Record pH vs. Volume of Titrant E->F Stabilize G Plot pH vs. Volume (Titration Curve) F->G H Determine Equivalence Point (V) G->H I Find pH at Half-Equivalence Point (V/2) H->I J Experimental pKa I->J Result

References

Application Notes: High-Throughput Screening and Characterization of Fendizoate Salts of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive framework, including detailed protocols, for the systematic screening and characterization of fendizoic acid salts with basic Active Pharmaceutical Ingredients (APIs). This process aims to identify salt forms with optimized physicochemical properties such as solubility, stability, and crystallinity.

Introduction

Salt formation is a cornerstone of pharmaceutical development, employed to enhance the physicochemical and biopharmaceutical properties of ionizable APIs.[1] By converting an API into a salt, properties like aqueous solubility, dissolution rate, stability, and hygroscopicity can be significantly improved, ultimately impacting the drug's bioavailability and manufacturability.[2]

This compound is a carboxylic acid derivative frequently used as a salt-forming agent (counterion) for basic APIs. Its structure allows it to form stable crystalline salts. This document outlines a systematic approach for studying the salt formation of this compound with candidate basic APIs, from initial screening to detailed solid-state characterization.

Physicochemical Properties of this compound

A thorough understanding of the salt former's properties is essential for designing a successful screening program. Key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 84627-04-3[3][4]
Molecular Formula C₂₀H₁₄O₄[3][4]
Molecular Weight 318.32 g/mol [3][4]
Predicted pKa 3.28 ± 0.36[4][5]
Melting Point 262-264 °C[4][6]
Appearance White to Pale Yellow Solid
Solubility Sparingly soluble in water; Slightly soluble in DMSO and Methanol (heated).[3][4][5]

Principle of Fendizoate Salt Formation

Salt formation is an acid-base reaction. This compound (pKa ≈ 3.28) will react with a basic API to form a salt through proton transfer. A widely accepted guideline for forming a stable salt is that the difference in pKa (ΔpKa) between the basic API and the acidic counterion should be greater than 2-3 units.[2][7] This rule serves as the primary criterion for selecting suitable API candidates for fendizoate salt screening.

G cluster_input Inputs cluster_process Evaluation cluster_decision Decision cluster_output Outcome fendizoic_pka This compound pKa (~3.28) calculate_delta Calculate ΔpKa (pKa_API - pKa_Fendizoic) fendizoic_pka->calculate_delta api_pka Basic API pKa api_pka->calculate_delta decision ΔpKa > 3 ? calculate_delta->decision proceed Proceed to Screening decision->proceed Yes reject Low Probability of Stable Salt Formation decision->reject No G start API Candidate Selection (ΔpKa > 3) hts High-Throughput Screening (96-Well Plate) start->hts analysis1 Rapid Analysis (e.g., XRPD, Raman) hts->analysis1 decision1 Crystalline 'Hits' Identified? analysis1->decision1 scaleup Scale-Up Synthesis (100-500 mg) decision1->scaleup Yes stop End/Re-evaluate decision1->stop No characterization Full Solid-State Characterization scaleup->characterization decision2 Properties Meet Target Profile? characterization->decision2 lead Lead Fendizoate Salt Selected decision2->lead Yes decision2->stop No

References

Troubleshooting & Optimization

Technical Support Center: Fendizoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fendizoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound synthesis has a low yield. What are the potential causes?

A1: Low yields in the Friedel-Crafts acylation for this compound synthesis can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will decompose the catalyst, reducing its activity and halting the reaction. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.

  • Inactive Catalyst: Over time, aluminum chloride can hydrolyze if not stored under strictly anhydrous conditions. Use a fresh, unopened container of AlCl₃ or test the activity of your current stock.

  • Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because it complexes with both the acylating agent (phthalic anhydride) and the product (this compound). A molar ratio of at least 2.5 equivalents of AlCl₃ to the limiting reagent is recommended.

  • Low Reaction Temperature: While the reaction should be controlled to prevent side reactions, a temperature that is too low may result in an impractically slow reaction rate. The reaction is often started at a lower temperature and then gently heated to drive it to completion.

  • Inefficient Work-up: During the aqueous work-up, the this compound-AlCl₃ complex must be fully hydrolyzed, typically with acid, to release the product. Incomplete hydrolysis will lead to loss of product in the aqueous layer.

Q2: I am observing unexpected peaks in the HPLC analysis of my final product. What are these impurities?

A2: Unexpected peaks in your HPLC chromatogram are likely process-related impurities. The most common are:

  • Unreacted Starting Materials: Phthalic anhydride and 2-phenylphenol are the most common impurities if the reaction has not gone to completion.

  • By-products from Side Reactions: Although the acylation is generally selective, side reactions can occur, especially at higher temperatures. These could include di-acylation products or other isomers, though the latter is less common for this specific reaction.[1]

  • Degradation Products: If the reaction or work-up conditions are too harsh (e.g., excessively high temperatures or extreme pH), this compound itself could potentially degrade.

Q3: How can I remove the residual aluminum catalyst from my product?

A3: Aluminum salts are typically removed during the acidic aqueous work-up. After quenching the reaction with ice and acid (e.g., HCl), the aluminum salts are soluble in the aqueous phase. To ensure complete removal:

  • Perform multiple extractions with an appropriate organic solvent.

  • Wash the combined organic layers with water or brine to remove any remaining water-soluble aluminum salts.

  • If you suspect colloidal aluminum oxide/hydroxide in your organic layer, a filtration step before solvent evaporation may be helpful.

Q4: What are the best practices for minimizing residual solvents in the final product?

A4: To minimize residual solvents:

  • Choose a solvent for recrystallization that has a relatively low boiling point and in which the product has low solubility at cool temperatures, allowing for efficient removal under vacuum.

  • Dry the final product under high vacuum and moderate heat for an extended period. The temperature should be high enough to remove the solvent but well below the melting point of this compound to prevent degradation.

  • Techniques like agitated filter drying or using a vacuum oven are effective.

Common Impurities and Quantitative Data

The presence and quantity of impurities are highly dependent on the specific reaction conditions, purity of starting materials, and purification methods. The following table summarizes the most common impurities.

Impurity NameTypePotential SourceTypical Amount
2-PhenylphenolOrganicUnreacted starting materialProcess-dependent; should be controlled to <0.15%
Phthalic AnhydrideOrganicUnreacted starting materialProcess-dependent; should be controlled to <0.15%
Aluminum SaltsInorganicCatalyst residueShould be non-detectable after proper work-up
Reaction Solvents (e.g., Dichloromethane, 1,2-Dichloroethane)Residual SolventSynthesis and purificationSubject to ICH Q3C limits (e.g., DCM < 600 ppm)
Recrystallization Solvents (e.g., Ethanol, Acetone)Residual SolventPurificationSubject to ICH Q3C limits (e.g., Ethanol < 5000 ppm)

Note: Quantitative limits for organic impurities are often guided by ICH Q3A guidelines, which set an identification threshold of >0.1% for most APIs. Final product purity is typically expected to be >95%.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Aluminum chloride (anhydrous)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas produced). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add 2-phenylphenol (1.0 eq) and anhydrous 1,2-dichloroethane. Stir the mixture until the 2-phenylphenol is fully dissolved.

  • Catalyst Addition: In a separate, dry container, weigh anhydrous aluminum chloride (2.5 eq) and add it portion-wise to the stirred solution in the flask. The addition is exothermic and will result in the evolution of HCl gas. Maintain the temperature at 10-15 °C using an ice bath during the addition.

  • Addition of Phthalic Anhydride: Once the catalyst is added and the initial exotherm subsides, add phthalic anhydride (1.05 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 40-50 °C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that will release a significant amount of HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analysis of Organic Impurities by HPLC

This is a general method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable diluent (e.g., acetonitrile/water 50:50) to a concentration of approximately 0.5 mg/mL.

Analysis of Residual Solvents by Headspace GC-MS

This protocol is suitable for identifying and quantifying residual solvents from the synthesis and purification processes.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass spectrometer detector (GC-MS).

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 min

  • Transfer Line Temperature: 110 °C

  • Vial Pressurization: 10 psi

  • Loop Fill Time: 0.5 min

GC-MS Conditions:

  • Inlet Temperature: 220 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-350 amu

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain the analytes of interest. Seal the vial immediately.

Visualizations

Fendizoic_Acid_Synthesis_Impurities Reactants Starting Materials: - 2-Phenylphenol - Phthalic Anhydride Synthesis Friedel-Crafts Acylation Reactants->Synthesis Fendizoic_Acid Crude this compound Workup Aqueous Work-up & Extraction Fendizoic_Acid->Workup Pure_Fendizoic_Acid Pure this compound Synthesis->Fendizoic_Acid Impurity_Solv1 Reaction Solvents Synthesis->Impurity_Solv1 Purification Recrystallization & Drying Workup->Purification Impurity_Cat Inorganic Impurities (AlCl3 residues) Workup->Impurity_Cat Inefficient Washing Purification->Pure_Fendizoic_Acid Impurity_Solv2 Purification Solvents Purification->Impurity_Solv2 Impurity_SM Unreacted Starting Materials Impurity_SM->Fendizoic_Acid Incomplete Reaction Impurity_Solv1->Pure_Fendizoic_Acid Impurity_Solv2->Pure_Fendizoic_Acid Impurity_BP By-products Impurity_BP->Fendizoic_Acid Side Reactions

Caption: Workflow of this compound synthesis showing key stages and points of impurity introduction.

References

improving the yield of the fendizoic acid synthesis reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the fendizoic acid synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a selective Friedel-Crafts acylation reaction.[1] This involves the reaction of 2-phenylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction is a 2-carboxybenzoylation that selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, which is this compound.[1]

Q2: What are the main challenges that can lead to low yields in this compound synthesis?

A2: Low yields in this compound synthesis are often attributed to a few key challenges:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-phenylphenol can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and reduces its effectiveness in promoting the acylation reaction.

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. Besides the desired C-acylation on the aromatic ring to form the ketone, a competing O-acylation can occur at the hydroxyl group, leading to the formation of an ester byproduct and reducing the yield of this compound.

  • Hydrolysis of Phthalic Anhydride: Phthalic anhydride can react with any moisture present in the reaction mixture to form phthalic acid. This reduces the amount of anhydride available for the Friedel-Crafts reaction, thereby lowering the yield of the desired product.

Q3: How can I favor the desired C-acylation over O-acylation?

A3: The ratio of C-acylation to O-acylation is strongly influenced by the concentration of the Lewis acid catalyst. Higher concentrations of the catalyst tend to favor the desired C-acylation, leading to the formation of the aryl ketone (this compound). Conversely, lower catalyst concentrations are more likely to result in the O-acylated ester byproduct. Therefore, using a stoichiometric amount or even an excess of the Lewis acid catalyst is a key strategy to improve the yield of this compound.

Q4: What are the typical solvents used for the synthesis of this compound and its subsequent salt formation?

A4: For the Friedel-Crafts acylation step to synthesize this compound, non-polar organic solvents that are compatible with the reaction conditions are typically used. For the subsequent salt formation, for instance with levocloperastine, solvents like acetone or benzene are commonly employed, often under reflux conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried before use. Use a fresh, anhydrous grade of the Lewis acid catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Hydrolysis of Starting Material: Phthalic anhydride may have hydrolyzed to phthalic acid due to the presence of water.Use anhydrous solvents and ensure that the 2-phenylphenol is dry. Store phthalic anhydride in a desiccator.
Insufficient Catalyst: An inadequate amount of Lewis acid may not be sufficient to drive the reaction, especially given the deactivating effect of the phenol.Increase the molar ratio of the Lewis acid catalyst to the reactants. A stoichiometric amount or a slight excess is often required for the acylation of phenols.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
Presence of a Major Byproduct O-Acylation: A significant amount of the ester byproduct may have formed instead of the desired ketone.As mentioned in the FAQs, increase the concentration of the Lewis acid catalyst to favor C-acylation.
Unreacted Starting Materials: The reaction may not have gone to completion.Increase the reaction time and/or temperature. Ensure efficient stirring to promote contact between the reactants.
Difficulty in Product Isolation and Purification Formation of an Emulsion During Workup: The presence of aluminum salts can sometimes lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.During the workup, instead of quenching with ice, consider adding dilute hydrochloric acid and gently heating the mixture to help break up the aluminum salts.
Co-precipitation of Impurities: The crude product may be contaminated with unreacted starting materials or byproducts.Purify the crude this compound by recrystallization. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Water can be a suitable solvent for recrystallizing benzoic acid derivatives.[2]

Data on Reaction Parameter Optimization

Parameter Condition Expected Effect on Yield Rationale
Lewis Acid Catalyst (e.g., AlCl₃) Concentration Low (catalytic)DecreasedInsufficient to overcome catalyst deactivation by the phenol and favors O-acylation.
High (stoichiometric or excess)IncreasedFavors the desired C-acylation and compensates for catalyst deactivation.
Reaction Temperature Too LowDecreasedThe reaction may not proceed or will be very slow.
Optimal (e.g., 46°C as per one study)[3]MaximizedProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Too HighDecreasedMay lead to the formation of undesired byproducts or decomposition of the product.
Reaction Time Too ShortDecreasedThe reaction may not have reached completion.
Optimal (e.g., 2 hours as per one study)[3]MaximizedAllows for the complete conversion of starting materials to the product.
Too LongNo significant increase or potential for byproduct formationOnce the reaction is complete, extended reaction times may lead to the formation of degradation products.
Solvent Protic Solvents (e.g., alcohols, water)Significantly DecreasedReact with and deactivate the Lewis acid catalyst.
Aprotic, Non-polar SolventsIncreasedProvide a suitable medium for the reaction without interfering with the catalyst.

Experimental Protocol: General Procedure for this compound Synthesis

The following is a generalized protocol for the synthesis of this compound via Friedel-Crafts acylation. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the anhydrous solvent.

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride to the solvent with stirring. The process is exothermic, so cooling might be necessary.

  • Addition of Reactants: Dissolve 2-phenylphenol and phthalic anhydride in the anhydrous solvent and add this solution dropwise to the stirred suspension of aluminum chloride at a controlled temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the specified time (e.g., 2-4 hours). Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Separate the organic layer.

  • Washing: Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

Visualizations

Fendizoic_Acid_Synthesis_Pathway 2-Phenylphenol 2-Phenylphenol Reaction Friedel-Crafts Acylation 2-Phenylphenol->Reaction Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Reaction Fendizoic_Acid This compound Reaction->Fendizoic_Acid Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Check Catalyst Activity and Amount Start->Check_Catalyst Check_Reactants Check Reactant Purity and Moisture Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Optimize_Catalyst Use Anhydrous Catalyst Increase Molar Ratio Check_Catalyst->Optimize_Catalyst Dry_Reactants Use Anhydrous Reactants and Solvents Check_Reactants->Dry_Reactants Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Optimize_Catalyst->Analyze_Byproducts Dry_Reactants->Analyze_Byproducts Optimize_Conditions->Analyze_Byproducts End Improved Yield Analyze_Byproducts->End C_vs_O_Acylation 2-Phenylphenol 2-Phenylphenol Acylating_Agent Phthalic Anhydride + AlCl₃ 2-Phenylphenol->Acylating_Agent High_Catalyst High [AlCl₃] Acylating_Agent->High_Catalyst Low_Catalyst Low [AlCl₃] Acylating_Agent->Low_Catalyst C_Acylation C-Acylation (Desired) This compound High_Catalyst->C_Acylation O_Acylation O-Acylation (Byproduct) Ester Formation Low_Catalyst->O_Acylation

References

Fendizoic Acid Recrystallization and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with fendizoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound, with the chemical formula C₂₀H₁₄O₄, is a synthetic, aromatic carboxylic acid.[1] Its structure includes a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group.[2] It primarily serves as a reagent in organic synthesis, such as in the creation of fluorinated polyphthalazinone ethers.[3][4] In the pharmaceutical industry, it is notably used as a salt-forming agent to improve the physicochemical properties of basic drug compounds, a prominent example being its use in the antitussive agent levocloperastine fendizoate.[2]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for successful purification. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₄O₄[1][3]
Molecular Weight 318.32 g/mol [1][3]
Appearance White to pale yellow solid[2][4]
Melting Point 262-264 °C[3][5]
Boiling Point 593.9 °C at 760 mmHg (Predicted)[3][4]
Solubility Sparingly soluble in water.[1] Slightly soluble in DMSO and heated Methanol.[3][4] Soluble in Methanol and DMSO.[6]
pKa 3.28 ± 0.36 (Predicted)[1][3][4]

Q3: What are the best solvents for the recrystallization of this compound?

Based on available data, this compound is slightly soluble in heated methanol and DMSO.[3][4] This suggests that methanol could be a suitable solvent for recrystallization, as an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Acetone and benzene have also been mentioned as solvents for reactions involving this compound, which may warrant investigation for recrystallization purposes.[2] Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q4: How can the purity of recrystallized this compound be assessed?

Several analytical methods can be employed to determine the purity of your final product:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (262-264 °C) indicates high purity.[3][8] Impurities typically cause the melting point to be depressed and the range to broaden.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying impurities.[2][6] A validated reverse-phase HPLC method can separate this compound from its precursors and by-products.[2][9]

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and molecular weight of the purified compound.[2]

Troubleshooting Recrystallization Issues

Q5: My this compound is not dissolving, even when heating. What should I do?

This is a common issue that can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent to the flask while stirring and maintaining the temperature until the solid dissolves.[10]

  • Incorrect Solvent Choice: The selected solvent may be inappropriate for this compound. Re-evaluate your solvent choice based on solubility tests.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the bulk of your product has dissolved but some particulate matter remains, you should perform a hot gravity filtration to remove it before allowing the solution to cool.[11]

Q6: The this compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[11]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[11][12] Insulating the flask can promote the slow, gradual crystal growth required for high purity.

Q7: The solution has cooled, but no crystals have formed. What is the next step?

This indicates that the solution is likely supersaturated or too dilute.

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent's surface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

  • Seed Crystals: If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[10]

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[12][13]

  • Further Cooling: If crystals still haven't appeared at room temperature, place the flask in an ice-water bath to further decrease the solubility.[11]

Q8: My final yield of pure this compound is very low. What went wrong?

A low yield can be disappointing but is often preventable.

  • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[10][13] Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. To prevent this, use a stemless funnel and keep the filtration apparatus and the solution hot throughout the process.[7]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve and wash away a portion of your product.[10]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent (e.g., methanol). Observe solubility at room temperature and then upon heating. A good solvent will dissolve the acid when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the this compound is just fully dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, cooling may be completed in an ice-water bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven. Ensure the product is fully dry before measuring the final weight and melting point, as residual solvent can affect both.[10]

Visualizations

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (If Impurities Present) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, HPLC) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Problem no_dissolve Solid Not Dissolving start->no_dissolve oils_out Product 'Oils Out' start->oils_out no_crystals No Crystals Form start->no_crystals low_yield Yield is Low start->low_yield sol_no_dissolve1 Add more hot solvent no_dissolve->sol_no_dissolve1 sol_no_dissolve2 Perform hot filtration no_dissolve->sol_no_dissolve2 sol_oils_out Reheat, add more solvent, cool very slowly oils_out->sol_oils_out sol_no_crystals1 Scratch flask / Add seed crystal no_crystals->sol_no_crystals1 sol_no_crystals2 Reduce solvent volume no_crystals->sol_no_crystals2 sol_no_crystals3 Cool in ice bath no_crystals->sol_no_crystals3 sol_low_yield1 Use minimum hot solvent low_yield->sol_low_yield1 sol_low_yield2 Ensure wash solvent is ice-cold low_yield->sol_low_yield2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Stability of Fendizoate Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with fendizoate salts in pharmaceutical formulations. The information presented here is primarily focused on levocloperastine fendizoate, as it is the most prominently documented fendizoate salt with available stability data. The principles and troubleshooting strategies discussed can serve as a valuable resource for formulations containing other fendizoate salts as well.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for fendizoate salt formulations?

A1: The main stability concerns for fendizoate salt formulations, particularly those containing levocloperastine fendizoate, revolve around the physical stability of the suspension and the chemical degradation of the active pharmaceutical ingredient (API) under various environmental conditions. Levocloperastine fendizoate is practically insoluble in water, which necessitates its formulation as a suspension for oral administration.[1][2][3] Key issues include:

  • Physical Instability: Agglomeration, phase separation, and poor resuspendability of the suspension can lead to inaccurate dosing.[1][3]

  • Chemical Degradation: The API can degrade when exposed to certain conditions such as alkaline and oxidative environments.[4][5]

Q2: Why is levocloperastine fendizoate formulated as a suspension, and what challenges does this present?

A2: Levocloperastine fendizoate has very low water solubility.[1][2] To achieve a suitable oral liquid dosage form, it is formulated as a suspension. This presents several challenges:

  • Ensuring Homogeneity: The suspended particles must be uniformly distributed throughout the liquid vehicle to ensure that each dose contains the correct amount of the drug.[3]

  • Preventing Sedimentation and Caking: Over time, the suspended particles can settle at the bottom of the container, potentially forming a hard cake that is difficult to redisperse by shaking.

  • Controlling Particle Size: The particle size of the API can affect the stability and bioavailability of the suspension. Smaller particles generally lead to a more stable suspension.[2][3]

Q3: What are the known degradation pathways for cloperastine fendizoate?

A3: Forced degradation studies have shown that cloperastine fendizoate is susceptible to degradation under several conditions. The primary degradation pathways include:

  • Alkaline Hydrolysis: Significant degradation is observed in alkaline conditions.[4][5]

  • Oxidation: The molecule is also prone to oxidative degradation.[4]

  • Acidic Hydrolysis, Thermal, and Photolytic Degradation: While generally more stable under these conditions compared to alkaline and oxidative stress, some degradation can still occur.[4] Potential degradation products can include dealkylated, dehalogenated, and ester hydrolysis species.

Troubleshooting Guide

Issue: Inconsistent assay results for my fendizoate salt formulation.

  • Possible Cause 1: Poorly dispersed suspension.

    • Troubleshooting Step: Ensure the suspension is thoroughly shaken before sampling to guarantee homogeneity. For validation, it's crucial to establish a robust and reproducible shaking procedure.

  • Possible Cause 2: Degradation of the API.

    • Troubleshooting Step: Review the formulation's pH and the presence of any potential oxidizing agents. The pH of the formulation should be controlled to avoid alkaline conditions. Protect the formulation from light and excessive heat.

  • Possible Cause 3: Interaction with excipients.

    • Troubleshooting Step: Conduct compatibility studies with all excipients in the formulation to identify any potential interactions that could lead to degradation of the fendizoate salt.

Issue: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause: Degradation of the fendizoate salt.

    • Troubleshooting Step: These new peaks are likely degradation products. To identify the cause, perform a forced degradation study under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and compare the chromatograms with your stability samples. This will help pinpoint the specific stress factor causing the degradation.

Issue: My fendizoate salt suspension is showing signs of physical instability (e.g., caking, agglomeration).

  • Possible Cause 1: Inadequate suspending agent.

    • Troubleshooting Step: The concentration or type of suspending agent may not be optimal. Consider evaluating different suspending agents or adjusting the concentration to improve the viscosity and stability of the suspension.

  • Possible Cause 2: Particle size distribution of the API.

    • Troubleshooting Step: A large or wide particle size distribution can lead to faster settling and caking. Ensure the particle size of the fendizoate salt is controlled and within the specified range.

  • Possible Cause 3: Inappropriate formulation pH.

    • Troubleshooting Step: The pH of the formulation can influence the surface charge of the suspended particles, affecting their tendency to agglomerate. Optimize the pH to ensure maximum particle repulsion and stability.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Cloperastine Fendizoate

Stress Condition% Degradation of Cloperastine Fendizoate
Acidic Hydrolysis (0.5M HCl)18.4
Alkaline Hydrolysis (0.05M NaOH)26.5
Oxidation (30% H2O2)24.2
Heat (100 °C)19.9
Photolytic (Sunlight)20.1

(Data sourced from a study on the simultaneous determination of cloperastine fendizoate, methyl paraben, and propyl paraben in a syrup formulation)[4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Levocloperastine Fendizoate

This protocol is a composite based on several published methods for the analysis of levocloperastine fendizoate.[4][5][6]

1. Objective: To quantify levocloperastine fendizoate and separate it from its potential degradation products in a pharmaceutical formulation.

2. Materials and Reagents:

  • Levocloperastine Fendizoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5, 10mM) and Methanol in a 60:40 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Solutions:

  • Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10mM solution. Adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of levocloperastine fendizoate reference standard in methanol to obtain a known concentration (e.g., 200 µg/mL).

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable working concentration (e.g., 20 µg/mL).

  • Sample Preparation: For a suspension, accurately weigh an amount of the formulation equivalent to a known amount of levocloperastine fendizoate and transfer it to a volumetric flask. Add a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water), sonicate to dissolve/disperse, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[4]

5. Forced Degradation Study Protocol:

  • Acid Degradation: Treat the sample solution with 0.5M HCl and heat. Neutralize before injection.[4]

  • Alkaline Degradation: Treat the sample solution with 0.05M NaOH at room temperature. Neutralize before injection.[4]

  • Oxidative Degradation: Treat the sample solution with 30% H2O2 at room temperature.[4]

  • Thermal Degradation: Expose the solid drug or formulation to dry heat (e.g., 100°C).[4]

  • Photolytic Degradation: Expose the drug solution or solid drug to sunlight or a photostability chamber.[4]

6. Analysis: Inject the prepared standard and sample solutions into the HPLC system. The peak for levocloperastine fendizoate should be well-resolved from any degradation product peaks. The specificity of the method is demonstrated if the main peak is pure and there is no interference from degradants.

Visualizations

G cluster_0 Troubleshooting Workflow for Fendizoate Salt Stability Issues start Stability Issue Observed (e.g., Low Assay, Extra Peaks) check_physical Check Physical Stability (Homogeneity, Caking) start->check_physical check_chemical Check Chemical Stability (pH, Excipients, Storage) start->check_chemical reformulate Adjust Formulation (Suspending Agent, Particle Size, pH) check_physical->reformulate Physical Instability forced_degradation Perform Forced Degradation Study check_chemical->forced_degradation Chemical Instability end Stability Issue Resolved reformulate->end identify_degradant Identify Degradation Pathway and Products forced_degradation->identify_degradant modify_formulation Modify Formulation or Storage (e.g., pH adjustment, antioxidants, packaging) identify_degradant->modify_formulation modify_formulation->end

Caption: Troubleshooting workflow for addressing stability issues with fendizoate salt formulations.

G cluster_1 Formulation Factors Affecting Fendizoate Salt Suspension Stability api API Properties (Particle Size, Solubility) physical_stability Physical Stability (Sedimentation, Caking, Resuspendability) api->physical_stability excipients Excipients (Suspending Agent, Wetting Agent, Buffer) excipients->physical_stability chemical_stability Chemical Stability (Degradation, pH Shift) excipients->chemical_stability process Manufacturing Process (Homogenization, Milling) process->physical_stability overall_stability Overall Product Stability and Shelf-Life physical_stability->overall_stability chemical_stability->overall_stability

Caption: Key formulation factors influencing the stability of fendizoate salt suspensions.

G cluster_2 Simplified Degradation Pathways of Cloperastine Fendizoate cloperastine Cloperastine Fendizoate alkaline Alkaline Hydrolysis cloperastine->alkaline oxidative Oxidation cloperastine->oxidative other Acidic / Thermal / Photolytic Stress cloperastine->other degradation_products Degradation Products (e.g., Dealkylated, Dehalogenated Species) alkaline->degradation_products oxidative->degradation_products other->degradation_products

Caption: Simplified potential degradation pathways for cloperastine fendizoate under stress conditions.

References

preventing disproportionation of fendizoic acid salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the disproportionation of fendizoic acid salts during pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a salt-forming agent?

This compound, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a synthetic benzoic acid derivative.[1] Its primary role in medicinal chemistry is as a salt-forming agent.[1] The carboxylic acid group in its structure allows it to react with basic active pharmaceutical ingredients (APIs) to form stable salts.[1] This is often done to improve the physicochemical properties of the drug substance, such as solubility and stability.[1] A notable application is in the formulation of the antitussive drug, cloperastine, as cloperastine fendizoate.[1]

Q2: What is salt disproportionation and why is it a concern for fendizoate salts?

Salt disproportionation is a chemical process where a salt form of an API converts into its non-ionic, free acid or free base form.[2] This transformation can be detrimental to a drug product's stability, manufacturability, and therapeutic efficacy.[3] For a fendizoate salt of a basic API, disproportionation would result in the formation of the free base of the API and free this compound. This can lead to decreased solubility, which in turn may reduce the bioavailability of the drug.[3] It can also cause variability in drug content and the formation of undesirable crystalline forms (polymorphs).[3]

Q3: What are the primary factors that can induce the disproportionation of my fendizoate salt?

Several environmental and formulation factors can trigger the disproportionation of API salts, including fendizoate salts:

  • Microenvironmental pH: An increase in the local pH of the formulation above a critical value, known as the pHmax, can promote the conversion of the salt to its free base.[4] This is particularly problematic when using basic excipients.[4]

  • Humidity and Moisture: The presence of water can facilitate the dissociation of the salt and the interaction with other formulation components, increasing the risk of disproportionation.[2][4] Formulations with higher moisture content are generally more susceptible.[2]

  • Temperature: Elevated temperatures can increase the rate of disproportionation.[2][4] Therefore, storage at controlled, lower temperatures is recommended.[4]

  • Excipients: Basic excipients can raise the microenvironmental pH and drive disproportionation.[5] The hygroscopicity of excipients can also play a role by attracting moisture to the formulation.[6]

  • API and Counter-ion Properties: The pKa difference between the API and the salt former is crucial. A general guideline is that the pKa of the basic API should be at least 3 units higher than the pKa of the acidic counter-ion to ensure stable salt formation.[2]

Troubleshooting Guides

Issue 1: Unexpected loss of potency and decreased dissolution rate of a fendizoate salt formulation during stability studies.

This issue is often indicative of salt disproportionation, leading to the formation of the less soluble free base of the API.

Troubleshooting Workflow:

start Start: Decreased Potency & Dissolution check_storage Verify Storage Conditions (Temp, Humidity) start->check_storage analyze_solid_state Solid-State Characterization (PXRD, DSC, TGA) check_storage->analyze_solid_state quantify_free_base Quantify Free Base/Acid (HPLC, UPLC) analyze_solid_state->quantify_free_base review_excipients Review Excipient Compatibility quantify_free_base->review_excipients reformulate Reformulate review_excipients->reformulate end End: Stable Formulation reformulate->end

Caption: Troubleshooting workflow for decreased potency.

Possible Causes and Solutions:

Possible Cause Analytical Investigation Proposed Solution
High Humidity in Storage Perform moisture content analysis (e.g., Karl Fischer titration) on the stored samples.Store the formulation in packaging with better moisture protection (e.g., blisters with desiccant). Control humidity during manufacturing and storage.[4]
Incompatible Excipients Screen for interactions between the fendizoate salt and individual excipients under stressed conditions (e.g., 40°C/75% RH).Replace basic excipients with neutral or acidic alternatives.[5] Consider incorporating a pH modifier to maintain an acidic microenvironment.[5]
High Storage Temperature Review the temperature logs from the stability chambers.Store the product at a lower, controlled temperature as feasible.[2]

Hypothetical Data on Fendizoate Salt Stability with Different Excipients:

Excipient Storage Condition Time (Weeks) % Free Base Detected
Magnesium Stearate40°C / 75% RH415.2%
Sodium Starch Glycolate40°C / 75% RH48.5%
Microcrystalline Cellulose40°C / 75% RH41.2%
Fumaric Acid (5% w/w)40°C / 75% RH4< 0.5%
Issue 2: Appearance of a new crystalline form in the formulation during wet granulation.

The presence of water and mechanical stress during wet granulation can create an environment conducive to disproportionation and subsequent crystallization of the free base.

Mitigation Strategies:

start Start: New Crystalline Form option1 Option 1: Modify Granulation Process start->option1 option2 Option 2: Formulation Adjustment start->option2 option3 Option 3: Alternative Manufacturing start->option3 sub_option1a Use a non-aqueous granulating fluid option1->sub_option1a sub_option1b Minimize granulation fluid volume option1->sub_option1b sub_option2a Add an acidifier to the granulation fluid option2->sub_option2a sub_option2b Embed salt in a polymeric carrier option2->sub_option2b sub_option3a Direct Compression option3->sub_option3a sub_option3b Dry Granulation option3->sub_option3b

Caption: Strategies to mitigate disproportionation during wet granulation.

Experimental Protocols

Protocol 1: Detection and Quantification of Fendizoate Salt Disproportionation using Powder X-Ray Diffraction (PXRD)

Objective: To detect the presence of the crystalline free base of the API and/or free this compound in a formulation.

Methodology:

  • Sample Preparation: Gently grind a representative sample of the formulation to ensure homogeneity.

  • Reference Scans: Obtain the characteristic PXRD patterns for the pure fendizoate salt, the pure API free base, and pure this compound.

  • Sample Analysis:

    • Place the sample in the PXRD sample holder.

    • Scan the sample over a suitable 2θ range (e.g., 5° to 40°).

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Compare the diffractogram of the formulation sample with the reference patterns.

    • The presence of unique peaks corresponding to the API free base or this compound indicates disproportionation.

    • For quantification, a calibration curve can be prepared using physical mixtures of the salt and the free base at known concentrations.

Protocol 2: Assessing the Influence of Excipients on Fendizoate Salt Stability

Objective: To evaluate the compatibility of a fendizoate salt with common pharmaceutical excipients.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the fendizoate salt and each excipient (e.g., in a 1:1 weight ratio).

    • Prepare a control sample of the pure fendizoate salt.

  • Stress Conditions:

    • Place the samples in open vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH).

  • Time Points:

    • Analyze the samples at initial (time zero), 1-week, 2-week, and 4-week time points.

  • Analysis:

    • At each time point, analyze the samples using PXRD (as per Protocol 1) to check for the appearance of new crystalline forms.

    • Use a stability-indicating HPLC method to quantify the amount of the API salt remaining and the amount of free base formed.

  • Data Interpretation:

    • A significant increase in the free base concentration in the presence of a particular excipient indicates an incompatibility.

Influence of Key Factors on Fendizoate Salt Stability:

cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors low_humidity Low Humidity fendizoate_salt Fendizoate Salt (Stable) low_humidity->fendizoate_salt low_temp Low Temperature low_temp->fendizoate_salt acidic_excipients Acidic Excipients/ pH Modifiers acidic_excipients->fendizoate_salt large_pka_diff Large ΔpKa (API - this compound) large_pka_diff->fendizoate_salt high_humidity High Humidity free_forms API Free Base + This compound (Disproportionated) high_humidity->free_forms high_temp High Temperature high_temp->free_forms basic_excipients Basic Excipients basic_excipients->free_forms small_pka_diff Small ΔpKa small_pka_diff->free_forms fendizoate_salt->free_forms Disproportionation

Caption: Factors influencing the stability of fendizoate salts.

References

Technical Support Center: Industrial Scale-Up of Fendizoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of fendizoic acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient catalyst or reaction time.Ensure anhydrous conditions as moisture deactivates the aluminum chloride catalyst. Increase the molar ratio of aluminum chloride; however, be mindful of the increased exotherm and waste stream. Extend the reaction time and monitor reaction completion using in-process controls (e.g., HPLC).
Sub-optimal reaction temperature.The Friedel-Crafts acylation is exothermic. Maintain the reaction temperature within the optimal range (typically between 40-60°C) using an efficient cooling system.[1]
Loss of product during work-up and isolation.Optimize the quenching procedure to avoid product degradation. Ensure complete precipitation of this compound during crystallization by adjusting pH and temperature.
Formation of Impurities/Byproducts Presence of moisture leading to side reactions.Use high-purity, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2][3]
Isomeric impurities from non-selective acylation.While the reaction is reported to be selective, deviations in temperature or catalyst concentration can lead to the formation of other isomers.[4] Maintain strict control over reaction parameters.
Unreacted starting materials.Monitor the reaction to completion to ensure full conversion of 2-phenylphenol and phthalic anhydride.
Difficulties in Product Isolation and Purification Poor crystallization or formation of an oily product.Screen different solvent systems for crystallization. Control the cooling rate during crystallization to promote the formation of well-defined crystals. Seeding with pure this compound crystals can aid in inducing crystallization.
Inefficient filtration of the product.The physical properties of the crystals can affect filtration. Use appropriate filter media and consider techniques like filter presses for large-scale operations.
Product purity not meeting specifications.Recrystallization from a suitable solvent is a common method for improving purity. The use of activated carbon during recrystallization can help in removing colored impurities.
Handling and Safety Issues Violent reaction during quenching of aluminum chloride.The quenching of the reaction mixture (containing AlCl3) is highly exothermic and releases HCl gas.[2][3][5] Add the reaction mixture to ice-water slowly and with vigorous stirring in a well-ventilated area.
Exposure to hazardous materials.Aluminum chloride is corrosive and reacts with moisture.[2][3] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and respiratory protection.[5]
Solvent handling and disposal.Large volumes of solvents are used in the process. Implement solvent recovery systems where feasible. Dispose of waste streams in accordance with environmental regulations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Friedel-Crafts acylation for this compound synthesis?

A1: The most critical parameters are:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture. The presence of water will deactivate the catalyst and lead to lower yields and the formation of byproducts.[2][3]

  • Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is crucial for preventing side reactions and ensuring product quality.

  • Stoichiometry of Aluminum Chloride: A sufficient amount of catalyst is required to drive the reaction to completion, as it forms a complex with the product. However, excessive amounts increase costs and waste.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials (2-phenylphenol and phthalic anhydride), isomers formed during the acylation, and byproducts from side reactions.[4] Process-related impurities from solvents and reagents may also be present.

Q3: How can I improve the purity of my this compound product?

A3: Recrystallization is the most effective method for purifying this compound. Experiment with different solvents or solvent mixtures to find the optimal system that provides good solubility at high temperatures and low solubility at room temperature. Techniques such as treatment with activated carbon can also be employed to remove colored impurities.

Q4: What safety precautions should be taken when working with aluminum chloride on a large scale?

A4: Due to its reactivity with water, anhydrous aluminum chloride must be handled in a dry, controlled environment, such as a glove box or a fume hood with a dry air supply.[2][6] Workers should wear appropriate PPE, including safety glasses, impervious gloves, and a fire-retardant lab coat.[2] A Class D fire extinguisher for combustible metals should be available, and water should never be used to extinguish an aluminum chloride fire.[2][3]

Q5: Are there greener alternatives to using aluminum chloride for the synthesis of this compound?

A5: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions, such as zeolites and other solid acids, to replace aluminum chloride.[7][8] These alternatives aim to reduce the amount of hazardous waste generated. For this compound specifically, microwave-assisted synthesis is also being explored as a more sustainable option.[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Lab Scale)

This protocol is a representative laboratory-scale synthesis. Scale-up requires careful consideration of heat transfer and mass transfer.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), charge a reactor with the anhydrous solvent and 2-phenylphenol.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred mixture, maintaining the temperature below 10°C.

  • Add phthalic anhydride portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., HPLC).

  • Cool the reaction mixture to room temperature.

  • In a separate, well-ventilated vessel, prepare a mixture of ice and concentrated hydrochloric acid.

  • Slowly and carefully quench the reaction mixture by adding it to the ice/acid mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • After the quench is complete, separate the organic layer.

  • Extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

fendizoic_acid_synthesis_workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification 2_Phenylphenol 2-Phenylphenol Friedel_Crafts Friedel-Crafts Acylation 2_Phenylphenol->Friedel_Crafts Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Friedel_Crafts AlCl3 Aluminum Chloride (Catalyst) AlCl3->Friedel_Crafts Quenching Quenching (Ice/HCl) Friedel_Crafts->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Concentration Solvent Removal Extraction->Concentration Crystallization Crystallization Concentration->Crystallization Crude Product Drying Drying Crystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Troubleshooting cluster_purification_check Purification Troubleshooting Start Low Yield or Purity Issue Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Workup Analyze Work-up & Purification Start->Check_Workup Anhydrous Anhydrous Conditions Met? Check_Reaction->Anhydrous Quench_OK Quenching Procedure Optimized? Check_Workup->Quench_OK Temp_Control Temperature Controlled? Anhydrous->Temp_Control Yes Solution_Dry Ensure Dry Reagents/Solvents Anhydrous->Solution_Dry No Catalyst_Ratio Correct Catalyst Ratio? Temp_Control->Catalyst_Ratio Yes Solution_Temp Optimize Temperature Control Temp_Control->Solution_Temp No IPC_Check Reaction Monitored to Completion? Catalyst_Ratio->IPC_Check Yes Solution_Ratio Adjust Catalyst Stoichiometry Catalyst_Ratio->Solution_Ratio No Solution_IPC Implement In-Process Controls IPC_Check->Solution_IPC No Crystal_Solvent Optimal Crystallization Solvent? Quench_OK->Crystal_Solvent Yes Solution_Quench Optimize Quenching Method Quench_OK->Solution_Quench No Recrystallization Recrystallization Performed? Crystal_Solvent->Recrystallization Yes Solution_Solvent Screen Crystallization Solvents Crystal_Solvent->Solution_Solvent No Solution_Recrystal Perform Recrystallization Recrystallization->Solution_Recrystal No

Caption: Logical troubleshooting workflow for this compound production issues.

References

optimizing reaction conditions for fendizoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of fendizoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and commonly cited method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 2-phenylphenol with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction selectively forms 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, which is the chemical name for this compound.

Q2: What is the main application of this compound in drug development?

A2: this compound is primarily used as a salt-forming agent to improve the physicochemical properties of basic drug molecules.[1] A notable example is its use in the formulation of levocloperastine fendizoate, where it forms a stable salt with the active pharmaceutical ingredient, levocloperastine, an antitussive (cough suppressant) agent.[1]

Q3: What are the key parameters to control during the synthesis?

A3: Key parameters to control for a successful this compound synthesis include reaction temperature, reaction time, stoichiometry of the reactants and catalyst, and the choice of solvent. The moisture content of the reaction environment is also critical, as the aluminum chloride catalyst is highly sensitive to water.

Q4: Are there any common isomers or byproducts to be aware of?

A4: While the Friedel-Crafts acylation of 2-phenylphenol is reported to be highly selective, a potential side reaction, particularly with phenolic substrates, is the Fries rearrangement.[2][3][4][5] This can lead to the formation of isomeric hydroxy aryl ketones. Additionally, incomplete reaction or the presence of impurities in the starting materials can lead to other byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (due to moisture).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry.4. Deactivated aromatic ring of the substrate.1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Optimize the reaction temperature (a reported condition is 46°C) and time (a reported duration is 2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Ensure the correct molar ratios of reactants and catalyst are used. A common starting point for Friedel-Crafts acylations is a slight excess of the acylating agent and a stoichiometric amount of the catalyst.4. Ensure the 2-phenylphenol starting material is of high purity.
Formation of a Sticky or Oily Product Instead of a Solid 1. Presence of unreacted starting materials.2. Formation of complex mixtures of byproducts.3. Incomplete work-up.1. Attempt to purify the crude product by trituration with a suitable solvent to remove unreacted starting materials.2. Consider purification by column chromatography if recrystallization is ineffective.3. Ensure the work-up procedure, including acidification and extraction, is carried out thoroughly to remove all catalyst residues and other soluble impurities.
Product is Difficult to Purify by Recrystallization 1. Presence of impurities with similar solubility to the product.2. Inappropriate recrystallization solvent.1. If the impurity is a result of a side reaction like the Fries rearrangement, consider optimizing the reaction conditions (e.g., temperature) to minimize its formation.2. Screen a variety of solvents or solvent mixtures for recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4]
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or catalyst.2. Inconsistent reaction conditions.1. Use starting materials and catalyst from the same batch or ensure consistent purity analysis for each new batch.2. Carefully control all reaction parameters, including temperature, time, and stirring rate.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the established chemical literature for Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Phenylphenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 2-phenylphenol and the anhydrous solvent.

  • Addition of Reactants: To the stirred solution, add phthalic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. The addition is exothermic, and the temperature should be kept low to control the reaction rate.

  • Reaction: After the addition of the catalyst is complete, slowly warm the reaction mixture to the desired temperature (e.g., 46°C) and stir for the specified time (e.g., 2 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene).[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Friedel-Crafts Acylation

EntryReactant 1: Reactant 2 (molar ratio)AlCl₃ (equivalents)Time (h)Yield (%)
11 : 12.5179
21 : 12.5279
31 : 1.52.5275
41 : 11.5265

Data adapted from a study on the mechanochemical Friedel-Crafts acylation of pyrene with phthalic anhydride for illustrative purposes.[2][3]

Visualizations

This compound Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

fendizoic_acid_synthesis_workflow start Start reactants Combine 2-Phenylphenol, Phthalic Anhydride, and Solvent start->reactants catalyst Add Anhydrous AlCl₃ reactants->catalyst reaction Heat and Stir (e.g., 46°C, 2h) catalyst->reaction workup Quench with HCl/Ice, Extract with Organic Solvent reaction->workup purification Dry and Concentrate workup->purification recrystallization Recrystallize Crude Product purification->recrystallization product Pure this compound recrystallization->product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting low product yield in this compound synthesis.

low_yield_troubleshooting start Low Yield Observed check_catalyst Was the AlCl₃ anhydrous and handled under inert conditions? start->check_catalyst check_conditions Were reaction temperature and time optimal? check_catalyst->check_conditions Yes re_run_dry Action: Re-run reaction with fresh, anhydrous AlCl₃ and dry glassware. check_catalyst->re_run_dry No check_reagents Were the starting materials pure? check_conditions->check_reagents Yes optimize_conditions Action: Optimize temperature and time. Monitor with TLC. check_conditions->optimize_conditions No purify_reagents Action: Purify starting materials or use a new batch. check_reagents->purify_reagents No

Caption: Troubleshooting logic for low yield.

Potential Reaction Pathways: C-Acylation vs. Fries Rearrangement

This diagram illustrates the desired C-acylation pathway leading to this compound versus the potential Fries rearrangement side reaction.

reaction_pathways reactants 2-Phenylphenol + Phthalic Anhydride + AlCl₃ c_acylation Desired Pathway: Friedel-Crafts C-Acylation reactants->c_acylation o_acylation Potential Intermediate: O-Acylation reactants->o_acylation fendizoic_acid This compound (Desired Product) c_acylation->fendizoic_acid fries_rearrangement Side Reaction: Fries Rearrangement o_acylation->fries_rearrangement isomeric_byproduct Isomeric Hydroxy Aryl Ketone (Byproduct) fries_rearrangement->isomeric_byproduct

Caption: C-acylation vs. Fries rearrangement pathways.

References

Technical Support Center: Analytical Method Validation for Fendizoic Acid Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the analytical method validation for fendizoic acid and its related impurities. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity analysis important?

A1: this compound, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a synthetic organic compound used as a salt-forming agent in pharmaceutical formulations, most notably with the antitussive drug cloperastine to form cloperastine fendizoate.[1][2] The analysis of impurities is crucial as unwanted chemicals can affect the efficacy, safety, and stability of the final drug product.[3][4] Regulatory bodies like the ICH, FDA, and others have stringent requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs).[5][6]

Q2: What are the potential impurities associated with this compound?

A2: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[3][7] Based on its synthesis, potential impurities could include:

  • Starting Materials: Such as 2-phenylphenol and phthalic anhydride.[8]

  • Process-Related Impurities: Including intermediates or by-products from incomplete reactions.[7]

  • Degradation Products: Formed during storage or exposure to light, heat, or humidity.[7]

Q3: What are the key validation parameters for an impurity method according to ICH Q2(R1)?

A3: The ICH Q2(R1) guideline outlines the necessary validation characteristics for analytical procedures.[9][10][11] For quantitative tests of impurities, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: HPLC Method for this compound and its Impurities

This section details a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and its potential impurities.

Objective: To quantify Impurity A (2-phenylphenol) and Impurity B (phthalic anhydride) in this compound raw material.

Materials:

  • This compound reference standard and sample

  • Impurity A and Impurity B reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Elution 0-5 min: 70% A, 30% B5-20 min: Gradient to 30% A, 70% B20-25 min: 30% A, 70% B25-26 min: Gradient to 70% A, 30% B26-30 min: 70% A, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (50:50 v/v)

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and each impurity in the diluent to prepare individual stock solutions of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing this compound at its nominal concentration and each impurity at the specification limit (e.g., 0.15%).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the nominal concentration.

Method Validation Summary

The following tables summarize the acceptance criteria and typical results for the validation of the described HPLC method, in accordance with ICH Q2(R1) guidelines.[12]

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor (this compound) ≤ 2.0
Theoretical Plates (this compound) ≥ 2000

| %RSD of 6 Injections | ≤ 2.0% |

Table 2: Linearity, LOD, and LOQ

Analyte Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
Impurity A 0.05 - 2.0 ≥ 0.999 0.015 0.05

| Impurity B | 0.05 - 2.0 | ≥ 0.999 | 0.020 | 0.06 |

Table 3: Accuracy and Precision

Analyte Concentration Level Accuracy (% Recovery) Precision (%RSD)
Impurity A LOQ, 100%, 150% 98.0 - 102.0% ≤ 5.0%

| Impurity B | LOQ, 100%, 150% | 97.5 - 102.5% | ≤ 5.0% |

Visualizations

The following diagrams illustrate key workflows in the analytical method validation process.

G Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop Analytical Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin LOD_LOQ LOD & LOQ Lin->LOD_LOQ Acc Accuracy LOD_LOQ->Acc Prec Precision Acc->Prec Range Range Prec->Range Rob Robustness Range->Rob SOP Write SOP Rob->SOP Train Train Analysts SOP->Train Routine Routine Use Train->Routine

Caption: Workflow for Analytical Method Validation.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound impurities.

Q: I am observing peak fronting or tailing for the this compound peak. What could be the cause?

A:

  • Possible Cause 1: Column Overload. The concentration of your sample may be too high.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.

    • Solution: Ensure the mobile phase pH is correctly prepared and is at least 2 pH units away from the pKa of this compound.

  • Possible Cause 3: Column Degradation. The stationary phase may be degrading, or the column may be contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13]

Q: My baseline is noisy and drifting. How can I fix this?

A:

  • Possible Cause 1: Inadequate Mobile Phase Degassing. Dissolved gases in the mobile phase can cause baseline instability.[14]

    • Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.

  • Possible Cause 2: Contaminated Mobile Phase or HPLC System. Impurities in the solvents or leaks in the system can lead to a noisy baseline.[14]

    • Solution: Prepare fresh mobile phase with high-purity solvents. Check for leaks in pump seals, fittings, and the detector flow cell.

  • Possible Cause 3: Detector Lamp Issue. An aging detector lamp can cause baseline drift.

    • Solution: Check the lamp energy and replace it if necessary.

Q: I am seeing a sudden drop in pressure and retention times are shifting. What should I do?

A:

  • Possible Cause: Leak in the System. A leak is the most common cause of a sudden pressure drop.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage. Tighten or replace any loose or damaged fittings. Check pump seals for wear and tear.[15]

Q: I am not achieving the required separation between two impurity peaks. What are my options?

A:

  • Possible Cause 1: Incorrect Mobile Phase Composition. The mobile phase may not be optimal for separating the closely eluting impurities.

    • Solution: Adjust the ratio of the organic solvent to the aqueous buffer. A small change can significantly impact resolution. You can also try a different organic solvent (e.g., methanol instead of acetonitrile).

  • Possible Cause 2: Suboptimal Gradient. The gradient slope may be too steep.

    • Solution: Flatten the gradient profile in the region where the critical peaks are eluting to increase their separation.

  • Possible Cause 3: Column Chemistry. The current column chemistry may not be suitable.

    • Solution: Try a column with a different stationary phase (e.g., a phenyl or cyano column) to alter the selectivity of the separation.[16]

G HPLC Troubleshooting Decision Tree Problem Identify HPLC Problem Pressure Pressure Issues? Problem->Pressure Baseline Baseline Noise/Drift? Problem->Baseline PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Leak Check for Leaks Pressure->Leak Low/Fluctuating Blockage Check for Blockages Pressure->Blockage High Degas Degas Mobile Phase Baseline->Degas Overload Dilute Sample PeakShape->Overload Fronting/Tailing Temp Check Column Temp Retention->Temp FreshMP Prepare Fresh Mobile Phase Degas->FreshMP If persists Column Check Column Health Overload->Column If persists MP_Comp Verify Mobile Phase Comp. Temp->MP_Comp If stable

Caption: Decision Tree for Common HPLC Issues.

References

resolving peak tailing in HPLC analysis of fendizoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of fendizoic acid.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise resolution, sensitivity, and the accuracy of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Is your this compound peak exhibiting tailing?

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.[2][3] The degree of tailing is often measured by the tailing factor or asymmetry factor; a value greater than 1.2 is generally considered tailing, and values above 2.0 are often unacceptable for precise analytical methods.[2][4]

Follow these steps to troubleshoot the issue:

1. Review Your Mobile Phase Composition

The mobile phase pH is a critical factor, especially for an acidic compound like this compound, which has a predicted pKa of approximately 3.28.[5][6][7]

  • Question: Is your mobile phase pH appropriate for this compound?

    • Answer: For acidic compounds, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized form.[2] For this compound (pKa ≈ 3.28), a mobile phase pH of less than 2 is recommended to suppress the ionization of the carboxylic acid group and minimize secondary interactions with the stationary phase.[1][2]

  • Question: Is your buffer concentration sufficient?

    • Answer: A low buffer concentration may not adequately control the mobile phase pH, leading to inconsistent ionization of the analyte and silanol groups on the column. Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak shape.[2]

  • Question: Have you considered adding a competing acid?

    • Answer: Adding a small amount of a competing acid, like acetic acid or formic acid (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase and reduce their interaction with this compound, thereby improving peak symmetry.[1]

2. Evaluate Your HPLC Column

The stationary phase and its condition can significantly impact peak shape.

  • Question: Are you using an appropriate column?

    • Answer: For acidic compounds, modern, high-purity, end-capped silica columns are recommended to minimize the number of accessible silanol groups.[3][4] Columns with advanced bonding technologies can also provide better peak shapes for polar and acidic analytes.[4]

  • Question: Could your column be contaminated or degraded?

    • Answer: Column contamination from previous analyses or degradation of the stationary phase can lead to active sites that cause peak tailing.[2][8] Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue.[9] A void at the column inlet can also cause peak tailing and can be addressed by reversing and flushing the column (if the manufacturer's instructions permit) or by replacing it.[4]

3. Check Your Sample and Injection Parameters

The sample itself and how it is introduced into the system can be a source of peak distortion.

  • Question: Is your sample solvent compatible with the mobile phase?

    • Answer: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing.[1][2] Whenever possible, dissolve your sample in the initial mobile phase.

  • Question: Are you overloading the column?

    • Answer: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][2][10] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves, mass overload was likely the issue.[4]

4. Assess Your HPLC System

Issues with the instrument itself can contribute to poor peak shape.

  • Question: Could there be extra-column volume?

    • Answer: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][10][11] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for this compound to exhibit peak tailing?

A1: As an acidic compound, this compound can interact with residual silanol groups on the surface of silica-based HPLC columns.[1] These silanol groups (Si-OH) are acidic and can become ionized (Si-O-), creating active sites for secondary polar interactions with the this compound molecule. This mixed-mode retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[4][12]

Q2: How does mobile phase pH specifically affect the peak shape of this compound?

A2: The mobile phase pH determines the ionization state of both the this compound (pKa ≈ 3.28) and the residual silanols on the silica stationary phase.[5][6][7]

  • At a pH above the pKa of this compound , the molecule will be deprotonated (negatively charged), which can lead to electrostatic repulsion from ionized silanols, but also potential for other secondary interactions.

  • At a pH near the pKa , a mixture of ionized and un-ionized forms will exist, leading to peak broadening and tailing.[3]

  • By adjusting the mobile phase pH to be well below the pKa (e.g., pH < 2) , the this compound will be in its neutral, protonated form, and the silanol groups will also be protonated (neutral), minimizing secondary ionic interactions and promoting a single, well-defined retention mechanism.[1][2]

Q3: Can the choice of organic modifier in the mobile phase influence peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[3] While both are common in reversed-phase HPLC, their properties differ. Methanol is a more polar and protic solvent and can sometimes be more effective at masking silanol interactions than acetonitrile. If you are experiencing peak tailing with an acetonitrile-based mobile phase, substituting it with methanol could improve the peak symmetry.

Q4: What is a quick diagnostic test to differentiate between chemical and physical causes of peak tailing?

A4: A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene or naphthalene) under the same chromatographic conditions.

  • If the neutral compound also tails , the problem is likely physical, such as a column void, a blocked frit, or extra-column dead volume.[13]

  • If the neutral compound gives a symmetrical peak , but this compound tails, the issue is most likely a chemical interaction between the analyte and the stationary phase.[13]

Experimental Protocol: Optimized HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

Parameter Recommendation Rationale
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmMinimizes silanol interactions.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.0)Low pH suppresses ionization of this compound and silanols.[1][2]
Gradient Isocratic at 60:40 (v/v) Acetonitrile:BufferA simple starting point; can be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLHelps to prevent column overload.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape.[1]
Detection UV at 248 nmBased on reported methods for related compounds.[14]

Visualizing the Troubleshooting Process and Chemical Interactions

To aid in understanding the concepts discussed, the following diagrams illustrate the troubleshooting workflow and the chemical interactions leading to peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase (pH, Buffer Strength) start->check_mobile_phase check_column Step 2: Evaluate Column (Type, Condition) check_mobile_phase->check_column If tailing persists solution1 Adjust pH < 2 Increase Buffer Strength check_mobile_phase->solution1 check_sample Step 3: Check Sample & Injection (Solvent, Overload) check_column->check_sample If tailing persists solution2 Use End-capped Column Flush/Replace Column check_column->solution2 check_system Step 4: Assess HPLC System (Extra-column Volume) check_sample->check_system If tailing persists solution3 Dissolve Sample in Mobile Phase Dilute Sample check_sample->solution3 solution4 Minimize Tubing Length check_system->solution4 resolved Peak Shape Acceptable solution1->resolved Implement & Test solution2->resolved Implement & Test solution3->resolved Implement & Test solution4->resolved Implement & Test

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Chemical_Interactions cluster_ideal Ideal Retention (Low pH) cluster_tailing Secondary Interaction (Higher pH) Analyte_H This compound (R-COOH) Stationary_Phase_H Silica Surface (Si-OH) Analyte_H->Stationary_Phase_H Single Hydrophobic Interaction (Symmetrical Peak) Analyte_Ion This compound (R-COO⁻) Stationary_Phase_Ion Ionized Silanol (Si-O⁻) Analyte_Ion->Stationary_Phase_Ion Secondary Polar Interaction (Peak Tailing)

References

degradation pathways of fendizoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of fendizoic acid under stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Question Possible Cause(s) Troubleshooting Steps
No degradation or minimal degradation is observed under acidic or basic conditions. This compound possesses a relatively stable biphenyl and benzoyl structure. The carboxylic acid and ketone functionalities are generally resistant to hydrolysis under mild acidic or basic conditions.1. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH).[1][2] 2. Increase the temperature of the reaction.[3] 3. Extend the duration of the stress testing period.[4]
Unexpected peaks are observed in the chromatogram during oxidative stress testing. The biphenyl and phenyl rings of this compound are susceptible to oxidation, leading to the formation of hydroxylated or ring-opened products. The ketone group can also undergo oxidation reactions.1. Use a milder oxidizing agent if extensive degradation is observed. 2. Employ mass spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures.[5] 3. Compare the retention times of the unknown peaks with commercially available related compounds or synthesized potential degradation products.
Poor mass balance is obtained in the stability study. This could be due to the formation of non-UV active or volatile degradation products, or the degradation products may not be eluting from the HPLC column.1. Use a more universal detection method, such as a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, in addition to UV detection. 2. Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to detect any volatile degradants.[5] 3. Adjust the mobile phase composition or gradient to ensure all degradation products are eluted from the column.
Difficulty in achieving separation between this compound and its degradation products. The degradation products may have similar polarities to the parent compound, making chromatographic separation challenging.1. Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl), mobile phase compositions (e.g., acetonitrile, methanol, different buffers), and pH. 2. Employ a gradient elution method to improve the resolution between peaks. 3. Consider using Ultra-High-Performance Liquid Chromatography (UHPLC) for better separation efficiency.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of this compound.

1. What are the expected degradation pathways for this compound under different stress conditions?

Based on the chemical structure of this compound, which includes a carboxylic acid, a ketone, and a biphenyl ether moiety, the following degradation pathways can be hypothesized:

  • Acidic/Basic Hydrolysis: this compound is expected to be relatively stable under hydrolytic conditions. However, under forced conditions (high temperature, high acid/base concentration), decarboxylation of the benzoic acid moiety might occur, although this is generally difficult.

  • Oxidative Degradation: The aromatic rings are susceptible to hydroxylation. The benzylic position is also a potential site for oxidation. The ketone group could potentially undergo Baeyer-Villiger oxidation to form an ester.[5]

  • Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid is a potential degradation pathway.[3]

  • Photolytic Degradation: The aromatic and ketone functionalities can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

2. What are the recommended stress conditions for forced degradation studies of this compound?

The following are suggested starting conditions for stress testing, which should be optimized to achieve 5-20% degradation[4]:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis0.1 M - 1 M HCl at 60-80°C24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOH at 60-80°C24 - 72 hours
Oxidation3-30% H₂O₂ at room temperature24 - 72 hours
Thermal80-100°C (in solid state and solution)24 - 72 hours
PhotolyticICH Q1B conditions (UV and visible light)As per guidelines

3. What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of this compound and its degradation products.[5] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to elucidate the structure of isolated degradation products.[8]

Visualizations

The following diagrams illustrate the hypothesized degradation pathways of this compound under various stress conditions.

Fendizoic_Acid This compound Oxidized_Product_1 Hydroxylated this compound Fendizoic_Acid->Oxidized_Product_1 Oxidation (e.g., H₂O₂) Oxidized_Product_2 Ring-Opened Product Fendizoic_Acid->Oxidized_Product_2 Oxidation Oxidized_Product_3 Baeyer-Villiger Oxidation Product (Ester) Fendizoic_Acid->Oxidized_Product_3 Oxidation

Caption: Hypothesized Oxidative Degradation Pathways of this compound.

Fendizoic_Acid This compound Thermal_Product Decarboxylated Product Fendizoic_Acid->Thermal_Product Heat

Caption: Hypothesized Thermal Degradation Pathway of this compound.

Fendizoic_Acid This compound Photolytic_Product_1 Photodegradation Products (e.g., cleaved or rearranged structures) Fendizoic_Acid->Photolytic_Product_1 UV/Visible Light

References

Technical Support Center: Fendizoic Acid Salt Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the salt formation of fendizoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for successful salt formation. The table below summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₂₀H₁₄O₄[1][2]
Molecular Weight 318.32 g/mol [1][2]
Appearance White to pale yellow solid[1][3]
Melting Point 262-264 °C[2][3]
Predicted pKa 3.28 ± 0.36[1][2][3][4]
Solubility Sparingly soluble in water; Slightly soluble in DMSO and Methanol (with heating)[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in salt formation?

This compound, with the IUPAC name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a synthetic derivative of benzoic acid.[5] Its molecular structure contains a carboxylic acid group, which allows it to react with basic compounds to form stable salts.[5] This process is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability.[6][7]

Q2: What is the "pKa rule" and how does it apply to this compound?

The "pKa rule" is a guideline used to predict the likelihood of salt formation between an acid and a base. It states that for a salt to form, the difference between the pKa of the base's conjugate acid and the pKa of the acid (ΔpKa) should generally be greater than 3.[8][9] this compound is a weak acid with a predicted pKa of approximately 3.28.[1][2][3][4] Therefore, to successfully form a salt, you should select a base whose conjugate acid has a pKa of at least 6.28.

Q3: What are the key considerations when selecting a counterion for this compound?

The choice of counterion is critical as it significantly impacts the properties of the resulting salt.[10][11][12][13] Key considerations include:

  • pKa: As mentioned above, ensure a sufficient ΔpKa to favor salt formation.

  • Physicochemical Properties: The counterion can influence the salt's solubility, melting point, hygroscopicity, and stability. For example, small, compact counterions often produce crystalline salts with high melting points.[10]

  • Safety and Toxicity: The selected counterion must be pharmaceutically acceptable and have a well-established safety profile.

  • Intended Dosage Form: The desired properties of the final salt will depend on the intended route of administration and dosage form.[9]

Q4: How does the choice of solvent affect salt formation?

The solvent plays a crucial role in the salt formation process. Key factors to consider include:

  • Solubility: The free acid and the counterion should have sufficient solubility in the chosen solvent to allow for the reaction to occur. The resulting salt should ideally have lower solubility in that solvent to facilitate crystallization.

  • Polarity: The polarity of the solvent can influence the ionization of the acid and base, thereby affecting the likelihood of salt formation.

  • Boiling Point: For salt formation via solvent evaporation, a solvent with a lower boiling point is preferable.

Troubleshooting Guide

Problem 1: No precipitate or salt formation is observed.

If you are not observing any salt formation, consider the following potential causes and solutions.

Possible CauseRecommended Solution
Insufficient ΔpKa Select a stronger base with a higher pKa to increase the likelihood of proton transfer.
Inappropriate Solvent The salt may be too soluble in the chosen solvent. Try using a less polar solvent or a mixture of solvents to induce precipitation.
Low Concentration The concentration of this compound and the counterion may be too low. Increase the concentration of the reactants.
Kinetics of Crystallization Salt formation and crystallization can be slow. Allow for longer reaction times, or try techniques like cooling, adding anti-solvent, or scratching the inside of the flask to induce crystallization.

Below is a general workflow for troubleshooting the lack of salt formation.

G Troubleshooting Workflow: No Salt Formation start No Salt Formation Observed check_pka Is ΔpKa > 3? start->check_pka select_stronger_base Select a stronger base check_pka->select_stronger_base No check_solvent Is the salt soluble in the solvent? check_pka->check_solvent Yes select_stronger_base->start Retry change_solvent Use a less polar solvent or an anti-solvent check_solvent->change_solvent Yes check_concentration Are concentrations adequate? check_solvent->check_concentration No change_solvent->start Retry increase_concentration Increase reactant concentrations check_concentration->increase_concentration No induce_crystallization Induce Crystallization: - Extend time - Cool solution - Scratch flask check_concentration->induce_crystallization Yes increase_concentration->start Retry

A workflow for addressing the lack of salt formation.
Problem 2: An oil or amorphous solid is formed instead of a crystalline salt.

The formation of an oil or an amorphous solid indicates that while an interaction may be occurring, the conditions are not suitable for crystallization.

Possible CauseRecommended Solution
High Solvation The salt may be too well-solvated to crystallize. Try a different solvent or a solvent mixture.
Rapid Precipitation Very rapid precipitation can lead to amorphous material. Try slower cooling or a slower addition of anti-solvent.
Impurities Impurities can inhibit crystallization. Ensure the purity of this compound and the counterion.
Counterion Structure Large, flexible counterions can sometimes hinder the formation of an ordered crystal lattice. Consider a more rigid or smaller counterion.
Problem 3: The resulting salt has poor physicochemical properties (e.g., low solubility, high hygroscopicity).

Even if a salt is formed, it may not have the desired properties for further development.

Possible CauseRecommended Solution
Counterion Properties The properties of the salt are highly dependent on the counterion.[10][11][12][13] A different counterion may be needed to achieve the desired characteristics.
Polymorphism The salt may exist in different crystalline forms (polymorphs), each with unique properties. A polymorph screen may be necessary to identify the most stable and desirable form.
Hydrate/Solvate Formation The salt may have incorporated water or solvent molecules into its crystal structure. Analyze the solid for the presence of hydrates or solvates.

The following decision tree can guide the selection of an appropriate counterion.

G Decision Tree for Counterion Selection start Goal: Improve a Property solubility Increase Aqueous Solubility? start->solubility stability Improve Stability? solubility->stability No hydrophilic Select hydrophilic counterions (e.g., with hydroxyl groups) solubility->hydrophilic Yes crystallinity Enhance Crystallinity? stability->crystallinity No stable_counterion Choose counterions that are chemically stable and non-reactive stability->stable_counterion Yes rigid_counterion Select small, rigid counterions crystallinity->rigid_counterion Yes less_hydrophilic Consider less hydrophilic counterions to avoid hygroscopicity

A decision tree to aid in counterion selection.

Experimental Protocols

Protocol 1: Salt Screening via Slurry Method

This method is useful when the free form of the active pharmaceutical ingredient (API) has low solubility.[8]

  • Preparation: In separate vials, add a known amount of this compound.

  • Counterion Addition: To each vial, add a stoichiometric amount of a different counterion.

  • Solvent Addition: Add a small amount of a chosen solvent to create a slurry.

  • Equilibration: Stir the slurries at a constant temperature or cycle the temperature for 24-72 hours.

  • Isolation: Isolate the solid material by filtration or centrifugation.

  • Analysis: Analyze the solid using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to determine if a new crystalline salt has formed.

Protocol 2: Salt Formation by Solvent Evaporation
  • Dissolution: Dissolve this compound in a suitable solvent. Gentle heating may be required.

  • Counterion Addition: Add a stoichiometric amount of the chosen counterion to the solution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Isolation and Analysis: Collect the resulting solid and analyze it using the methods described in Protocol 1 to confirm salt formation and characterize its properties.

This compound Salt Formation Reaction

The following diagram illustrates the general reaction for the formation of a this compound salt with a generic amine base (B).

G cluster_0 This compound (R-COOH) + Base (B) cluster_1 Fendizoate Salt (R-COO⁻ BH⁺) Fendizoic This compound (Weak Acid) plus + Fendizoic->plus Base Base (e.g., Amine) Salt Fendizoate Salt (Ionic Pair) Base->Salt Proton Transfer plus->Base

The reaction of this compound with a base to form a salt.

References

Technical Support Center: Chiral Separation of Cloperastine and Formation of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of cloperastine and the subsequent formation of levocloperastine fendizoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Levocloperastine after Resolution 1. Inefficient resolution process. 2. Suboptimal molar ratio of racemic cloperastine to the resolving agent. 3. Inappropriate solvent for crystallization. 4. Loss of product during filtration and washing steps.1. Ensure the resolving agent, such as L-(-)-dibenzoyl-tartaric acid, is of high purity. 2. Optimize the molar ratio of the resolving agent to racemic cloperastine; a common starting point is a 1:1 molar ratio.[1] 3. Fatty alcohols are often effective solvents for this resolution.[1][2] Experiment with different fatty alcohols (e.g., C1-C6) to improve crystallization. 4. Minimize the volume of solvent used for washing the crystalline product. Ensure the wash solvent is chilled to reduce product loss.
Low Optical Purity of Levocloperastine 1. Incomplete separation of diastereomeric salts. 2. Co-precipitation of the undesired enantiomer. 3. Racemization of the desired enantiomer during processing.1. Optimize the crystallization temperature and time. A controlled, slow cooling process is often beneficial.[1] 2. Recrystallize the obtained levocloperastine to enhance enantiomeric purity. 3. Avoid harsh basic or acidic conditions and high temperatures for prolonged periods after the resolution step.
Poor Quality of Levocloperastine Fendizoate Crystals 1. Impurities present in the levocloperastine base. 2. Incorrect solvent system for salt formation. 3. Rapid precipitation of the salt.1. Ensure the levocloperastine base is of high purity before proceeding to the salt formation step. 2. A mixture of acetone and water is a commonly used solvent system for the formation of levocloperastine fendizoate.[3] 3. Control the rate of addition of the fendizoic acid solution and maintain a consistent temperature to promote the growth of well-defined crystals. A heated solution followed by slow cooling is recommended.[3]
Inconsistent HPLC Results for Enantiomeric Purity 1. Inappropriate chiral column. 2. Unoptimized mobile phase composition. 3. Incorrect detection wavelength.1. A Chiralcel OD-H or CHIRALPAK AD column is suitable for the enantiomeric separation of cloperastine.[1][4] 2. A common mobile phase is a mixture of hexane, isopropyl alcohol, and diethylamine (e.g., 98:2:0.1 v/v/v).[4] For different columns, a mobile phase of n-hexane and a trifluoroacetic acid solution in isopropanol may be used.[5] 3. A detection wavelength of 226 nm or 254 nm is typically used.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the preparation of levocloperastine fendizoate?

A1: this compound is used to form a stable salt with the desired enantiomer, levocloperastine, after the racemic cloperastine has been resolved. This salt formation step is crucial for the purification and formulation of the final active pharmaceutical ingredient (API).[1][2]

Q2: Which resolving agents are typically used for the chiral separation of racemic cloperastine?

A2: L-(-)-di-substituted benzoyl tartaric acids are commonly used as resolving agents to separate racemic cloperastine into its enantiomers.[1][2]

Q3: What solvents are recommended for the resolution of racemic cloperastine?

A3: Fatty alcohol solvents (C1-C6 alcohols) are often used for the resolution of racemic cloperastine with tartaric acid-based resolving agents.[1][2]

Q4: How can I improve the yield of the desired diastereomeric salt during resolution?

A4: To improve the yield, you can optimize the molar ratio of the resolving agent to the racemic cloperastine, typically aiming for a ratio between 1:0.9 and 1:1.2.[5] Additionally, carefully selecting the crystallization solvent and optimizing the crystallization temperature and time are critical factors.[1]

Q5: What are the key parameters to control during the salt formation with this compound?

A5: Key parameters include the purity of the levocloperastine base, the solvent system (e.g., acetone/water), the reaction temperature (refluxing is common), and the cooling rate to ensure proper crystallization of the fendizoate salt.[3][6]

Q6: How can I verify the optical purity of my final levocloperastine fendizoate product?

A6: The optical purity can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1][4] The method typically involves a chiral column and a mobile phase optimized for the separation of the enantiomers.

Experimental Protocols

Chiral Resolution of Racemic Cloperastine

This protocol is a generalized procedure based on common practices described in the literature.[1][2]

  • Dissolution: Dissolve racemic cloperastine in a suitable fatty alcohol solvent.

  • Addition of Resolving Agent: Add L-(-)-dibenzoyl-tartaric acid (or a suitable derivative) to the solution, typically in a molar ratio of 1:0.9 to 1:1.2 (racemic cloperastine:resolving agent).

  • Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the selective crystallization of the diastereomeric salt of levocloperastine. The optimal temperature range for crystallization is typically between 50°C and 80°C.

  • Isolation: Isolate the precipitated diastereomeric salt by filtration.

  • Liberation of Free Base: Treat the isolated salt with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the levocloperastine free base.

  • Extraction: Extract the levocloperastine free base with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase and dry it over a suitable drying agent. Evaporate the solvent to obtain the levocloperastine base.

Formation of Levocloperastine Fendizoate Salt

This protocol is based on established methods for salt formation.[3][6]

  • Dissolution: Dissolve the purified levocloperastine base in acetone.

  • Preparation of this compound Solution: In a separate container, dissolve this compound in a mixture of acetone and water, and heat the solution.

  • Salt Formation: Add the levocloperastine solution to the hot this compound solution under vigorous stirring.

  • Crystallization: A whitish precipitate of levocloperastine fendizoate should form. Cool the mixture to room temperature to complete the crystallization.

  • Isolation and Drying: Filter the precipitate, wash it with a suitable solvent, and dry it in a vacuum oven at 55-60°C.[3]

HPLC Method for Enantiomeric Purity Analysis

The following are example HPLC conditions for determining the enantiomeric purity of cloperastine.[1][4]

Parameter Condition 1 Condition 2
Column Chiralcel OD-HCHIRALPAK AD
Mobile Phase Hexane:Isopropanol:Diethylamine (98:2:0.1)n-Hexane:Isopropanol with 1.2wt% Trifluoroacetic Acid (90:10)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm226 nm
Column Temperature 25°C25°C
Injection Volume 20 µL20 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Cloperastine cluster_resolution Chiral Resolution cluster_salt_formation Salt Formation cluster_analysis Analysis start Starting Materials synthesis Synthesis of Racemic Cloperastine start->synthesis resolution Resolution with Chiral Acid synthesis->resolution crystallization Diastereomeric Salt Crystallization resolution->crystallization isolation Isolation of Levocloperastine Salt crystallization->isolation liberation Liberation of Levocloperastine Base isolation->liberation salt_formation Reaction with This compound liberation->salt_formation purification Crystallization and Purification salt_formation->purification analysis HPLC Analysis for Enantiomeric Purity purification->analysis

Caption: Workflow for the synthesis and chiral separation of levocloperastine fendizoate.

troubleshooting_logic low_purity Low Optical Purity? check_resolution Check Resolution Step low_purity->check_resolution check_crystallization Optimize Crystallization (Temperature, Time) check_resolution->check_crystallization check_ratio Verify Molar Ratio of Resolving Agent check_resolution->check_ratio recrystallize Recrystallize Levocloperastine check_resolution->recrystallize low_yield Low Yield? check_solvent Optimize Solvent System low_yield->check_solvent check_handling Review Product Handling (Filtration, Washing) low_yield->check_handling

Caption: Troubleshooting logic for common issues in chiral separation.

References

Fendizoic Acid Particle Size Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the particle size of fendizoic acid for formulation. Given that this compound is sparingly soluble in water, controlling its particle size is a critical step in enhancing its dissolution rate and subsequent bioavailability.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is particle size optimization crucial for this compound?

A1: Particle size is inversely related to the surface area of a solid. For poorly soluble compounds like this compound, reducing the particle size dramatically increases the surface area available for solvation.[3] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which is often the rate-limiting step for absorption and can significantly improve the drug's bioavailability.[4]

Q2: What is a typical target particle size for micronized this compound?

A2: The target particle size depends on the desired dissolution profile and formulation strategy. Generally, micronization techniques like jet milling aim to reduce the particle size to a range of 1 to 15 µm.[5] For even greater solubility enhancement, nanonization can be employed to achieve particle sizes below 1000 nm.[6]

Q3: What are the most common methods for reducing the particle size of an Active Pharmaceutical Ingredient (API) like this compound?

A3: Common "top-down" methods include mechanical milling techniques.[4]

  • Jet Milling: A high-energy process where particles collide with each other in a high-pressure gas stream, causing them to fracture. This is a powerful, solvent-free method.[5]

  • Ball Milling: Particles are broken down by the impact of grinding media (balls) in a rotating chamber. This can also be performed as wet milling to suspend the API in a solvent.[5]

  • High-Pressure Homogenization: A technique often used to produce nanoparticles by forcing a particle suspension through a narrow channel at high pressure.[3]

Q4: How does particle size reduction affect the physicochemical properties of this compound?

A4: Besides increasing the surface area, high-energy milling can sometimes induce changes in the solid state of the material, such as generating amorphous content. While amorphous forms can have higher kinetic solubility, they may also be less stable. It is crucial to monitor the solid form (crystallinity) of this compound pre- and post-processing.

Q5: What analytical technique is standard for measuring the particle size distribution of the final product?

A5: Laser diffraction is the most common and reliable technique for particle size analysis in pharmaceutical development.[7] It measures the angular pattern of light scattered by particles to calculate the particle size distribution.[8] The results are typically reported as a volume-equivalent sphere diameter.[8]

Troubleshooting Guide

Q1: During jet milling, I am not achieving the target particle size. What parameters should I adjust?

A1: Failure to achieve the desired particle size in a jet mill is a common issue. Consider the following adjustments:

  • Increase Grinding Pressure: Higher gas pressure increases the kinetic energy of the particles, leading to more forceful collisions and finer grinding.

  • Decrease Feed Rate: A lower feed rate reduces the particle concentration in the milling chamber, increasing the energy applied to each particle and improving milling efficiency.

  • Check for Clogging: Sticky materials can clog the injection nozzle or the classifier outlet. Ensure the material is dry and free-flowing. The specific energy input is a key factor driving particle size reduction.[9]

Q2: After micronization, my this compound powder shows significant agglomeration. How can I prevent this?

A2: Newly created surfaces on fine particles are high in energy and tend to agglomerate to reduce this energy.

  • Optimize Storage Conditions: Store the micronized powder in a low-humidity environment to prevent moisture-induced clumping.

  • Use Dispersing Agents: If processing in a liquid medium (wet milling), the addition of surfactants or stabilizers can prevent particles from sticking together.

  • Incorporate Excipients: For dry powders, blending the micronized this compound with suitable excipients (like glidants or fillers) can improve flowability and reduce agglomeration.

Q3: The dissolution rate of my milled this compound is highly variable between batches. What is the likely cause?

A3: High variability often points to inconsistencies in the particle size distribution (PSD).

  • Verify PSD: Ensure the PSD, not just the mean particle size (D50), is consistent. A wide distribution or the presence of a large-particle tail can lead to variable dissolution.

  • Check for Agglomerates: Agglomerated particles will behave like larger particles in the dissolution medium, slowing the rate. Re-evaluate your dispersion strategy.

  • Review Dissolution Method: For poorly soluble drugs, ensure your dissolution method is robust. This includes using a suitable surfactant concentration to maintain sink conditions and appropriate agitation (paddle speed) to wet the powder.[10][11]

Q4: The this compound becomes sticky and coats the inside of the jet mill. What can be done?

A4: Stickiness during milling is often due to localized heating causing the material to approach its glass transition or melting temperature.

  • Cool the Grinding Gas: Using pre-chilled nitrogen gas can help dissipate heat generated during the milling process.

  • Consider Cryogenic Milling: This innovative method uses liquid nitrogen to make the material brittle and less prone to temperature-induced changes, which is highly effective for thermolabile or sticky compounds.[3] A quality-by-design (QbD) approach can help identify and mitigate risks associated with processing sticky APIs.[9][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₀H₁₄O₄[1][13]
Molecular Weight318.32 g/mol [1][14]
Melting Point262-264 °C[13][14]
Aqueous SolubilitySparingly soluble / Poorly soluble[1][15]
pKa~3.28 (Predicted)[1][16]

Table 2: Illustrative Particle Size Distribution Data Before and After Jet Milling

ParameterUnmilled this compoundMilled this compound
D10 (µm) 15.60.8
D50 (µm) 78.24.5
D90 (µm) 195.412.1
Span 2.302.51

D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. Span = (D90-D10)/D50.

Table 3: Illustrative In Vitro Dissolution Profile Comparison (USP Apparatus 2, pH 6.8 with 0.5% SLS)

Time (minutes)% Dissolved (Unmilled)% Dissolved (Milled, D50 ~4.5 µm)
54%35%
1511%68%
3018%85%
4524%91%
6029%94%

Experimental Protocols

Protocol 1: Particle Size Reduction via Laboratory-Scale Jet Mill
  • Material Preparation: Ensure the starting this compound material is dry and de-agglomerated by passing it through a coarse sieve (e.g., 40 mesh).

  • System Setup:

    • Set up the jet mill (e.g., spiral jet mill) according to the manufacturer's instructions.

    • Set the grinding gas (compressed nitrogen) pressure. Start with a moderate pressure (e.g., 70-80 psi) and adjust as needed.

    • Set the feeder gas pressure to a lower value (e.g., 40-50 psi) to ensure a steady feed rate.

  • Milling Operation:

    • Start the gas flow to the grinding chamber.

    • Begin feeding the this compound into the mill at a pre-determined, controlled rate (e.g., 1-5 g/min ). A consistent feed rate is crucial for reproducible results.[5]

    • The high-velocity gas creates a vortex, causing particles to collide and fracture.[5]

    • Micronized particles are carried by the gas to a cyclone separator or filter bag for collection.

  • Collection and Analysis:

    • After the feed material is exhausted, allow the system to run for a few minutes to clear any remaining material.

    • Carefully collect the micronized product from the collection vessel.

    • Submit a sample for particle size analysis (see Protocol 2).

  • Optimization: Adjust the grinding pressure and feed rate to achieve the target particle size distribution.

Protocol 2: Particle Size Analysis by Laser Diffraction
  • Instrument Setup: Turn on the laser diffraction instrument (e.g., Malvern Mastersizer) and allow it to warm up and self-align as per the SOP.

  • Sample Preparation (Wet Dispersion Method):

    • Select a dispersant in which this compound is poorly soluble to prevent dissolution during measurement (e.g., water with a small amount of surfactant like Tween 80, or a non-aqueous solvent like hexane).

    • Add a small amount of the this compound powder (milled or unmilled) to the dispersant to create a slurry.

    • Briefly sonicate the slurry (e.g., 30-60 seconds) to break up any loose agglomerates.

  • Measurement:

    • Add the prepared sample dropwise into the instrument's dispersion unit (filled with clean dispersant) until the target obscuration (the amount of laser light blocked by the particles) is reached (typically 10-20%).

    • Start the measurement. The instrument will pump the suspension through the measurement cell, exposing the particles to the laser beam.[17]

    • The instrument software uses the measured light scattering pattern and an appropriate mathematical model (e.g., Mie theory) to calculate the particle size distribution.[18][19]

  • Data Reporting: Record the D10, D50, D90, and Span values. Perform measurements in triplicate to ensure reproducibility.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
  • Media Preparation: Prepare the dissolution medium. For a poorly soluble acidic drug like this compound, a biorelevant buffer such as pH 6.8 phosphate buffer is often used. To achieve "sink conditions" (where the volume of medium is at least 3-5 times that needed to dissolve the entire dose), a surfactant like Sodium Lauryl Sulfate (SLS) is typically required.[10][15] A common starting concentration is 0.5% w/v.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle) according to USP General Chapter <711>.[20]

    • Fill each vessel with 900 mL of the prepared dissolution medium.

    • De-aerate the medium and bring it to a constant temperature of 37 ± 0.5 °C.

    • Set the paddle rotation speed, typically 50 or 75 RPM.[10]

  • Test Execution:

    • Accurately weigh the this compound powder (an amount equivalent to the target dose) and carefully introduce it into each vessel.

    • Start the timer and the paddle rotation simultaneously.

    • At pre-determined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to remove undissolved particles.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Particle_Size_Optimization_Workflow cluster_0 Phase 1: Characterization & Processing cluster_1 Phase 2: Analysis & Evaluation cluster_2 Phase 3: Decision & Formulation start Start: Unprocessed This compound API char Physicochemical Characterization (Solubility, Crystallinity) start->char process Particle Size Reduction (e.g., Jet Milling) char->process psd Particle Size Analysis (Laser Diffraction) process->psd diss In Vitro Dissolution Testing (USP App. 2) psd->diss decision PSD & Dissolution Meet Target Profile? diss->decision decision->process  No (Re-optimize) formulate Proceed to Formulation Development decision->formulate  Yes end End: Optimized API formulate->end

Caption: Workflow for optimizing this compound particle size.

Jet_Milling_Troubleshooting start Issue: Target Particle Size Not Achieved q1 Is material feed rate too high? start->q1 a1 Action: Decrease feed rate to increase specific energy. q1->a1 Yes q2 Is grinding pressure too low? q1->q2 No end Re-analyze Particle Size a1->end a2 Action: Increase gas pressure to enhance particle impact. q2->a2 Yes q3 Is material sticky or coating the mill? q2->q3 No a2->end a3 Action: Use pre-chilled gas or consider cryogenic milling. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting guide for common jet milling issues.

Salt_Formation_Concept cluster_reactants Reactants cluster_product Product fendizoic This compound (Poorly Soluble Acid) process Salt Formation (Reaction in Solution) fendizoic->process api Basic API (e.g., Cloperastine) (Poor Stability/Handling) api->process salt API Fendizoate Salt (e.g., Cloperastine Fendizoate) process->salt props Improved Properties: • Enhanced Stability • Better Handling • Modified Solubility salt->props

Caption: this compound's role in pharmaceutical salt formation.

References

Validation & Comparative

Fendizoic Acid Salt Versus Hydrochloride Salt: A Comparative Guide to Drug Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the stability, manufacturability, and bioavailability of the final drug product. This guide provides an objective comparison of the stability profiles of fendizoic acid salts and hydrochloride salts, supported by available experimental data.

The choice between different salt forms involves a trade-off between various physicochemical properties. While hydrochloride salts are the most common choice in the pharmaceutical industry due to their potential to enhance solubility and provide a crystalline solid, they can also present stability challenges such as hygroscopicity and disproportionation. This compound, a synthetic benzoic acid derivative, offers an alternative salt former, particularly for basic drug molecules. This comparison focuses on the stability of these two salt forms under various stress conditions.

Executive Summary of Comparative Stability

Salt FormKey Stability AdvantagesKey Stability Challenges
This compound Salt - Potentially forms stable, crystalline salts with basic compounds.[1]- Susceptible to degradation under alkaline conditions.
Hydrochloride Salt - Well-established for improving solubility and bioavailability.[2]- Prone to hygroscopicity. - Can undergo disproportionation (reversion to free base). - Susceptible to degradation under acidic conditions.

Detailed Stability Data and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. The following tables summarize the known degradation behavior of cloperastine fendizoate and cloperastine hydrochloride under various stress conditions.

Cloperastine Fendizoate Stability

Forced degradation studies on levocloperastine fendizoate have indicated its susceptibility to degradation under several conditions, with alkaline hydrolysis being a primary degradation pathway.

Table 1: Summary of Forced Degradation Studies on Levocloperastine Fendizoate

Stress ConditionObservationsPrimary Degradation Pathway
Acidic Hydrolysis Appearance of degradation peaks in HPLC chromatograms.Hydrolysis
Alkaline Hydrolysis Highest level of degradation observed.Hydrolysis
**Oxidative (e.g., H₂O₂) **Appearance of degradation peaks.Oxidation
Thermal Appearance of degradation peaks.Thermolysis
Photolytic Appearance of degradation peaks.Photolysis
Cloperastine Hydrochloride Stability

Studies on cloperastine hydrochloride have identified specific impurities and degradation products, particularly under acidic conditions.

Table 2: Identified Degradation Products of Cloperastine Hydrochloride

Stress ConditionIdentified Degradation ProductDegradation Mechanism
Strong Acid Degradation (4-chlorophenyl)(phenyl)methanolHydrolysis

Experimental Protocols

Detailed experimental protocols are crucial for replicating and verifying stability studies. Below are representative methodologies for conducting forced degradation studies and stability-indicating assays.

Forced Degradation Study Protocol

This protocol outlines a general procedure for subjecting a drug substance to various stress conditions to evaluate its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 6, 8 hours). Neutralize the solution with 0.1 N NaOH.

  • Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for a specified period. Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for a defined period.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), delivered in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug stability studies.

Salt_Formation_and_Stability_Testing_Workflow cluster_Salt_Formation Salt Formation cluster_Stability_Testing Stability Testing API Active Pharmaceutical Ingredient (API) Salt_Formation Salt Formation Process (e.g., Reflux, Crystallization) API->Salt_Formation Counterion Counterion (this compound or HCl) Counterion->Salt_Formation Solvent Solvent Solvent->Salt_Formation Salt_Crystal API Salt Crystal Salt_Formation->Salt_Crystal Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Salt_Crystal->Forced_Degradation Characterization Physicochemical Characterization (Solubility, Hygroscopicity, etc.) Salt_Crystal->Characterization Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Sample->HPLC_Analysis Degradation_Profile Degradation Profile (Identification and Quantification of Degradants) HPLC_Analysis->Degradation_Profile

Caption: Workflow for API salt formation and subsequent stability assessment.

Stability_Comparison_Logic cluster_Fendizoate_Stability Fendizoate Salt Stability cluster_HCl_Stability Hydrochloride Salt Stability API API with Basic Functional Group Fendizoate Fendizoate Salt API->Fendizoate + this compound HCl Hydrochloride Salt API->HCl + Hydrochloric Acid F_Alkaline_Deg Alkaline Hydrolysis Fendizoate->F_Alkaline_Deg Susceptible to Stability_Outcome Overall Stability Profile (Influences Formulation and Shelf-life) Fendizoate->Stability_Outcome Leads to HCl_Acid_Deg Acid Hydrolysis HCl->HCl_Acid_Deg Susceptible to HCl_Hygro Hygroscopicity HCl->HCl_Hygro Prone to HCl_Disp Disproportionation HCl->HCl_Disp Potential for HCl->Stability_Outcome Leads to

Caption: Logical comparison of stability factors for fendizoate vs. hydrochloride salts.

Conclusion

The selection between a this compound salt and a hydrochloride salt for a given API requires a thorough evaluation of their respective stability profiles. While hydrochloride salts are a conventional choice for enhancing solubility, they can introduce stability risks such as hygroscopicity and susceptibility to acid-catalyzed degradation. This compound salts present a viable alternative, particularly for basic APIs, and may offer a different stability profile. Based on the available data for cloperastine, the fendizoate salt appears to be more susceptible to alkaline hydrolysis, whereas the hydrochloride salt is more prone to acidic hydrolysis.

Ultimately, the optimal salt form is API-dependent, and a comprehensive salt screening process that includes rigorous stability testing under various stress conditions is imperative for making an informed decision in drug development. This guide provides a framework for such an evaluation, emphasizing the importance of considering the specific chemical nature of the API and the intended dosage form.

References

A Comparative Guide to the Bioavailability of Fendizoate Salts: A Focus on Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in drug development, significantly influencing a drug's physicochemical properties and, consequently, its clinical efficacy. Fendizoate salts, formed with fendizoic acid, are utilized to enhance the stability and modulate the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the bioavailability of fendizoate salts, with a specific focus on levocloperastine fendizoate, a widely used non-narcotic antitussive agent. Due to a lack of publicly available, direct comparative studies on the bioavailability of different fendizoate salt forms of the same API, this guide will use the well-documented levocloperastine fendizoate as a case study to illustrate the key pharmacokinetic parameters and the experimental methodologies used to assess them.

Understanding the Role of Fendizoate in Bioavailability

Salt formation is a common strategy to improve the characteristics of a drug, including its solubility, stability, and manufacturability.[3] this compound, when reacted with a basic API, forms a fendizoate salt. This modification can alter the drug's dissolution rate and absorption, thereby influencing its bioavailability.[2][4] In the case of cloperastine, the fendizoate salt is suggested to act as a stabilizer, enhancing the drug's efficacy and prolonging its duration of action by improving its absorption and bioavailability.[2] Levocloperastine fendizoate, the levorotatory isomer, is known to be practically insoluble in water, a characteristic that dictates its formulation and pharmacokinetic behavior.[5][6]

Quantitative Data on Levocloperastine Fendizoate Bioavailability

The following table summarizes the key pharmacokinetic parameters of levocloperastine fendizoate from a study in healthy volunteers. This data provides insights into the absorption and disposition of the drug following oral administration.

ParameterValueUnitDescription
Cmax 10µg/LMaximum plasma concentration
Tmax 2 to 4hoursTime to reach maximum plasma concentration
Lag-time ~45minutesTime before the drug is detected in the bloodstream

Data sourced from a single-dose, crossover study in 12 healthy volunteers who received a 10ml oral suspension containing 70.8mg of levocloperastine fendizoate.[7]

Experimental Protocol: A Typical Bioavailability Study

The following is a representative experimental protocol for a single-dose, crossover bioavailability study, synthesized from descriptions of studies on cloperastine and levocloperastine fendizoate.[7][8][9]

Objective: To determine the pharmacokinetic profile and assess the bioavailability of a levocloperastine fendizoate oral suspension.

Study Design:

  • A single-center, open-label, randomized, single-dose, two-period, two-sequence crossover study.

  • Healthy, non-smoking adult male and female volunteers.

  • Subjects are randomly assigned to one of two treatment sequences.

Procedure:

  • Screening: Potential subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

  • Dosing:

    • After an overnight fast of at least 10 hours, subjects receive a single oral dose of the levocloperastine fendizoate formulation.

    • Water is permitted as needed, except for one hour before and two hours after drug administration.

    • Standardized meals are provided at specified times after dosing.

  • Blood Sampling:

    • Venous blood samples are collected in labeled tubes containing an appropriate anticoagulant.

    • Samples are collected at pre-defined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation and Storage:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma samples are stored frozen at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of levocloperastine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method is validated for linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject: Cmax, Tmax, Area Under the Curve from time zero to the last measurable concentration (AUC0-t), and Area Under the Curve extrapolated to infinity (AUC0-∞).

  • Statistical Analysis:

    • Descriptive statistics are calculated for all pharmacokinetic parameters.

    • Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess the effects of formulation, period, and sequence.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioavailability study for an orally administered drug like levocloperastine fendizoate.

G cluster_prestudy Pre-Study Phase cluster_study Clinical Phase cluster_poststudy Analytical & Analysis Phase screening Subject Screening & Recruitment randomization Randomization screening->randomization dosing Drug Administration (Fasting) randomization->dosing sampling Serial Blood Sampling dosing->sampling washout Washout Period sampling->washout bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis crossover Crossover Dosing washout->crossover crossover->sampling pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report report stat_analysis->report Final Report

Caption: Workflow of a typical single-dose, crossover bioavailability study.

References

A Comparative Guide to the Analytical Validation of Fendizoic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of fendizoic acid against alternative analytical techniques. The information presented is collated from various studies to offer a comprehensive overview of the performance characteristics of each method.

Comparison of Analytical Methods for this compound Assay

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While HPLC stands out as a primary technique for this compound analysis, other methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and UV-Visible Spectrophotometry offer alternative approaches with distinct advantages and limitations.

Table 1: Comparison of Quantitative Performance Data for this compound and Similar Analytes

ParameterHPLC Method (this compound/Levocloperastine Fendizoate)GC Method (Benzoic Acid)HPLC-MS Method (General)UV-Vis Spectrophotometry (Benzoic Acid)
Linearity Range 10-100 μg/mL[1]1-20 ng[2]High sensitivity, low μg/mL to ng/mL range1-10 μg/mL[3]
Accuracy (% Recovery) 98.83-100.47%[3]Not explicitly statedHigh accuracy97.25-99.54%[3]
Precision (%RSD) <2.0%[4]1.2-13.0%[2]Typically <15%<2.0%
Limit of Detection (LOD) 0.146 μg/mL (for Levocloperastine)[1]15.2 pg - 1.2 pg[2]High sensitivity, often in the pg range1 μg/mL[3]
Limit of Quantitation (LOQ) 0.444 μg/mL (for Levocloperastine)[1]Not explicitly statedHigh sensitivity, often in the pg to ng range4 μg/mL[3]

Note: Data for GC and UV-Vis Spectrophotometry are for benzoic acid, a structurally related compound, and are provided for comparative purposes. HPLC-MS data is generalized due to the lack of specific published data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC method for this compound and its alternatives, based on published literature.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the simultaneous separation and determination of cloperastine fendizoate in pharmaceutical formulations.[1][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5-µm) analytical column.[5]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer solution (pH 3.0).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection: UV detection at a wavelength of 248 nm.[5]

  • Temperature: 25 °C.[5]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

Gas Chromatography (GC) Protocol

GC methods are suitable for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility.[6]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization: Esterification or silylation of the carboxylic acid group is a common practice to improve chromatographic behavior.[7] For instance, the sample can be treated with a solution of tetramethylammonium hydroxide in methanol to form the methyl ester in the injector port.[7]

  • Column: A capillary column suitable for the analysis of the derivatized acid, such as a Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., film thickness 0.25 μm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Optimized for the specific derivative and column.

  • Sample Preparation: The sample is extracted and subjected to a derivatization reaction before injection.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for quantification at low levels.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Chromatographic Conditions: Similar to the standard HPLC method, but with the use of MS-compatible mobile phase additives (e.g., formic acid or ammonium formate instead of non-volatile phosphate buffers).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Mass Analysis: The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC, with careful consideration to remove any non-volatile buffers or salts that could interfere with the MS detection.

UV-Visible Spectrophotometry Protocol

Spectrophotometric methods are generally simpler and faster than chromatographic methods but may be less specific.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Methodology: A simple spectrophotometric method involves measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). For related compounds like levocloperastine fendizoate, a λmax of 350 nm has been reported.

  • Sample Preparation: The sample is dissolved in a suitable solvent to achieve a concentration within the linear range of the assay.

  • Quantification: The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard solutions of known concentrations.

Mandatory Visualizations

To further clarify the experimental workflow, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness system_suitability System Suitability (Daily Performance Check) robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison sample This compound Sample hplc HPLC sample->hplc gc GC (with Derivatization) sample->gc hplc_ms HPLC-MS sample->hplc_ms uv_vis UV-Vis Spectrophotometry sample->uv_vis hplc_adv Advantages: - Robust & Reliable - Good Precision & Accuracy hplc->hplc_adv gc_adv Advantages: - High Resolution for Volatiles Disadvantages: - Derivatization Required gc->gc_adv hplc_ms_adv Advantages: - High Sensitivity & Specificity - Structural Information hplc_ms->hplc_ms_adv uv_vis_adv Advantages: - Simple & Fast - Cost-Effective Disadvantages: - Lower Specificity uv_vis->uv_vis_adv

Caption: Comparison of analytical methods for this compound.

References

In Vivo Antitussive Efficacy of Fendizoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the available quantitative data on the antitussive efficacy and acute toxicity of cloperastine and its related compounds from preclinical in vivo studies. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: Comparative Antitussive Efficacy

CompoundAnimal ModelCough Induction MethodEfficacyReference
CloperastineGuinea PigMechanical Stimulation of Trachea1.9 times more effective than codeine[1]
Levocloperastine--Faster onset of action and greater reduction in cough intensity and frequency compared to DL-cloperastine and codeine (qualitative)[2]

Table 2: Acute Oral Toxicity Data

CompoundAnimal ModelLD50Reference
Cloperastine FendizoateRat> 1000 mg/kg[3][4]
Cloperastine FendizoateMouse> 2000 mg/kg[3][4]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

A commonly employed method for evaluating the in vivo antitussive activity of novel compounds is the induction of cough in guinea pigs using a citric acid aerosol. The following is a generalized protocol based on descriptions in the literature.

1. Animals:

  • Male Dunkin-Hartley guinea pigs weighing between 300-500g are typically used.

  • Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

2. Acclimatization to Experimental Setup:

  • On the day of the experiment, conscious and unrestrained guinea pigs are placed individually in a whole-body plethysmograph chamber.

  • The animals are allowed to acclimate to the chamber for a period before the induction of cough.

3. Cough Induction:

  • A nebulizer is used to generate an aerosol of a citric acid solution (typically 0.2 M to 0.4 M in saline).

  • The aerosol is delivered into the plethysmograph chamber for a defined period (e.g., 5-10 minutes).

4. Data Acquisition:

  • The number of coughs is recorded during the exposure period and for a subsequent observation period (e.g., 10-15 minutes) after the aerosol challenge has ceased.

  • Cough events are identified by characteristic changes in pressure within the plethysmograph and are often accompanied by audible cough sounds.

5. Drug Administration and Evaluation:

  • Test compounds (e.g., cloperastine fendizoate) or a vehicle control are administered to the animals, typically via oral gavage, at a specified time before the citric acid challenge.

  • The antitussive effect is quantified by comparing the number of coughs in the drug-treated group to the vehicle-treated control group. The percentage of cough inhibition is a common metric for expressing efficacy.

Mandatory Visualization

Proposed Signaling Pathway for Cloperastine's Antitussive Action

G Proposed Signaling Pathway of Cloperastine Cloperastine Cloperastine Cough_Center Cough Center (Medulla Oblongata) Cloperastine->Cough_Center Inhibition H1_Receptor Peripheral H1 Receptors Cloperastine->H1_Receptor Antagonism Muscarinic_Receptor Peripheral Muscarinic Receptors Cloperastine->Muscarinic_Receptor Antagonism Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to H1_Receptor->Cough_Suppression Contributes to Bronchoconstriction Bronchoconstriction & Mucus Secretion H1_Receptor->Bronchoconstriction Muscarinic_Receptor->Cough_Suppression Contributes to Muscarinic_Receptor->Bronchoconstriction

Caption: Proposed mechanism of cloperastine's antitussive action.

Experimental Workflow for In Vivo Antitussive Assay

G Experimental Workflow for In Vivo Antitussive Assay Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Drug_Administration Drug/Vehicle Administration (Oral Gavage) Animal_Acclimatization->Drug_Administration Plethysmograph_Acclimatization Acclimatization in Plethysmograph Drug_Administration->Plethysmograph_Acclimatization Cough_Induction Cough Induction (Citric Acid Aerosol) Plethysmograph_Acclimatization->Cough_Induction Data_Recording Data Recording (Cough Count) Cough_Induction->Data_Recording Data_Analysis Data Analysis (% Inhibition) Data_Recording->Data_Analysis

References

A Guide to Cross-Validation of Analytical Methods for Fendizoic Acid: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fendizoic acid is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of two common analytical techniques for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A cross-validation approach is essential to ensure consistency and reliability when data from different methods or laboratories are compared.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on the matrix, the required sensitivity, and the purpose of the analysis. HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of this compound in pharmaceutical formulations. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis in complex matrices like plasma, where concentrations are typically much lower.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Sensitivity Lower (µg/mL range)Higher (ng/mL to pg/mL range)
Selectivity Moderate; may be susceptible to interference from co-eluting compounds.High; highly selective due to mass-based detection (MRM).
Matrix Effects Less prone to ion suppression/enhancement.Susceptible to matrix effects (ion suppression or enhancement).
Instrumentation Widely available and less complex.More complex and expensive instrumentation.
Sample Throughput Generally lower due to longer run times.Can be higher with modern UPLC systems and rapid gradients.
Derivatization Not typically required.Often required for acidic compounds to improve retention and ionization.
Typical Application Quality control of bulk drug and pharmaceutical formulations.Bioanalysis of this compound in plasma, urine, and other biological matrices.

Experimental Protocols

Detailed methodologies for two representative methods are provided below. Method A is a typical HPLC-UV method for the analysis of this compound in a pharmaceutical suspension, while Method B is a representative LC-MS/MS method for the quantification of this compound in human plasma.

Method A: HPLC-UV for this compound in a Pharmaceutical Formulation

This method is adapted from a validated HPLC procedure for the simultaneous determination of cloperastine fendizoate and other components in a suspension.

1. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical suspension and dilute with a suitable solvent (e.g., methanol or a mixture of the mobile phase) to achieve a target concentration of this compound within the calibration range.

  • Sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., ZORBAX ECLIPSE plus-C18, 4.6 × 250 mm, 5-µm).[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 20 µL.

  • Detection: UV at 248 nm.[1]

3. Validation Parameters:

  • Linearity: Achieved over a specified concentration range.

  • Precision: Assessed by replicate injections of the same sample.

  • Accuracy: Determined by the recovery of a known amount of spiked analyte.

  • Robustness: Evaluated by making small, deliberate changes to method parameters.

Method B: LC-MS/MS for this compound in Human Plasma

1. Sample Preparation (Protein Precipitation and Derivatization):

  • To 100 µL of human plasma, add an internal standard (a stable isotope-labeled this compound, if available) and 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue and perform a derivatization reaction. For example, using 3-nitrophenylhydrazine (3-NPH) which reacts with the carboxylic acid group.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivative.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the this compound derivative and the internal standard would need to be optimized.

4. Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources.

  • Linearity, Accuracy, and Precision: Determined by analyzing calibration standards and quality control samples.

  • Matrix Effect: Evaluated to assess the impact of plasma components on ionization.

  • Recovery: The efficiency of the extraction process is determined.

  • Stability: Analyte stability is assessed under various conditions (e.g., freeze-thaw, short-term, and long-term storage).

Cross-Validation Workflow

Cross-validation is critical when data from two or more different analytical methods are to be compared or combined. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound.

CrossValidationWorkflow cluster_method_A Method A: HPLC-UV cluster_method_B Method B: LC-MS/MS A_dev Method Development & Validation A_samples Analysis of QC Samples & Incurred Samples A_dev->A_samples A_data Data Set A A_samples->A_data compare Statistical Comparison of Data Sets A and B A_data->compare B_dev Method Development & Validation B_samples Analysis of the Same QC & Incurred Samples B_dev->B_samples B_data Data Set B B_samples->B_data B_data->compare report Cross-Validation Report (Acceptance Criteria Met?) compare->report

Cross-validation workflow for analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. When data from both methods are to be used interchangeably, a rigorous cross-validation study is mandatory to ensure the reliability and consistency of the results. This guide provides a framework for understanding, implementing, and comparing these analytical methods for this compound.

References

comparative study of fendizoic acid and other organic acids for salt formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical properties and, consequently, the therapeutic efficacy of the final product. This guide provides a comparative study of fendizoic acid against other common organic acids used in salt formation, supported by experimental data and protocols to aid researchers in making informed decisions.

Superior Physicochemical Properties with this compound

This compound, a synthetic benzoic acid derivative, has demonstrated significant utility as a salt-forming agent, primarily due to its ability to form stable crystalline salts with basic drug molecules. One of the most notable applications is in the formulation of the antitussive drug, levocloperastine, as levocloperastine fendizoate. The formation of the fendizoate salt modifies the physicochemical characteristics of the active moiety, which can enhance the drug's pharmacokinetic profile, including its absorption and duration of action[1].

To illustrate a comparative analysis, the following table presents a hypothetical but realistic comparison of levocloperastine salts with various organic acids. This data is representative of what a salt screening study might yield and is intended for illustrative purposes.

Salt FormerMolecular Weight of Salt ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL at 25°C)Stability at 40°C/75% RH (4 weeks)
This compound 648.18[6]185-190< 0.1[2][3]High
Maleic Acid~445160-165> 10Moderate
L-Tartaric Acid~479170-175> 20High
Fumaric Acid~445195-200< 1High
Succinic Acid~447155-160> 5Moderate
Citric Acid~521145-150> 50Low (Hygroscopic)

Note: The data for organic acids other than this compound are illustrative and based on general properties of these salts. Actual values will vary depending on the specific API and experimental conditions.

Experimental Protocols

General Salt Screening Protocol

A rational approach to salt screening involves selecting counterions based on the pKa difference between the API and the acid[7]. A difference of at least 2-3 pKa units is generally recommended to ensure stable salt formation[7].

  • Preparation of API and Acid Solutions: Prepare stock solutions of the basic API and a selection of organic acids (including fendizoic, maleic, tartaric, fumaric, succinic, and citric acids) in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture).

  • Mixing: In separate vials, combine stoichiometric amounts of the API solution with each of the acid solutions.

  • Equilibration: Allow the mixtures to equilibrate under controlled conditions. This may involve temperature cycling, stirring, or sonication to induce crystallization.

  • Isolation and Characterization: Isolate any solid material by filtration or centrifugation. The resulting solids should be characterized using techniques such as X-ray powder diffraction (XRPD) to confirm crystallinity and identify the salt form, differential scanning calorimetry (DSC) to determine the melting point and thermal stability, and high-performance liquid chromatography (HPLC) to assess purity. Solubility is determined by equilibrating the salt in water and measuring the concentration of the dissolved API.

Detailed Protocol for Levocloperastine Fendizoate Synthesis

The following protocol is adapted from publicly available synthesis procedures[1].

  • Dissolution: In a clean, dry 500 mL reaction flask, dissolve 50 g (0.152 mol) of levocloperastine base in 300 mL of acetone.

  • Addition of this compound: To the stirred solution, add 47.4 g (0.149 mol) of this compound.

  • Reaction: Heat the mixture to reflux and maintain stirring for 30 minutes.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature to allow for the crystallization of the salt.

  • Filtration and Drying: Collect the white solid precipitate by filtration and dry the product to obtain levocloperastine fendizoate.

  • Analysis: Characterize the final product using HPLC for purity, with an expected purity of >99.8%, and determine the yield, which is typically around 95.6%[1].

Visualizing the Path to Salt Selection

To aid in the decision-making process, the following diagrams illustrate a typical salt screening workflow and a logical approach to selecting the optimal salt former.

SaltScreeningWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Salt Formation & Isolation cluster_2 Phase 3: Characterization & Selection cluster_3 Phase 4: Scale-up & Formulation API API Characterization (pKa, Solubility) Counterion Counterion Selection (pKa Rule, GRAS List) API->Counterion Solvent Solvent Screening Counterion->Solvent Formation Salt Formation Experiments (Stoichiometric Mixing) Solvent->Formation Isolation Solid Isolation (Filtration/Centrifugation) Formation->Isolation Characterization Physicochemical Characterization (XRPD, DSC, TGA, Solubility, Stability) Isolation->Characterization Selection Optimal Salt Selection (Based on Target Product Profile) Characterization->Selection ScaleUp Scale-up Synthesis Selection->ScaleUp Formulation Pre-formulation Studies ScaleUp->Formulation SaltSelectionDecisionTree Start Start: API with Poor Properties Screening Perform Salt Screening with This compound & Other Organic Acids Start->Screening Data Analyze Physicochemical Data (Solubility, Stability, Melting Point) Screening->Data SolubilityCheck Solubility Meets Target? Data->SolubilityCheck StabilityCheck Stability Acceptable? SolubilityCheck->StabilityCheck Yes Rescreen Re-evaluate or Consider Other Strategies SolubilityCheck->Rescreen No Fendizoate Fendizoate Salt Selected StabilityCheck->Fendizoate Yes (Fendizoate is Optimal) OtherSalt Alternative Organic Acid Salt Selected StabilityCheck->OtherSalt Yes (Other Salt is Optimal) StabilityCheck->Rescreen No

References

A Comparative Analysis of Levocloperastine Salts for Therapeutic Equivalence in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of levocloperastine salts, supported by experimental data.

Introduction

Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a dual mechanism of action, targeting both the central cough center in the brain and peripheral receptors in the tracheobronchial tree.[1] This dual action contributes to its efficacy in managing cough associated with various respiratory conditions.[2] To enhance its physicochemical properties, such as solubility and stability, levocloperastine is often formulated as a salt.[3] The most common salt form is fendizoate, which is known to be poorly soluble in water.[4][5] This guide provides a comparative assessment of the therapeutic equivalence of different levocloperastine formulations, primarily focusing on the fendizoate salt in comparison to other antitussive agents, based on available experimental data.

Data Presentation

Table 1: Pharmacokinetic Parameters of Levocloperastine Fendizoate
ParameterValueReference
Peak Plasma Concentration (Cmax)10 µg/L[6]
Time to Peak Plasma Concentration (Tmax)2 to 4 hours[6]
Oral Bioavailability>40%[6]
Protein Binding>97%[6]
EliminationMainly in feces (two-thirds) and to a lesser degree in urine (one-third)[6]
Table 2: Comparative Efficacy of Levocloperastine Fendizoate vs. Other Antitussive Agents
Comparator AgentKey FindingsReference
DL-cloperastine Levocloperastine demonstrated a more rapid onset of action and greater reductions in cough intensity and frequency.[7] The pharmacokinetic profiles of levocloperastine and racemic DL-cloperastine were found to be comparable.[6][7]
Codeine Levocloperastine showed comparable or improved efficacy with a faster onset of action.[7] In preclinical studies, levocloperastine exhibited antitussive effects similar to codeine.[1][1][7]
Levodropropizine Levocloperastine had a more rapid onset of action and produced greater reductions in cough intensity and frequency.[7][7]
Dextromethorphan Levocloperastine was found to be significantly more effective in decreasing the severity and frequency of dry cough.[8][8]
Table 3: Safety and Tolerability Profile of Levocloperastine
Adverse EventsLevocloperastineComparator Agents (Codeine, Levodropropizine, DL-cloperastine)Reference
Central Nervous System No evidence of clinically significant central adverse events.[7]Drowsiness reported.[7][7]
Gastrointestinal Mild and transient nausea reported in some cases.Dry mouth and nausea reported.[7][7]

Experimental Protocols

Bioavailability and Pharmacokinetic Studies

A typical experimental design to assess the bioavailability and pharmacokinetics of different levocloperastine salts involves a single-dose, crossover study in healthy volunteers.

Methodology:

  • Subject Recruitment: A cohort of healthy male and female volunteers is recruited.

  • Drug Administration: Subjects are administered a single oral dose of the test formulation (e.g., levocloperastine fendizoate suspension) and a reference formulation. A washout period is observed between the two administrations. For instance, a 70.8 mg dose of levocloperastine fendizoate oral suspension, which corresponds to 40 mg of the hydrochloride salt and 36 mg of the active principle, has been used in studies.[6]

  • Blood Sampling: Blood samples are collected at predetermined time intervals post-administration (e.g., pre-dose, and at various points up to 24 or 48 hours).

  • Plasma Concentration Analysis: Plasma concentrations of levocloperastine are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data.

  • Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC to a predefined acceptance range (typically 80-125%).[4]

Clinical Efficacy Trials for Antitussive Agents

Comparative clinical trials are designed to evaluate the efficacy of levocloperastine against other antitussive agents in patients with cough.

Methodology:

  • Patient Population: Patients with acute or chronic nonproductive cough are enrolled.

  • Study Design: A randomized, open-label or double-blind, parallel-group or crossover design is employed.

  • Treatment Arms: Patients are randomized to receive either levocloperastine or a comparator agent (e.g., codeine, levodropropizine, or DL-cloperastine) for a specified duration.

  • Efficacy Assessment: The primary efficacy endpoints typically include changes in cough frequency and intensity, which can be assessed using patient-reported outcomes (e.g., visual analog scales) or objective measures. The impact on nighttime awakenings and overall quality of life may also be evaluated.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Data Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the treatment groups.

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_postmarket Post-Marketing Surveillance physicochemical Physicochemical Characterization (Solubility, Stability) pharmacokinetics Pharmacokinetic Profiling (Animal Models) physicochemical->pharmacokinetics Informs Dosing toxicity Acute & Chronic Toxicity Studies pharmacokinetics->toxicity Safety Profile phase1 Phase I: Safety & Pharmacokinetics (Healthy Volunteers) toxicity->phase1 First-in-Human phase2 Phase II: Efficacy & Dose-Ranging (Patients) phase1->phase2 Establishes Safety phase3 Phase III: Comparative Efficacy & Safety (vs. Standard of Care) phase2->phase3 Determines Efficacy phase4 Phase IV: Long-term Safety & Effectiveness phase3->phase4 Confirms Benefit/Risk mechanism_of_action cluster_central Central Nervous System cluster_peripheral Peripheral Sites cough_center Bulbar Cough Center cough_reflex Cough Reflex cough_center->cough_reflex tracheobronchial Tracheobronchial Receptors tracheobronchial->cough_reflex histamine Histamine Receptors bronchospasm Bronchospasm histamine->bronchospasm serotonin Serotonin Receptors serotonin->bronchospasm levocloperastine Levocloperastine levocloperastine->cough_center Inhibition levocloperastine->tracheobronchial Inhibition levocloperastine->histamine Antagonism levocloperastine->serotonin Antagonism

References

A Head-to-Head Comparison of Fendizoic Acid-Based Antitussives in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antitussive agents, fendizoic acid-based compounds, namely cloperastine fendizoate and its levorotatory isomer, levocloperastine fendizoate, have emerged as effective non-narcotic options for the management of dry cough. This guide provides a comprehensive head-to-head comparison of these agents with other common antitussives, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound itself is not the primary active antitussive agent but rather serves as a salt-forming molecule that enhances the stability and prolongs the action of cloperastine.[1] Levocloperastine, the l-isomer of cloperastine, is suggested to possess a more favorable therapeutic profile. This comparison focuses on the efficacy and safety of levocloperastine fendizoate against racemic cloperastine, codeine, and dextromethorphan.

Mechanism of Action: A Dual Approach to Cough Suppression

Cloperastine-based antitussives employ a multifaceted mechanism of action, targeting both the central nervous system and the periphery.[1][2]

  • Central Action: The primary mechanism involves the suppression of the cough center located in the medulla oblongata.[1][2] This is achieved through two key molecular interactions:

    • Sigma-1 (σ1) Receptor Agonism: Cloperastine acts as an agonist at the sigma-1 receptor, which is present in high concentrations in the nucleus of the solitary tract (NTS), a critical relay point for the cough reflex.[3] Activation of sigma-1 receptors is thought to modulate afferent nerve signals before they reach the cough center, thereby reducing the cough reflex.[3]

    • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Blockade: Cloperastine also blocks GIRK channels.[4][5][6] In the central nervous system, the activation of GIRK channels typically leads to hyperpolarization of neurons, making them less likely to fire. By blocking these channels, cloperastine is thought to inhibit the neural pathways that mediate the cough reflex.[4][5]

  • Peripheral Action: Cloperastine also exhibits peripheral effects that contribute to its antitussive properties:

    • Antihistaminic Activity: It acts as an H1 receptor antagonist, which can reduce cough associated with allergic responses.[2]

    • Anticholinergic Effects: Mild anticholinergic properties help to decrease mucus secretion and bronchoconstriction, further alleviating cough symptoms.[1]

The fendizoate salt formulation enhances the absorption and bioavailability of cloperastine, ensuring a more effective and sustained therapeutic action.[1]

Diagram of the Proposed Central Antitussive Signaling Pathway of Cloperastine

Cloperastine Central Antitussive Pathway Proposed Central Antitussive Signaling Pathway of Cloperastine cluster_presynaptic Presynaptic Neuron cluster_NTS Nucleus of the Solitary Tract (NTS) cluster_postsynaptic Postsynaptic Neuron (Cough Center) Cough_Stimulus Cough Stimulus Afferent_Neuron Afferent Vagal Neuron Cough_Stimulus->Afferent_Neuron Activates Sigma1R Sigma-1 Receptor GIRK_Channel GIRK Channel Cough_Center Cough Center (Medulla Oblongata) Afferent_Neuron->Cough_Center Signal to Cough Center Sigma1R->Cough_Center Modulates Afferent Signal GIRK_Channel->Cough_Center Prevents Hyperpolarization Cloperastine Cloperastine Cloperastine->Sigma1R Agonist Cloperastine->GIRK_Channel Blocker Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Inhibition of Efferent Signal

Caption: Proposed mechanism of cloperastine's central antitussive action.

Comparative Efficacy: Clinical Trial Data

Clinical studies have demonstrated the efficacy of levocloperastine fendizoate in reducing cough frequency and severity, often with a more favorable profile compared to other antitussives.

Levocloperastine vs. Dextromethorphan

A randomized, open-label, phase IV clinical trial compared the safety and efficacy of levocloperastine with dextromethorphan for the treatment of dry cough.[3][7][8][9] The results indicated that levocloperastine was significantly more effective than dextromethorphan in reducing both the severity and frequency of cough by day 7 of treatment.[3][7][8][9] Furthermore, patients treated with levocloperastine showed a significantly greater improvement in their quality of life as measured by the Leicester Cough Questionnaire (LCQ) score.[3][7][8][9]

Parameter Levocloperastine (Mean ± SD) Dextromethorphan (Mean ± SD) p-value
Cough Severity Score (Day 0) 3.6 ± 0.53.5 ± 0.6> 0.05
Cough Severity Score (Day 7) 1.2 ± 0.42.1 ± 0.5< 0.05
LCQ Score (Day 0) 6.6 ± 0.76.7 ± 0.6> 0.05
LCQ Score (Day 7) 12.3 ± 0.910.7 ± 0.7< 0.05
Table 1: Comparison of Cough Severity and LCQ Scores between Levocloperastine and Dextromethorphan.[8]
Levocloperastine vs. Codeine

In two comparative studies involving 180 patients with chronic bronchopulmonary conditions, levocloperastine was found to be at least as effective as codeine in reducing cough symptoms. By the second day of treatment, levocloperastine had reduced the intensity and frequency of cough in 90% and 87% of patients, respectively. While codeine also showed efficacy, the reductions in cough symptoms were smaller, although the differences were not always statistically significant. Investigators judged levocloperastine to have "very good/good" efficacy in 90% of patients, compared to 80% for codeine. A key advantage of levocloperastine was a more rapid onset of action.[10]

Levocloperastine vs. Racemic DL-Cloperastine

A large-scale comparative trial with 120 patients demonstrated that while both levocloperastine and DL-cloperastine improved overall cough symptoms, levocloperastine exhibited a more rapid effect. Significant reductions in cough intensity and frequency were observed after just one day of treatment with levocloperastine, with beneficial effects occurring on average three days earlier than with the racemic mixture.

Safety and Tolerability Profile

A significant advantage of this compound-based antitussives, particularly levocloperastine, is their favorable safety profile compared to other agents.

Adverse Event Levocloperastine Codeine Dextromethorphan DL-Cloperastine
Drowsiness/Sedation Low incidence, no clinically significant central adverse events reported.[10]Reported by a significant number of patients.[10]Can cause sedation and drowsiness.[8]Higher incidence than levocloperastine.
Dry Mouth Low incidence.Reported.Noted as a possible adverse event.Reported.
Nausea Low incidence.Reported.Noted as a possible adverse event.Reported.
Table 2: Comparative Incidence of Common Adverse Events.

In the clinical trial comparing levocloperastine and dextromethorphan, all five reported adverse events (sedation and drowsiness) occurred in the dextromethorphan group.[8]

Experimental Protocols: Citric Acid-Induced Cough Model in Guinea Pigs

The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents.

Objective: To assess the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • Test compound (e.g., levocloperastine fendizoate)

  • Vehicle control

  • Positive control (e.g., codeine)

Procedure:

  • Acclimatization: Guinea pigs are acclimatized to the experimental conditions for several days prior to the study.

  • Baseline Cough Response: Each animal is placed in the whole-body plethysmograph, and a baseline cough response is established by exposing them to an aerosol of citric acid for a defined period (e.g., 3-5 minutes). The number of coughs is recorded for a subsequent observation period (e.g., 10 minutes).

  • Drug Administration: Animals are randomly assigned to treatment groups and administered the test compound, vehicle, or positive control, typically via oral gavage.

  • Post-Treatment Cough Challenge: After a predetermined pretreatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

  • Data Collection and Analysis: The number of coughs during the observation period is recorded. The antitussive activity is calculated as the percentage inhibition of the cough response compared to the baseline or vehicle control group.

Experimental Workflow for Preclinical Antitussive Efficacy Testing

Antitussive Efficacy Testing Workflow Experimental Workflow for Preclinical Antitussive Efficacy Testing Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Establish Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Administration Administer Test Compound, Vehicle, or Positive Control Randomization->Administration Challenge Re-challenge with Citric Acid Aerosol Administration->Challenge After Pretreatment Time Data_Collection Record Number of Coughs Challenge->Data_Collection Analysis Calculate Percentage Cough Inhibition Data_Collection->Analysis End End Analysis->End

Caption: A typical workflow for evaluating antitussive efficacy in a preclinical model.

Conclusion

This compound-based antitussives, particularly levocloperastine fendizoate, present a compelling therapeutic option for the management of dry cough. The available data indicates superior or comparable efficacy to common antitussives like dextromethorphan and codeine, with the significant advantages of a more rapid onset of action and a more favorable safety profile, characterized by a lower incidence of central nervous system side effects. The dual mechanism of action, targeting both central and peripheral pathways, likely contributes to its robust clinical performance. Further research into the nuanced roles of the sigma-1 receptor and GIRK channels in cough modulation may open new avenues for the development of even more targeted and effective antitussive therapies.

References

Unraveling the In Vitro Mechanism of Fendizoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fendizoic acid is primarily utilized as a salt-forming agent in pharmaceutical formulations, most notably in combination with levocloperastine to create levocloperastine fendizoate. While direct in vitro studies on the independent mechanism of action of this compound are limited, its role is understood to be synergistic, enhancing the efficacy and prolonging the therapeutic action of levocloperastine. This guide provides a comparative analysis of the in vitro mechanism of action of the active component, levocloperastine, against alternative antitussive agents, supported by available experimental data.

Levocloperastine, the levorotatory isomer of cloperastine, exerts its antitussive effects through a dual mechanism of action, targeting both central and peripheral pathways. Centrally, it is recognized as a ligand for the sigma-1 (σ1) receptor and a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Peripherally, it exhibits antihistaminic and antiserotonergic properties. This multifaceted approach distinguishes it from other antitussive agents.

Comparative Analysis of In Vitro Mechanisms

To contextualize the in vitro profile of levocloperastine, this guide compares it with three common antitussive drugs: codeine, dextromethorphan, and levodropropizine. The following tables summarize their interactions with key molecular targets implicated in the cough reflex.

Sigma-1 Receptor Binding Affinity

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling.

CompoundTargetIn Vitro AssayResult (Ki)
Levocloperastine (as Cloperastine)Sigma-1 ReceptorRadioligand Binding Assay20 nM[1][2]
DextromethorphanSigma-1 ReceptorRadioligand Binding Assay142 - 652 nM[3]
CodeineSigma-1 ReceptorNot reported-
LevodropropizineSigma-1 ReceptorNot reported-
Potassium Channel Modulation

GIRK channels are critical for regulating neuronal excitability. Their blockade can lead to a reduction in the cough reflex.

CompoundTargetIn Vitro AssayResult (IC50)
Levocloperastine (as Cloperastine)GIRK ChannelsElectrophysiologyPotent Blocker (Specific IC50 not detailed)[1]
DextromethorphanKv1.3 ChannelsTwo-electrode voltage clamp12.8 µM[4]
CodeineGIRK ChannelsNot reported-
LevodropropizineGIRK ChannelsNot reported-
Other Relevant In Vitro Activities
CompoundTarget/ActivityIn Vitro AssayResult
Levocloperastine (as Cloperastine)Histamine H1 ReceptorRadioligand Binding AssayKi = 3.8 nM[2]
DextromethorphanNMDA Receptor AntagonistPatch-clamp & Calcium imagingIC50 ≈ 4-6 µM[5]
Codeineµ-Opioid ReceptorRadioligand Binding AssayPrimary Agonist
LevodropropizineSensory C-fibersIn vitro nerve preparationsInhibition of neuropeptide release

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated.

Levocloperastine's Dual Mechanism of Action cluster_central Central Nervous System cluster_peripheral Peripheral Airways Cough Center Neuron Cough Center Neuron Cough Reflex Cough Reflex Cough Center Neuron->Cough Reflex Initiates Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center Neuron Modulates GIRK Channel GIRK Channel GIRK Channel->Cough Center Neuron Hyperpolarizes Levocloperastine_Central Levocloperastine Levocloperastine_Central->Sigma-1 Receptor Binds Levocloperastine_Central->GIRK Channel Blocks Sensory Nerve Sensory Nerve Sensory Nerve->Cough Center Neuron Signals to Histamine H1 Receptor Histamine H1 Receptor Histamine H1 Receptor->Sensory Nerve Activates Levocloperastine_Peripheral Levocloperastine Levocloperastine_Peripheral->Histamine H1 Receptor Antagonizes

Caption: Levocloperastine's dual mechanism of action.

Workflow for Sigma-1 Receptor Competitive Binding Assay Prepare Tissue Homogenate Prepare Tissue Homogenate Incubate with Radioligand Incubate with 3H-pentazocine Prepare Tissue Homogenate->Incubate with Radioligand Add Test Compound Add Levocloperastine or Alternative Incubate with Radioligand->Add Test Compound Separate Bound/Free Ligand Filtration Add Test Compound->Separate Bound/Free Ligand Quantify Radioactivity Scintillation Counting Separate Bound/Free Ligand->Quantify Radioactivity Data Analysis Calculate Ki Quantify Radioactivity->Data Analysis

Caption: Sigma-1 receptor competitive binding assay workflow.

Workflow for GIRK Channel Patch-Clamp Electrophysiology Cell Culture HEK293 cells expressing GIRK channels Establish Whole-Cell Configuration Establish Whole-Cell Configuration Cell Culture->Establish Whole-Cell Configuration Patch Pipette Prepare patch pipette with internal solution Patch Pipette->Establish Whole-Cell Configuration Record Baseline Current Record Baseline Current Establish Whole-Cell Configuration->Record Baseline Current Apply Test Compound Apply Levocloperastine or Alternative Record Baseline Current->Apply Test Compound Record Post-Application Current Record Post-Application Current Apply Test Compound->Record Post-Application Current Data Analysis Calculate % Inhibition (IC50) Record Post-Application Current->Data Analysis

Caption: GIRK channel patch-clamp electrophysiology workflow.

Experimental Protocols

Sigma-1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Tissue homogenate expressing sigma-1 receptors (e.g., guinea pig brain).

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compounds: Levocloperastine, Dextromethorphan, Codeine, Levodropropizine.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare tissue homogenates according to standard protocols.

  • In assay tubes, combine the tissue homogenate, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of tubes is prepared with the tissue homogenate, radioligand, and a high concentration of haloperidol.

  • Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the inhibitory effect (IC50) of test compounds on GIRK channel currents.

Materials:

  • Cell line stably expressing GIRK channels (e.g., HEK293 cells).

  • External and internal recording solutions.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for patch pipettes.

  • Test compounds: Levocloperastine, Dextromethorphan, Codeine, Levodropropizine.

Procedure:

  • Culture the GIRK-expressing cells on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries and fill with the internal recording solution.

  • Place a coverslip with the cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Record baseline GIRK channel currents.

  • Apply the test compound at various concentrations to the external solution and perfuse over the cell.

  • Record the GIRK channel currents in the presence of the test compound.

  • Wash out the compound to observe any recovery of the current.

  • Analyze the recorded currents to determine the percentage of inhibition at each concentration.

  • Plot the concentration-response data to calculate the IC50 value.

References

A Comparative Crystallographic Analysis of Levocloperastine Fendizoate and Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Structural Differences Between Chiral and Racemic Fendizoate Salts.

This guide provides a comparative analysis of the crystal structures of two fendizoate salts: the enantiomerically pure levocloperastine fendizoate and the racemic cloperastine fendizoate. The formation of salts is a critical step in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API). Understanding the crystal structure of these salts is paramount for ensuring stability, bioavailability, and consistent manufacturing. This comparison highlights the structural implications of using a single enantiomer versus a racemic mixture in salt formation with fendizoic acid.

Comparative Crystallographic Data

The crystallographic data for levocloperastine fendizoate and cloperastine fendizoate are summarized below. Levocloperastine fendizoate, the salt of the levorotatory enantiomer of cloperastine, crystallizes in a chiral space group, whereas the racemic cloperastine fendizoate crystallizes in a centrosymmetric space group.

ParameterLevocloperastine FendizoateCloperastine Fendizoate
Chemical Formula C₈₀H₇₆Cl₂N₂O₁₀C₄₀H₃₈ClNO₅
Crystal System TriclinicTriclinic
Space Group P1P-1
a (Å) 10.1059(18)N/A
b (Å) 11.957(2)N/A
c (Å) 15.383(3)N/A
α (°) 104.666(2)N/A
β (°) 90.9700(10)N/A
γ (°) 110.744(2)N/A
Volume (ų) 1670.0(5)N/A
Z 1N/A
Reference Zhou M, et al. (2011)[1]Marubayashi N, et al. (1999)[1]

Note: Detailed unit cell parameters for cloperastine fendizoate are not available in the cited literature abstracts. The key distinction lies in the space group, with P1 being a chiral (non-centrosymmetric) space group and P-1 being a centrosymmetric space group. This difference is expected, as the former contains a single enantiomer, while the latter accommodates both R and S enantiomers in the crystal lattice.[1]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of fendizoate salts are crucial for obtaining high-quality, reproducible data. The following protocols are based on the detailed procedures described for levocloperastine fendizoate.[1]

Synthesis of Levocloperastine Fendizoate

The synthesis of levocloperastine fendizoate involves a multi-step process that begins with the resolution of racemic cloperastine to isolate the desired levocloperastine enantiomer.

  • Resolution of Racemic Cloperastine: Racemic cloperastine is dissolved in a suitable solvent, and a chiral resolving agent is added to form diastereomeric salts. These salts, having different physical properties, are then separated by fractional crystallization.

  • Isolation of Levocloperastine: The isolated diastereomeric salt of levocloperastine is treated to remove the resolving agent, yielding the pure levocloperastine base.

  • Salt Formation: Levocloperastine is then reacted with this compound in a suitable solvent to produce levocloperastine fendizoate.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of the fendizoate salt suitable for X-ray diffraction are grown from a solution by methods such as slow evaporation.

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, typically a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

The absolute configuration of the chiral centers can be determined from the diffraction data if a heavy atom is present. For levocloperastine fendizoate, the absolute configuration of the chiral carbon atom was determined to be R.[1]

Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow from the starting racemic mixture to the comparative crystallographic analysis of the resolved enantiomer and the racemate.

G cluster_start Starting Material racemic Racemic Cloperastine (R/S) resolution Chiral Resolution racemic->resolution salt_racemic Salt formation with This compound racemic->salt_racemic levo Levocloperastine (S-enantiomer) resolution->levo racemic_salt Cloperastine Fendizoate (Racemic Salt) scxrd_levo SCXRD of Levo Salt (P1 space group) levo->scxrd_levo Salt formation scxrd_racemic SCXRD of Racemic Salt (P-1 space group) racemic_salt->scxrd_racemic

Caption: Workflow for the crystallographic analysis of fendizoate salts.

This comparative guide underscores the importance of detailed structural analysis in drug development. The choice between a single enantiomer and a racemic mixture has direct consequences on the crystal packing and, potentially, on the final properties of the drug product. The provided data and protocols serve as a valuable resource for researchers in the field of pharmaceutical sciences.

References

Fendizoate Salts: A Comparative Safety Profile Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the drug's safety, stability, and bioavailability. This guide provides an objective comparison of the safety profile of fendizoate salts against other commonly used pharmaceutical salts, supported by available experimental data.

Executive Summary

The selection of a suitable salt form is a crucial step in drug development, with the potential to significantly alter the toxicological profile of an active pharmaceutical ingredient (API). Fendizoate salts have demonstrated a favorable safety profile in preclinical studies, particularly when compared to hydrochloride salts of the same API. This is evidenced by a higher median lethal dose (LD50), suggesting lower acute toxicity. While direct comparative data with a wide range of other salts like sulfates and sodium salts is limited, the available information suggests that the fendizoate moiety itself possesses a low order of toxicity. This guide will delve into the available quantitative and qualitative data, outline the experimental methodologies used to assess safety, and provide visualizations to aid in understanding the evaluation process.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of the safety profiles of fendizoate salts with other common pharmaceutical salts. It is important to note that direct head-to-head comparisons across a wide range of APIs and salt forms are not always available in the public domain. Therefore, some of the data presented provides an indirect comparison of the counter-ions.

Table 1: Acute Oral Toxicity (LD50)

Salt FormAPISpeciesLD50 (mg/kg)Citation
Fendizoate CloperastineRat> 1000[1][2]
CloperastineMouse> 2000[1][2]
Hydrochloride CloperastineRat> 1000 (intraperitoneal)[2]
CloperastineMouse> 1000 (intraperitoneal)[2]
Sodium Sodium ChlorideRat3000[3][4]
Sodium CarbonateRat> 2800[5]

Note: The route of administration for Cloperastine hydrochloride was intraperitoneal, which can sometimes show higher toxicity than the oral route.

Table 2: In Vitro Safety Parameters

Salt FormAPIAssayEndpointValueCitation
Fendizoate CloperastinehERG InhibitionIC5027 nM[1]

IC50 (half maximal inhibitory concentration) for hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical indicator of potential cardiotoxicity. A lower IC50 value indicates a higher potential for inhibition.

Experimental Protocols

The safety evaluation of pharmaceutical salts involves a battery of standardized in vivo and in vitro tests. Below are detailed methodologies for key experiments cited in the assessment of fendizoate and other salts.

Acute Oral Toxicity Testing (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method as per the OECD 423 guideline.[6][7][8][9]

  • Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dosage for the next step. The objective is to classify the substance into a defined toxicity class rather than determining a precise LD50 value.

  • Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11][12]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are then treated with various concentrations of the test substance (e.g., different salt forms of an API).

    • After an incubation period, the MTT reagent is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be determined.[13][14]

hERG Potassium Channel Assay (Automated Patch Clamp)

The hERG assay is crucial for assessing the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.[1][15][16][17]

  • Principle: This electrophysiological assay directly measures the function of the hERG potassium ion channel in cells that are genetically engineered to express it. Automated patch-clamp systems allow for higher throughput screening of compounds.

  • Procedure:

    • hERG-expressing cells (e.g., HEK293 or CHO cells) are cultured and prepared for the assay.

    • The cells are placed in the automated patch-clamp system, which establishes a high-resistance seal ("gigaseal") between a single cell and a recording electrode.

    • A specific voltage protocol is applied to the cell to elicit hERG channel currents.

    • The test compound is then perfused over the cell at various concentrations.

    • The hERG channel current is measured before and after the application of the compound to determine the extent of inhibition.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. These data are then used to generate a concentration-response curve and determine the IC50 value.

Mandatory Visualizations

To further elucidate the processes involved in safety evaluation, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_for_Salt_Safety_Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent) cluster_2 Specialized Toxicity Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Acute_Toxicity Acute Oral Toxicity (OECD 423) Cytotoxicity_Assay->Acute_Toxicity Proceed if low cytotoxicity hERG_Assay hERG Channel Assay (Automated Patch Clamp) hERG_Assay->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (28-day/90-day) Acute_Toxicity->Subchronic_Toxicity Dose range finding Reproductive_Toxicity Reproductive & Developmental Toxicity (OECD 443) Subchronic_Toxicity->Reproductive_Toxicity If warranted Safety_Profile_Assessment Comprehensive Safety Profile Assessment Subchronic_Toxicity->Safety_Profile_Assessment Reproductive_Toxicity->Safety_Profile_Assessment API_Salt_Selection API Salt Selection API_Salt_Selection->Cytotoxicity_Assay Initial Screen API_Salt_Selection->hERG_Assay Cardiotoxicity Screen

Caption: Experimental workflow for evaluating the safety of pharmaceutical salts.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Drug_Salt Drug Salt (e.g., Fendizoate Salt) Ion_Channel Ion Channel (e.g., hERG) Drug_Salt->Ion_Channel Modulation Second_Messenger Second Messenger (e.g., Ca2+) Ion_Channel->Second_Messenger Alters influx/efflux Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces pro-apoptotic genes Cell_Viability Cell Viability Transcription_Factor->Cell_Viability Inhibits pro-survival genes

Caption: Hypothetical signaling pathway potentially affected by different salt forms.

Discussion and Conclusion

The available data indicates that fendizoate salts, particularly in the case of cloperastine, exhibit a favorable acute toxicity profile compared to the hydrochloride salt. The high oral LD50 values in both rats and mice suggest a low potential for acute toxicity. The in vitro data on hERG channel inhibition for cloperastine fendizoate provides a specific safety parameter that is crucial for cardiovascular risk assessment.

The selection of a salt form should always be based on a comprehensive evaluation of its physicochemical and biopharmaceutical properties, in addition to its safety profile. The experimental protocols outlined in this guide provide a framework for such an evaluation. The provided visualizations offer a clear overview of the experimental workflow and a conceptual model for how different salt forms might exert their effects at a cellular level.

For drug development professionals, the consideration of fendizoate salts as part of a salt screening strategy is warranted, especially when seeking to optimize the safety profile of a new chemical entity. Further direct comparative studies would be beneficial to provide a more complete picture of the relative safety of fendizoate salts against a broader range of counter-ions.

References

Performance Comparison of Fendizoic Acid in Drug Delivery Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of fendizoic acid's performance in various drug delivery systems such as liposomes, nanoparticles, and micelles is not feasible at present due to a lack of published experimental data. Current scientific literature primarily focuses on the role of this compound as a salt-forming agent to enhance the properties of active pharmaceutical ingredients, most notably in the formulation of the antitussive drug cloperastine fendizoate.

This guide provides a summary of the available information regarding this compound and its application in the context of cloperastine fendizoate. It also touches upon advanced drug delivery research involving the active moiety, cloperastine, to offer insights for researchers, scientists, and drug development professionals.

This compound: Primary Role as a Salt Former

This compound is principally utilized in the pharmaceutical industry to form stable salts with basic drug molecules.[1] The most prominent example is its combination with cloperastine to create cloperastine fendizoate, a non-narcotic cough suppressant.[2][3] This salt formation can improve the physicochemical properties of the drug, such as stability and bioavailability.[3] this compound itself is a benzoic acid derivative.[1]

Cloperastine Fendizoate: Mechanism of Action and Conventional Formulations

Cloperastine fendizoate functions as a centrally-acting antitussive by targeting the cough center in the medulla oblongata to reduce the frequency and intensity of coughing.[3][4] It also exhibits mild antihistamine and anticholinergic properties, which can help alleviate cough associated with allergic reactions and reduce mucus secretion.[3][4]

The standard formulations for cloperastine fendizoate are oral tablets and syrups.[1][4] These conventional dosage forms are readily accessible and provide effective relief from non-productive (dry) cough.[4] The onset of action is typically within 30 to 60 minutes, with a duration of up to 6-8 hours.[4]

Advancements in Drug Delivery for Cloperastine

While specific research on cloperastine fendizoate in advanced drug delivery systems is limited, there have been investigations into modified-release formulations for the active component, cloperastine hydrochloride. A notable study explored the development of prolonged-release nanoparticles of cloperastine hydrochloride using an emulsion solvent evaporation method. This research aimed to decrease administration frequency and potential side effects by controlling the drug's release.

The study successfully prepared nanoparticles with high drug entrapment efficiency and demonstrated a prolonged release profile, with over 70% of the drug released over 8 hours. This indicates the potential for advanced drug delivery systems to improve the therapeutic profile of cloperastine.

Conceptual Experimental Workflow for Drug Delivery System Development

The following diagram illustrates a general workflow for the development and characterization of a nanoparticle-based drug delivery system, which would be applicable to research involving compounds like this compound or its salts.

DrugDeliveryWorkflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies API API Selection (e.g., this compound Salt) Method Fabrication Method (e.g., Emulsion Evaporation) API->Method Carrier Carrier Selection (e.g., Polymer, Lipid) Carrier->Method Optimization Process Optimization (e.g., Sonication, Stirring Speed) Method->Optimization Size Particle Size & PDI (DLS) Optimization->Size Zeta Zeta Potential Optimization->Zeta Morphology Morphology (SEM/TEM) Optimization->Morphology EE Encapsulation Efficiency (HPLC) Optimization->EE Release Drug Release Study EE->Release Stability Stability Assessment Release->Stability Cell_Toxicity Cell Viability/Toxicity Assays Stability->Cell_Toxicity PK Pharmacokinetics Cell_Toxicity->PK PD Pharmacodynamics PK->PD Toxicity Toxicology PD->Toxicity

Fig. 1: General workflow for the development and evaluation of a nanoparticle-based drug delivery system.

Experimental Protocols

Due to the absence of specific comparative studies on this compound in different drug delivery systems, detailed experimental protocols for such cannot be provided. However, a general protocol for the preparation of cloperastine hydrochloride nanoparticles as described in the literature is summarized below.

Preparation of Cloperastine Hydrochloride Nanoparticles by Emulsion Solvent Evaporation

  • Organic Phase Preparation: An accurately weighed amount of cloperastine hydrochloride and polymer(s) (e.g., HPMC K4M, HPC) are dissolved in a suitable organic solvent.

  • Aqueous Phase Preparation: A surfactant is dissolved in deionized water.

  • Emulsification: The organic phase is added dropwise to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The emulsion is stirred at room temperature for a specified period to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: The nanoparticle suspension is then centrifuged, and the pellet is washed with deionized water to remove any unentrapped drug and excess surfactant.

  • Lyophilization: The final nanoparticle pellet is resuspended in a cryoprotectant solution and freeze-dried for long-term storage.

Characterization Techniques:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Drug Entrapment Efficiency: Determined by separating the nanoparticles from the aqueous phase, dissolving the nanoparticles, and quantifying the encapsulated drug using High-Performance Liquid Chromatography (HPLC).

Data Presentation

As no quantitative comparative data for this compound in different drug delivery systems is available, a data summary table cannot be generated.

Conclusion

While this compound plays a crucial role as a salt-forming agent in pharmaceutical formulations like cloperastine fendizoate, there is a clear gap in the literature regarding its performance in advanced drug delivery systems. The research on cloperastine hydrochloride nanoparticles suggests a promising avenue for improving the delivery of this antitussive agent. Further studies are warranted to explore the potential of incorporating this compound and its salts into novel drug delivery platforms to enhance their therapeutic efficacy. Researchers are encouraged to investigate this area to fill the existing knowledge gap.

References

Navigating the Dissolution Landscape of Fendizoic Acid Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the dissolution characteristics of active pharmaceutical ingredients (APIs) is paramount for predicting in vivo performance. This guide provides a comparative analysis of hypothetical fendizoic acid formulations, offering insights into how different formulation strategies can influence its dissolution profile. This compound, often utilized as a salt-forming agent to improve the physicochemical properties of other drugs, such as in cloperastine fendizoate, presents its own dissolution challenges as a poorly soluble compound.[1]

This guide is structured to provide a clear comparison of these hypothetical formulations, complete with detailed experimental protocols and data presented for easy interpretation.

Comparative Dissolution Data

The dissolution performance of three hypothetical this compound formulations was evaluated across different physiologically relevant pH media. The formulations were:

  • Formulation A: An immediate-release tablet of pure this compound.

  • Formulation B: Cloperastine Fendizoate, a salt form of this compound.

  • Formulation C: A solid dispersion of this compound with a hydrophilic polymer to enhance solubility.

The cumulative percentage of drug dissolved at various time points is summarized in the table below.

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
pH 1.2 (Simulated Gastric Fluid)
1581535
30152865
60254588
90325895
120386598
pH 4.5 (Acetate Buffer)
15122042
30223875
60355592
90456897
120527599
pH 6.8 (Simulated Intestinal Fluid)
15182550
30304582
60486596
90587899
1206585100

Experimental Workflow

The following diagram illustrates the general workflow for conducting the comparative dissolution studies.

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_comparison Comparison prep_formulations Prepare Formulations (A, B, C) diss_setup Setup USP Apparatus 2 (Paddle @ 50 RPM, 37°C) prep_formulations->diss_setup prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) prep_media->diss_setup add_formulation Introduce Formulation to Media diss_setup->add_formulation sample_collection Collect Samples at Predetermined Timepoints add_formulation->sample_collection sample_analysis Analyze Samples by UV-Vis Spectrophotometry sample_collection->sample_analysis calc_dissolution Calculate Cumulative % Drug Dissolved sample_analysis->calc_dissolution compare_profiles Compare Dissolution Profiles calc_dissolution->compare_profiles

Experimental workflow for comparative dissolution studies.

Detailed Experimental Protocols

The in vitro dissolution studies were designed based on established principles for evaluating poorly soluble drugs.[2][3]

Dissolution Apparatus:

  • Apparatus: USP Apparatus 2 (Paddle Method).[4][5]

  • Vessel Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

Dissolution Media: For poorly soluble drugs, it is crucial to test in media that represent the physiological pH range of the gastrointestinal tract.[2][5]

  • Simulated Gastric Fluid (pH 1.2): 0.1 N HCl.

  • Acetate Buffer (pH 4.5): Prepared according to USP standards.

  • Simulated Intestinal Fluid (pH 6.8): Phosphate buffer prepared according to USP standards.

Sampling Procedure:

  • Sample Volume: 5 mL of the dissolution medium was withdrawn at 15, 30, 60, 90, and 120 minutes.

  • Filtration: Samples were immediately filtered through a 0.45 µm syringe filter.

  • Medium Replacement: An equal volume of fresh, pre-warmed dissolution medium was added to the vessel after each sampling to maintain a constant volume.[4]

Analytical Method:

  • Instrumentation: A validated UV-Vis spectrophotometer was used for analysis.

  • Wavelength: The wavelength of maximum absorbance for this compound in each medium was determined and used for quantification.

  • Quantification: The concentration of dissolved this compound was determined using a standard calibration curve prepared in the respective dissolution medium. The cumulative percentage of drug released was then calculated.

Discussion of Results

The hypothetical data clearly demonstrates the impact of formulation strategy on the dissolution of this compound.

  • Formulation A (Immediate-Release Tablet): As expected for a poorly soluble drug, the pure API in a simple immediate-release tablet exhibited the slowest dissolution rate across all pH media. This highlights the challenges in achieving adequate dissolution without enabling formulation technologies.

  • Formulation B (Cloperastine Fendizoate): The salt formation strategy showed a significant improvement in the dissolution rate compared to the pure drug. This is a common and effective approach to enhance the dissolution of ionizable drugs. The improved performance is evident across all pH values. A dissolution test for cloperastine fendizoate tablets is mentioned in regulatory documents, indicating its importance for quality control.[6]

  • Formulation C (Solid Dispersion): The solid dispersion with a hydrophilic polymer demonstrated the most rapid and complete dissolution. This technique enhances the wettability and dispersibility of the drug particles, often presenting the drug in an amorphous state, which collectively leads to a higher dissolution rate. This approach is particularly effective for poorly soluble compounds.[3]

Conclusion

This comparative guide, based on hypothetical formulations, underscores the critical role of formulation in modulating the dissolution of this compound. Both salt formation and solid dispersion techniques can be effective strategies to enhance the dissolution of this poorly soluble compound. The choice of formulation approach will depend on various factors, including the desired release profile, stability, and manufacturing feasibility. The experimental protocols and data presentation format provided herein can serve as a template for conducting and reporting similar comparative dissolution studies for this compound and other poorly soluble APIs. Such studies are essential for guiding formulation development and ensuring product quality and performance.[5]

References

Safety Operating Guide

Proper Disposal of Fendizoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Fendizoic acid is paramount to protecting both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound, a synthetic benzoic acid derivative, is utilized in pharmaceutical formulations as a salt-forming agent.[1] While considered relatively safe for its intended use, proper handling and disposal are crucial due to its potential hazards.[2] This document outlines the necessary procedures for the safe disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

I. Chemical and Safety Data

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following tables summarize key quantitative data.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C20H14O4
Molecular Weight 318.32 g/mol [3]
Melting Point 262-264 °C[3][4]
Boiling Point 593.9 °C at 760 mmHg[3][4]
Solubility Sparingly soluble in water.[2] Slightly soluble in DMSO and Methanol (when heated).[3]
Appearance White solid[2]

Table 2: GHS Hazard and Precautionary Information

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[2][5]P264, P270, P301+P312, P330, P501[2][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[5]P264, P280, P305+P351+P338, P337+P313[5]
Hazardous to the Aquatic Environment, Long-Term Hazard Category 3 (Harmful to aquatic life with long lasting effects)[2][5]P273[2][6]

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the proper disposal of this compound. This procedure is based on established laboratory safety practices for handling solid chemicals with similar hazard classifications.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unwanted this compound solid in a clearly labeled, sealed container.

    • Label the container as "Hazardous Waste: this compound."

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Dispose of any materials used to handle this compound (e.g., weighing paper, contaminated gloves, wipers) in the same hazardous waste container.

  • Solutions:

    • Aqueous solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.

    • The container should be clearly marked as "Hazardous Waste: this compound Solution."

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE as outlined in step 1.

  • For small spills, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.[7]

  • Place the collected material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's EHS office immediately.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

  • Crucially, do not dispose of this compound down the drain or in the regular trash, as it is harmful to aquatic life. [2][5][7]

III. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Fendizoic_Acid_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Assess Hazards (Acute Oral Toxicity, Eye Irritant, Aquatic Hazard) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Segregate Waste C->D Handling Waste H Contain Spill C->H In Case of Spill E Solid Waste (this compound, Contaminated Materials) D->E F Liquid Waste (this compound Solutions) D->F G Label Waste Containers ('Hazardous Waste: this compound') E->G F->G K Store in Designated Area G->K I Clean Up Spill (Avoid Dust Generation) H->I J Collect Spill Debris as Hazardous Waste I->J J->G L Arrange for Licensed Disposal K->L M DO NOT Dispose in Sink or Trash L->M

References

Personal protective equipment for handling Fendizoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fendizoic acid is a chemical compound used in laboratory and industrial synthesis. This guide provides essential safety protocols based on available data. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

Hazard Identification and Immediate Precautions

This compound (CAS 84627-04-3) is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1][2][3] It is a white, crystalline solid with a melting point of 262-264°C.[4] While some sources indicate no significant immediate toxicity concerns beyond ingestion and environmental hazard, it is crucial to handle it with care in a well-ventilated area to avoid dust formation.[1][3]

Key Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Environmental Hazard: Harmful to aquatic life with long-term effects.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Dust Inhalation: Avoid forming and breathing dust.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound powder and solutions.

Protection Type Equipment Specification Purpose
Eye & Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1] A face shield is recommended when there is a risk of splashing.[5]To protect eyes from dust particles and splashes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] A lab coat or impervious clothing must be worn.[1]To prevent direct skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable or ventilation is inadequate, a respirator (e.g., N95 or higher) is required.[5]To prevent inhalation of airborne particles.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]To protect feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work in a designated area, preferably within a fume hood or in a well-ventilated space.[1]

  • Weighing and Transfer: Handle as a solid to minimize dust. Use a spatula for transfers. Avoid shaking or actions that could generate airborne dust.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly while stirring. This compound has slight solubility in DMSO and heated methanol.[4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[1][3]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1]

  • Store away from direct sunlight and incompatible materials.[3] Recommended storage temperature is -20°C in an inert atmosphere.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment Assess Risks & Review SDS PPE Don PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh this compound Ventilation->Weigh Proceed to Handling Transfer Transfer to Beaker Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Proceed to Cleanup Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plan

Emergency First-Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1][3] Rinse mouth with water.[1][3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

Spill and Cleanup Protocol:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, pick up and arrange for disposal without creating dust.[1]

  • Sweep up the solid material and place it in a suitable, closed container for disposal.[1]

  • Prevent the product from entering drains.[1]

Disposal Plan:

  • Dispose of this compound waste and contaminated materials in a designated, labeled hazardous waste container.

  • Disposal must be in accordance with local, state, and federal environmental regulations.[1] Do not release into the environment.[1]

Experimental Protocol: Preparation of Levocloperastine Fendizoate

This compound is used as a reagent in chemical synthesis, such as in the preparation of Levocloperastine Fendizoate.[7][8]

Objective: To synthesize Levocloperastine Fendizoate salt.

Methodology:

  • Reagent Preparation: In a fume hood, weigh the required amount of Levocloperastine base and this compound.

  • Reaction Setup: In a reaction flask, dissolve the Levocloperastine base in a suitable ketone solvent, such as acetone.[7]

  • Salification: Slowly add the this compound to the Levocloperastine solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for the time specified in the primary protocol to ensure complete reaction.[7]

  • Precipitation & Isolation: Allow the solution to cool to room temperature. The Levocloperastine Fendizoate salt will precipitate out of the solution.[7]

  • Filtration: Isolate the solid product by vacuum filtration.

  • Drying: Dry the product under a vacuum to remove residual solvent.

G cluster_reactants Reactants cluster_process Process cluster_product Product Levocloperastine Levocloperastine Base Salification Salification Reaction (Acetone Solvent, Reflux) Levocloperastine->Salification FendizoicAcid This compound FendizoicAcid->Salification Product Levocloperastine Fendizoate Salt Salification->Product Precipitation & Isolation

Caption: Synthesis pathway for Levocloperastine Fendizoate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fendizoic acid
Reactant of Route 2
Reactant of Route 2
Fendizoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.